molecular formula C5H10ClNO2 B1524788 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride CAS No. 1421601-23-1

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B1524788
CAS No.: 1421601-23-1
M. Wt: 151.59 g/mol
InChI Key: SRTXENKRXZLJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTXENKRXZLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-23-1
Record name 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Constrained Neurotransmitter Analog: A Technical History of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a significant milestone in the rational design of neuropharmacological agents. The introduction of a cyclopropane ring into the flexible GABA backbone provided researchers with a powerful tool to probe the bioactive conformations required for interaction with GABA receptors and transporters. This technical guide delves into the discovery and history of this pivotal molecule, tracing its origins from the foundational concept of conformational restriction to its synthesis and initial pharmacological characterization. We will explore the key scientific contributions that established its role as a GABAergic agent, detail the experimental protocols for its synthesis, and discuss its impact on the field of neuroscience and drug development.

Introduction: The Rationale for Conformational Restriction in GABA Analogs

The neurotransmitter γ-aminobutyric acid (GABA) is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility, while crucial for its biological function, presents a significant challenge for medicinal chemists seeking to understand its precise interactions with various receptors and transporters.[1] To overcome this ambiguity, the concept of "conformationally restricted analogs" emerged as a key strategy in drug design. By incorporating rigid structural elements, such as rings, into a flexible molecule, chemists can "lock" it into specific spatial arrangements. These rigid analogs serve as molecular probes to elucidate the bioactive conformation required for binding to a particular biological target.

The cyclopropane ring, being the smallest carbocycle, offers a unique and sterically demanding structural constraint.[1] Its incorporation into the GABA backbone was a logical step in the quest to dissect the conformational requirements of GABAergic systems. This endeavor led to the synthesis and investigation of a series of cyclopropane-containing GABA analogs, including the subject of this guide, 1-(aminomethyl)cyclopropanecarboxylic acid.

The Foundational Discovery: Synthesis and Initial Pharmacological Insights

While the precise first synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is not explicitly documented as a singular "discovery" in the available literature, the foundational research that introduced its parent compound, 2-(aminomethyl)cyclopropanecarboxylic acid, was published in a seminal 1980 paper by Allan, Curtis, Headley, Johnston, Lodge, and Twitchin.[2] This work described the synthesis and pharmacological evaluation of both the cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid as conformationally restricted analogs of GABA.[2] Given standard chemical practice, the hydrochloride salt would have been prepared for purification, stabilization, and ease of handling of the amine-containing final product.

The Australian research team's primary objective was to investigate the stereochemical requirements for activity at GABA recognition sites.[2] They hypothesized that the trans isomer would hold the amino and carboxyl groups in a more extended conformation, mimicking one of the potential bioactive forms of GABA, while the cis isomer would favor a folded conformation.

The key findings from this initial investigation were:

  • Synthesis: An improved method for the preparation of trans-2-(aminomethyl)cyclopropanecarboxylic acid was reported, alongside the novel synthesis of the cis isomer.[2]

  • Pharmacological Activity: When applied microelectrophoretically to cat spinal neurons, the trans isomer was found to be a more potent depressant of neuronal firing than GABA itself, and this effect was sensitive to the GABAA receptor antagonist bicuculline.[2] Conversely, the cis isomer was less potent than GABA, and its effects were not sensitive to bicuculline.[2]

  • GABA Uptake and Metabolism: The trans isomer was a weak inhibitor of sodium-dependent GABA uptake and acted as a substrate for the enzyme GABA:2-oxoglutarate aminotransferase. The cis isomer did not show significant activity in these assays.[2]

These results provided strong evidence that an extended conformation of GABA is preferred for interaction with GABAA receptors in the mammalian central nervous system.[2]

Chemical Synthesis: Pathways to a Constrained Analog

The synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid and its hydrochloride salt has been approached through various routes, often as part of broader investigations into cyclopropane-containing compounds. The fundamental challenge lies in the stereoselective construction of the cyclopropane ring and the subsequent functional group manipulations to introduce the aminomethyl and carboxylic acid moieties.

The Allan et al. (1980) Synthetic Approach for the trans Isomer

The improved synthesis of trans-2-(aminomethyl)cyclopropanecarboxylic acid reported by Allan and colleagues serves as a foundational method. While the 1980 paper does not provide exhaustive experimental details, subsequent literature and patents have elaborated on similar synthetic strategies. A generalized representation of this approach is outlined below.

Synthetic_Pathway_trans start Starting Material (e.g., Ethyl Acrylate) intermediate1 Cyclopropanation (e.g., with Ethyl Diazoacetate) start->intermediate1 intermediate2 Diester Intermediate intermediate1->intermediate2 intermediate3 Selective Reduction of one ester group intermediate2->intermediate3 intermediate4 Hydroxymethyl Intermediate intermediate3->intermediate4 intermediate5 Conversion of Hydroxyl to Leaving Group intermediate4->intermediate5 intermediate6 Nucleophilic Substitution with Azide intermediate5->intermediate6 intermediate7 Azide Intermediate intermediate6->intermediate7 intermediate8 Reduction of Azide to Amine intermediate7->intermediate8 intermediate9 Hydrolysis of Ester intermediate8->intermediate9 product trans-2-(Aminomethyl)cyclopropanecarboxylic Acid intermediate9->product hcl_salt 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride product->hcl_salt  + HCl

Caption: Generalized synthetic pathway to trans-2-(aminomethyl)cyclopropanecarboxylic acid.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of a related compound, 1-aminocyclopropane-1-carboxylic acid hydrochloride, which illustrates the general steps that would be applicable. This protocol is adapted from procedures described in the patent literature.[3][4]

Step 1: Synthesis of the Cyclopropane Core

  • To a solution of a suitable starting material (e.g., an acrylate derivative) in an appropriate solvent (e.g., dichloromethane), a cyclopropanating agent (e.g., generated from diazomethane and a palladium catalyst, or via a Simmons-Smith reaction) is added portion-wise at a controlled temperature (typically 0-25 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • The reaction mixture is then quenched, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopropane derivative.

Step 2: Functional Group Interconversion

  • The ester groups of the cyclopropane derivative are then manipulated. For example, a diester can be selectively reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride.

  • The resulting alcohol is then converted to a better leaving group, for instance, by tosylation or mesylation.

  • This is followed by nucleophilic substitution with a nitrogen source, such as sodium azide, to introduce the nitrogen functionality.

Step 3: Formation of the Aminomethyl Group and Deprotection

  • The azide is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride.

  • The remaining ester group is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

Step 4: Formation of the Hydrochloride Salt

  • The final amino acid is dissolved in a suitable solvent, such as methanol or ethanol.

  • Concentrated hydrochloric acid is added dropwise with cooling until the solution is acidic (pH 1-2).

  • The mixture is then concentrated under reduced pressure, and the resulting solid is triturated with a solvent like isopropanol or ether to induce crystallization.

  • The solid 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile: A Constrained Ligand at GABA Receptors

Subsequent research following the 1980 publication has further elucidated the pharmacological profile of 2-(aminomethyl)cyclopropanecarboxylic acid isomers, confirming their interaction with the GABAergic system.

GABA Receptor Subtype Selectivity

Later studies on recombinant GABA receptors expressed in Xenopus oocytes provided more detailed insights into the subtype selectivity of these constrained analogs. These investigations revealed that the isomers of 2-(aminomethyl)cyclopropanecarboxylic acid exhibit distinct activities at GABAA and GABAC (now classified as GABAA-rho) receptors. For instance, (+)-cis-2-aminomethylcyclopropanecarboxylic acid was found to be a potent and full agonist at GABAC receptors but only a very weak antagonist at α1β2γ2L GABAA receptors.[5] In contrast, the trans isomers showed varying degrees of partial agonism at both GABAA and GABAC receptors.[5]

GABA_Receptor_Interaction cluster_ligands Constrained GABA Analogs cluster_receptors GABA Receptor Subtypes GABA GABA GABA_A GABAA Receptor GABA->GABA_A Agonist GABA_C GABAC Receptor (GABAA-rho) GABA->GABA_C Agonist Trans_Analog trans-2-(aminomethyl)cyclopropanecarboxylic acid Trans_Analog->GABA_A Partial Agonist Trans_Analog->GABA_C Partial Agonist Cis_Analog cis-2-(aminomethyl)cyclopropanecarboxylic acid Cis_Analog->GABA_A Weak Antagonist Cis_Analog->GABA_C Potent Agonist

Caption: Interaction of GABA and its constrained cyclopropane analogs with GABA receptor subtypes.

Quantitative Pharmacological Data

The following table summarizes the available pharmacological data for the isomers of 2-(aminomethyl)cyclopropanecarboxylic acid at different GABA receptor subtypes. It is important to note that these values are for the free amino acids, as the hydrochloride salt would dissociate in physiological buffer solutions.

CompoundReceptor SubtypeActivityKD / IC50 (µM)Imax (%)
(+)-cis-isomerGABAC (ρ1)Full Agonist~40~100
(+)-cis-isomerGABAC (ρ2)Full Agonist~17~100
(+)-cis-isomerGABAA (α1β2γ2L)Weak Antagonist--
(-)-trans-isomerGABAC (ρ1)Partial Agonist~9~40
(-)-trans-isomerGABAC (ρ2)Partial Agonist~3~50-60
(-)-trans-isomerGABAA (α1β2γ2L)Partial Agonist~50-60~50
(+)-trans-isomerGABAC (ρ1)Partial Agonist~60~40
(+)-trans-isomerGABAC (ρ2)Partial Agonist~30~60
(+)-trans-isomerGABAA (α1β2γ2L)Weak Partial Agonist~500~50

Data compiled from Duke et al., 2000.[5]

Impact and Legacy

The discovery and characterization of 1-(aminomethyl)cyclopropanecarboxylic acid and its isomers had a significant impact on the field of neuropharmacology. This research provided compelling evidence for the bioactive conformation of GABA at its receptors, influencing the design of subsequent generations of GABAergic drugs. The use of the cyclopropane scaffold as a conformational constraint has since become a widely adopted strategy in medicinal chemistry for a variety of biological targets.

Furthermore, derivatives of 1-(aminomethyl)cyclopropanecarboxylic acid have been explored for various therapeutic applications. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, leading to the development of Midalcipran.[6] This highlights the value of the core 1-(aminomethyl)cyclopropanecarboxylic acid structure as a versatile building block in drug discovery.

Conclusion

The history of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is intrinsically linked to the broader scientific endeavor to understand the molecular basis of neurotransmission. Its development, rooted in the principles of rational drug design, provided a crucial tool for dissecting the conformational requirements of the GABAergic system. From its initial synthesis and pharmacological characterization in the early 1980s to its role as a scaffold for further drug development, this constrained GABA analog stands as a testament to the power of medicinal chemistry to unravel the complexities of neurobiology. The insights gained from this molecule continue to inform the design of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A. R., Lodge, D., & Twitchin, B. (1980). The Synthesis and Activity of cis- and trans-2-(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Journal of Neurochemistry, 34(3), 652–654. [Link]

  • Duke, R. K., Chebib, M., Balcar, V. J., Allan, R. D., Mewett, K. N., & Johnston, G. A. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602–2610. [Link]

  • Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]

  • Schön, M., & Kappe, C. O. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S.
  • Kennewell, P. D., Matharu, S. S., Taylor, J. B., Westwood, R., & Sammes, P. G. (1982). Synthesis of γ-aminobutyric acid analogues of restricted conformation. Part 2. The 2-(aminomethyl)cycloalkanecarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2553-2561. [Link]

  • Wermuth, C. G. (1982). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • PubChem. (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • Johnston, G. A., Curtis, D. R., Beart, P. M., Game, C. J., McCulloch, R. M., & Twitchin, B. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157–160. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature, 290(5802), 149–152. [Link]

  • Jones, M. V., & Westbrook, G. L. (1995). Defining affinity with the GABAA receptor. Neuron, 15(1), 181–191. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193–1209. [Link]

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

  • Wikipedia. GABAB receptor. [Link]

  • Chebib, M., & Johnston, G. A. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 27(10), 798–800. [Link]

  • Uusi-Oukari, M., & Korpi, E. R. (2010). Regulation of GABAA receptor subunit expression by pharmacology and pressure. Pharmacology & Therapeutics, 125(1), 1–25. [Link]

  • Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Curtis, D. R. (1989). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 32(10), 2296–2301. [Link]

  • Watanabe, M., Nakayama, T., & Shingaki, T. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(21), 3465–3469. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both metabolic stability and precise conformational control is paramount. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted amino acid analogue, represents a compelling structural motif. The inherent strain and unique electronic properties of the cyclopropane ring impart a rigid geometry to the molecule, a feature highly desirable in the design of specific enzyme inhibitors or receptor ligands.[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, offering insights into the experimental methodologies required for its characterization and discussing the implications of these properties for drug development. The cyclopropyl group is known to be more resistant to common metabolic pathways compared to linear aliphatic chains, which can lead to an improved pharmacokinetic profile.

I. Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These parameters influence everything from formulation and manufacturing to bioavailability and shelf-life.

Molecular Structure and Identity
  • IUPAC Name: 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride

  • CAS Number: 139126-45-7 (for the free acid)

  • Molecular Formula: C₅H₁₀ClNO₂

  • Molecular Weight: 151.59 g/mol

The hydrochloride salt is formed by the reaction of the primary amine with hydrochloric acid, which typically enhances the compound's solubility in aqueous media and improves its handling characteristics as a crystalline solid.

Table 1: Summary of Physicochemical Properties of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

PropertyValueSignificance in Drug Development
Molecular Weight 151.59 g/mol Influences diffusion, membrane transport, and formulation calculations.
Appearance White to off-white crystalline powderImportant for visual inspection, quality control, and formulation.
Melting Point (°C) Data not available; requires experimental determinationA key indicator of purity and polymorphic form.
Solubility Expected to be soluble in waterCrucial for formulation, dissolution, and bioavailability.
pKa Estimated pKa₁ ~2-3 (carboxylic acid), pKa₂ ~9-10 (amino group)Governs the ionization state at physiological pH, affecting solubility, absorption, and receptor binding.

II. Experimental Characterization Protocols

The following sections detail the standard experimental protocols for determining the key physicochemical properties of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. The causality behind these methodological choices is explained to provide a deeper understanding for the researcher.

A. Melting Point Determination via the Capillary Method

The melting point is a critical thermal property that provides a primary indication of a compound's purity.[2]

Methodology Rationale: The capillary method is a widely accepted, simple, and cost-effective technique for determining the melting point of a crystalline solid.[2] The sharpness of the melting range is a direct indicator of purity; impurities typically cause a depression and broadening of the melting range.[3]

Step-by-Step Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.[4] Proper packing is essential to ensure uniform heat transfer.[4]

  • Instrumentation: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or similar device.[3]

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used to approximate the melting point, followed by a slower rate (1-2 °C/minute) for a precise determination.[3]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

Diagram of Melting Point Determination Workflow:

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube (2-3 mm) Prep2->Prep3 Analysis1 Insert into Apparatus Prep3->Analysis1 Transfer Analysis2 Rapid Scan (Approx. MP) Analysis1->Analysis2 Analysis3 Slow Scan (1-2°C/min) Analysis2->Analysis3 Analysis4 Observe & Record Range Analysis3->Analysis4 Result1 Melting Point Range Analysis4->Result1

Caption: Workflow for Melting Point Determination.

B. Solubility Profile via the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5]

Methodology Rationale: This method ensures that the solution reaches equilibrium with the solid drug, providing a thermodynamically accurate measure of solubility.[5][6] The use of various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial to mimic the physiological pH range of the gastrointestinal tract and to understand the pH-dependent solubility of the ionizable compound.[6]

Step-by-Step Protocol:

  • Preparation: An excess amount of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is added to a series of vials containing different solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol).[7]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.[6]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Diagram of Solubility Determination Workflow:

Solubility A Add Excess Solid to Solvent B Equilibrate (Shake, 24-48h) A->B C Separate Phases (Filter/Centrifuge) B->C D Quantify Supernatant (HPLC) C->D E Calculate Solubility D->E

Caption: Shake-Flask Solubility Measurement Workflow.

C. Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and the amino group are critical for predicting the compound's charge state at different physiological pHs.

Methodology Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of ionizable groups.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection points corresponding to the pKa values.[8][9]

Step-by-Step Protocol:

  • Solution Preparation: A solution of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride of known concentration (e.g., 1 mM) is prepared in purified water.[9] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]

  • Titration: The solution is first acidified with a standard solution of HCl (e.g., 0.1 M) to a low pH (e.g., pH 2). It is then titrated with a standard solution of NaOH (e.g., 0.1 M).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve.[10]

D. Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence of the compound's chemical structure and identity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and connectivity of protons. For 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, one would expect to see signals for the aminomethyl protons (CH₂-N), and the cyclopropyl protons (CH₂-CH₂). The carboxylic acid proton may be a broad singlet or may exchange with the solvent.

  • ¹³C NMR: Shows the different carbon environments in the molecule. Expected signals include those for the carbonyl carbon, the quaternary cyclopropyl carbon, the aminomethyl carbon, and the two equivalent cyclopropyl methylene carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule.[11]

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

    • N-H stretching from the protonated amine (NH₃⁺) in the 3000 cm⁻¹ region.

    • N-H bending vibrations around 1500-1600 cm⁻¹.

3. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Methodology Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, which minimizes fragmentation and typically shows a strong signal for the molecular ion.[12]

  • Expected Results: In positive ion mode ESI-MS, the expected molecular ion would be [M+H]⁺, corresponding to the mass of the free base (115.13 g/mol ) plus a proton.

III. Stability Profile and Degradation Pathways

Assessing the stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[13]

Methodology Rationale: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[13][14] This information is vital for developing stability-indicating analytical methods.

Forced Degradation Study Design:

  • Hydrolytic Stability: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures.[13]

  • Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Amines are particularly susceptible to oxidation.[13]

  • Photostability: The solid material and a solution of the compound are exposed to light according to ICH Q1B guidelines.

  • Thermal Stability: The solid compound is exposed to high temperatures to assess its thermal degradation.

Analytical Approach: The stressed samples are analyzed by a stability-indicating HPLC method, typically coupled with a mass spectrometer, to separate and identify any degradation products.

Inherent Stability Considerations:

  • Cyclopropane Ring: The cyclopropane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain harsh conditions.[15][16] However, it is generally more resistant to metabolic oxidation compared to aliphatic chains.

  • Amine Hydrochloride: Amine hydrochloride salts are generally stable solids but can be hygroscopic. Their stability in solution is pH-dependent.

IV. Potential Biological Significance and Mechanism of Action

While the specific biological target of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not extensively documented, its structural similarity to other neuroactive amino acids and the conformational constraint imposed by the cyclopropane ring suggest potential interactions with receptors or enzymes in the central nervous system. Cyclopropane-containing amino acids are often designed as conformationally restricted analogues of natural amino acids to probe or modulate biological targets.[1]

Hypothesized Mechanism of Action (as a GABA Analogue): Given its structure as a gamma-amino acid analogue (if one considers the cyclopropane ring as a constrained propyl linker), a plausible hypothesis is that it could act as a modulator of GABAergic neurotransmission. It could potentially interact with GABA receptors (GABA-A or GABA-B) or GABA transporters (GATs).

Diagram of a Hypothesized Synaptic Interaction:

GABA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle GABA Vesicle GABA GABA Vesicle->GABA Release GAT1 GABA Transporter (GAT) GABA_R GABA Receptor Compound 1-(Aminomethyl)cyclo- propanecarboxylic acid Compound->GAT1 Potential Inhibition Compound->GABA_R Potential Agonist/ Antagonist Activity GABA->GAT1 Reuptake GABA->GABA_R Binds

Caption: Hypothesized interaction with the GABAergic synapse.

V. Conclusion

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a molecule of significant interest due to its unique structural features. A comprehensive characterization of its physicochemical properties, as outlined in this guide, is a prerequisite for any successful drug development program. The experimental protocols described herein provide a robust framework for obtaining the necessary data to support formulation development, stability assessment, and regulatory submissions. The inherent stability and conformational rigidity of the cyclopropane scaffold continue to make it a valuable component in the design of next-generation therapeutics.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: [Link])

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (URL: [Link])

  • Synthesis of (1S,2R)- and (1S,2S)-1-amino[2-2H]cyclopropane-1-carboxylic acids: The total 1H NMR assignment of cyclo[ACC-.alpha.-methyl-Phe]. ACS Publications. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (URL: [Link])

  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (URL: [Link])

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. (URL: [Link])

  • Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. (URL: [Link])

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. (URL: [Link])

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (URL: [Link])

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. (URL: [Link])

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. (URL: [Link])

  • Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. (URL: [Link])

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. (URL: [Link])

  • Melting Point Determination. (URL: [Link])

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (URL: [Link])

  • Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. MDPI. (URL: [Link])

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])

  • Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. (URL: [Link])

  • Stability of Cycloalkanes - Angle Strain. YouTube. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. (URL: [Link])

  • Experiment 1 - Melting Points. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (URL: [Link])

  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. (URL: [Link])

  • Cyclopropane. Wikipedia. (URL: [Link])

  • 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. PubMed. (URL: [Link])

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. (URL: [Link])

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (URL: [Link])

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (URL: [Link])

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. (URL: [Link])

  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. (URL: [Link])

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (URL: [Link])

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. (URL: [Link])

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. (URL: [Link])

  • ChemInform Abstract: Synthesis of Cyclopropyl Amino Acid Derivatives. Sci-Hub. (URL: [Link])

  • DETERMINATION OF pKa OF GLYCINE. eGyanKosh. (URL: [Link])

  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. (URL: [Link])

Sources

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride: A Conformationally Restricted Neuromodulator

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and therapeutic potential of this unique molecule in the realm of neuroscience and medicinal chemistry.

Introduction: The Significance of Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, modulating GABAergic neurotransmission has been a cornerstone of therapeutic development for these conditions.

1-(Aminomethyl)cyclopropanecarboxylic acid and its hydrochloride salt represent a sophisticated approach in the design of GABA analogs. The incorporation of a cyclopropane ring introduces significant conformational rigidity to the flexible GABA backbone. This structural constraint is a key design element, as it can lead to enhanced selectivity and potency for specific GABAergic targets, such as GABA transporters. By locking the molecule into a specific three-dimensional shape, it is possible to achieve more precise interactions with the binding sites of target proteins, thereby minimizing off-target effects. This guide will delve into the specific properties and applications of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride as a valuable tool in neuroscience research and a promising scaffold for drug discovery.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key identifiers and properties of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride are summarized in the table below.

PropertyValueSource(s)
CAS Number 1421601-23-1[1][2]
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in water
Storage Conditions Room temperature, under inert atmosphere[1]

Synthesis and Chemical Profile

A common strategy involves the cyclopropanation of a suitable precursor followed by functional group manipulations to introduce the aminomethyl and carboxylic acid moieties. One plausible, albeit general, pathway is outlined below.

Representative Synthetic Workflow

G start Commercially Available Starting Material (e.g., a suitable cyclopropane precursor) step1 Introduction of a protected amine or a precursor functional group start->step1 step2 Introduction of a protected carboxylic acid or a precursor functional group step1->step2 step3 Deprotection of the amine and carboxylic acid moieties step2->step3 step4 Formation of the hydrochloride salt step3->step4 end_product 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride step4->end_product

Caption: A generalized synthetic workflow for 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Experimental Protocol: A Generalized Approach

The following is a generalized, multi-step protocol for the synthesis of cyclopropane-containing amino acids, which can be adapted for the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride. This protocol is based on principles found in the synthesis of related compounds[3][4][5].

Step 1: Cyclopropanation

  • To a solution of an appropriate alkene precursor in a suitable solvent (e.g., dichloromethane), add a cyclopropanating agent (e.g., diazomethane in the presence of a palladium catalyst, or Simmons-Smith reagent).

  • Stir the reaction mixture at the appropriate temperature (ranging from 0°C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by quenching any unreacted reagents, followed by extraction with an organic solvent.

  • Purify the cyclopropanated intermediate by column chromatography.

Step 2: Functional Group Interconversion

  • The cyclopropanated intermediate, containing suitable functional groups, is then converted to the desired aminomethyl and carboxylic acid precursors. This may involve steps such as reduction of a nitrile or ester, and oxidation of an alcohol.

  • Protecting groups are often employed to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), and for carboxylic acids, methyl or ethyl esters.

Step 3: Deprotection

  • The protecting groups are removed under appropriate conditions. For example, Boc groups are typically removed with a strong acid like trifluoroacetic acid (TFA), and ester groups are hydrolyzed using a base such as lithium hydroxide or sodium hydroxide.

  • The deprotected amino acid is then isolated, often through precipitation or extraction.

Step 4: Hydrochloride Salt Formation

  • The free amino acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise with stirring.

  • The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Pharmacological Profile

The primary pharmacological interest in 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride stems from its role as a conformationally restricted GABA analog. This structural feature allows it to selectively interact with specific components of the GABAergic system.

Inhibition of GABA Transporters (GATs)

The reuptake of GABA from the synaptic cleft is mediated by a family of GABA transporters (GATs), which include GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT1)[6][7][8]. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced GABAergic signaling. This is a clinically validated mechanism for the treatment of epilepsy, as exemplified by the GAT-1 inhibitor tiagabine[8][9].

1-(Aminomethyl)cyclopropanecarboxylic acid and its analogs have been investigated as inhibitors of these transporters, with a particular focus on BGT1[10]. The inhibition of BGT1 is a promising therapeutic strategy for epilepsy and other neurological disorders[10][11][12]. Preclinical studies have demonstrated that BGT1 inhibitors can effectively reduce seizure activity in animal models[10].

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GABA_receptor GABA Receptor neuron_inhibition neuron_inhibition GABA_receptor->neuron_inhibition Neuronal Inhibition BGT1 BGT1 Transporter Compound 1-(Aminomethyl)cyclopropanecarboxylic acid HCl Compound->BGT1 Inhibition GABA_synapse->GABA_receptor Binding GABA_synapse->BGT1 Reuptake

Caption: Mechanism of action of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride as a BGT1 inhibitor.

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

Emerging evidence suggests that some GABA analogs may also exert their effects through interaction with the α2δ subunit of voltage-gated calcium channels[2]. These subunits are important for the trafficking and function of calcium channels, which are critical for neurotransmitter release[13][14]. Gabapentin and pregabalin, well-known GABA analogs, are thought to mediate their analgesic and anticonvulsant effects by binding to the α2δ subunit[15][16]. The potential for 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride to interact with this target warrants further investigation, as it could represent an additional or alternative mechanism of action.

Applications in Drug Development and Research

The unique structural and pharmacological properties of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride make it a valuable molecule for several applications in the field of drug development and neuroscience research.

  • Scaffold for Novel Therapeutics: Its rigid cyclopropane backbone serves as an excellent starting point for the design of novel, potent, and selective inhibitors of GABA transporters. Medicinal chemists can modify the core structure to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to new treatments for epilepsy, anxiety disorders, and neuropathic pain[10].

  • Tool Compound for Pharmacological Research: As a selective or semi-selective ligand for GABA transporters, this compound can be used as a research tool to investigate the physiological and pathophysiological roles of these transporters in the central nervous system.

  • Building Block in Organic Synthesis: Beyond its direct biological activity, 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is a useful building block for the synthesis of more complex molecules containing the cyclopropane moiety, a structural feature present in a number of biologically active compounds.

Conclusion

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a compelling molecule at the interface of medicinal chemistry and neuroscience. Its design as a conformationally restricted GABA analog has paved the way for the exploration of selective inhibitors of GABA transporters, particularly BGT1. The insights gained from studying this and related compounds are contributing to a deeper understanding of the GABAergic system and are providing a rational basis for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. Further research into its precise molecular interactions and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

  • Patsnap Synapse. (2024, June 25). What are BGT1 inhibitors and how do they work? Retrieved from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). ACS Publications. Retrieved from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. (2021, September 13). Frontiers in Pharmacology. Retrieved from [Link]

  • Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. (2020, April 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. (2024, October 19). ACS Publications. Retrieved from [Link]

  • Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (n.d.). Google Patents.
  • The GABA transporter and its inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. (2018, November 21). UCL Discovery. Retrieved from [Link]

  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. (n.d.). F1000Research. Retrieved from [Link]

  • The α2δ subunits of voltage-gated calcium channels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • GABA reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural basis of GABA reuptake inhibition. (2022, June 8). National Center for Biotechnology Information. Retrieved from [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Aminomethyl)cyclopropanecarboxylic acid is a non-proteinogenic β-amino acid. Its rigid cyclopropane backbone imparts a unique conformational constraint, making it a valuable building block in medicinal chemistry for the development of peptidomimetics and other therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, rendering it suitable for pharmaceutical formulation.

Accurate structural elucidation and purity assessment are paramount in drug development. This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific compound is not readily found, this guide will leverage data from its constituent parts, related analogs, and fundamental spectroscopic principles to provide a robust framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. Principles and Experimental Considerations

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The hydrochloride salt form influences the chemical shifts of nearby protons and carbons, particularly those of the aminomethyl and carboxylic acid groups. The choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for water-soluble compounds like this hydrochloride salt.

B. Experimental Protocol: NMR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

C. Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Appearance Notes
O-H stretch (Carboxylic acid)2500 - 3300Very broadThis broad absorption is characteristic of the hydrogen-bonded O-H in the carboxylic acid group and often overlaps with C-H stretching. [1]
N-H stretch (Ammonium)2800 - 3200Broad, multiple bandsThese stretches from the -NH₃⁺ group will appear as a broad absorption, often superimposed on the O-H stretch.
C-H stretch (Cyclopropane and CH₂)2900 - 3100Medium to sharpC-H stretches in the cyclopropyl ring may appear at slightly higher wavenumbers (>3000 cm⁻¹) compared to the methylene C-H stretches.
C=O stretch (Carboxylic acid)1700 - 1730Strong, sharpThis is a very characteristic and intense absorption for the carbonyl group in a carboxylic acid. [1]
N-H bend (Ammonium)1500 - 1600Medium to strongThe bending vibration of the -NH₃⁺ group.
C-O stretch (Carboxylic acid)1200 - 1300MediumAssociated with the C-O single bond of the carboxylic acid.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

A. Principles and Experimental Considerations

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like amino acids. We would expect to observe the protonated molecule [M+H]⁺ in the positive ion mode, where M is the free base. The molecular weight of the free base, 1-(aminomethyl)cyclopropanecarboxylic acid (C₅H₉NO₂), is 115.13 g/mol . [2]The hydrochloride salt will dissociate in the ESI source.

B. Experimental Protocol: MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

C. Expected Mass Spectrometry Data
Ion Expected m/z Notes
[M+H]⁺116.07This corresponds to the protonated free base [C₅H₁₀NO₂]⁺. This would be the base peak in the full scan mass spectrum.
[M+Na]⁺138.05An adduct with sodium, commonly observed in ESI-MS.
[M+H - H₂O]⁺98.06Loss of water from the carboxylic acid group.
[M+H - COOH₂]⁺70.07Loss of the carboxylic acid group as formic acid.

Conclusion

The spectroscopic characterization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride relies on the combined application of NMR, IR, and MS. While publicly accessible, verified spectra for this specific molecule are limited, a thorough understanding of spectroscopic principles and data from analogous structures allows for a confident prediction and interpretation of its spectral data. This guide provides the fundamental framework and expected values to assist researchers, scientists, and drug development professionals in the structural elucidation and quality control of this important pharmaceutical building block.

References

  • PubChem. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Aminocyclopropanecarboxylic acid hydrochloride. [Link]

  • Moreau, C., et al. (1989). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 32(8), 1845-1853. [Link]

  • Angene Chemical. 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride|1421601-23-1. [Link]

  • NIST. 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Aminomethyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]

  • MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

  • SpectraBase. Ethyl 1-aminocyclopropanecarboxylate hydrochloride. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NIST. Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its rigid cyclopropane scaffold offers unique stereochemical properties that are valuable in medicinal chemistry for creating molecules with specific biological activities.[2] While detailed mechanistic studies on this specific hydrochloride salt are not extensively published, its structural similarity to known neuroactive compounds strongly suggests its primary interactions lie within the GABAergic system. This guide synthesizes information from related cyclopropane-based GABA analogs and provides a comprehensive, field-proven framework for elucidating the precise mechanism of action of this and other novel neuroactive compounds. We will detail a logical progression of experiments, from initial target binding and functional validation to in-vivo efficacy, providing both the strategic rationale and actionable protocols required for a thorough investigation.

Introduction: Structural Rationale and Primary Hypothesis

The structure of 1-(Aminomethyl)cyclopropanecarboxylic acid features a cyclopropane ring that locks the molecule into a specific three-dimensional shape. This conformational rigidity is a key feature in the design of selective ligands, as it can favor binding to a specific receptor subtype or protein conformation.[1] The molecule is a structural analog of GABA, suggesting it may function as a modulator of the GABAergic system. Such compounds are crucial for treating conditions like epilepsy, neuropathic pain, and anxiety.[3]

One supplier of the compound notes that it inhibits L-amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels.[4][5] Research on other cyclopropane-based GABA analogs has shown inhibitory effects on GABA transporters (GATs), particularly the betaine-GABA transporter 1 (BGT1).[6][7][8]

Therefore, our primary hypothesis is that 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride modulates inhibitory neurotransmission by interacting with one or more of the following targets:

  • GABA Receptors (GABA-A, GABA-B): Acting as an agonist, antagonist, or allosteric modulator.

  • GABA Transporters (GATs): Inhibiting the reuptake of GABA from the synaptic cleft, thereby increasing its availability.

  • GABA Transaminase (GABA-T): Inhibiting the primary enzyme responsible for GABA catabolism.

This guide will outline the experimental workflow necessary to test these hypotheses and build a comprehensive mechanistic profile.

Phase I: Target Identification and Binding Characterization

The foundational step in mechanism-of-action (MOA) studies is to confirm a physical interaction between the compound and its hypothesized molecular targets. Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a specific receptor or transporter.[9]

Experimental Protocol 1: Competitive Radioligand Binding Assays

Objective: To quantify the binding affinity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride for GABA-A receptors, GABA-B receptors, and GABA transporters.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue, which is rich in GABAergic system components.[10] Thoroughly wash the membranes to remove endogenous GABA, which would otherwise compete with the radioligand.[11]

  • Assay Setup: In a multi-well plate format, incubate the prepared membranes with a known concentration of a specific radioligand and varying concentrations of the unlabeled test compound (1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride).

    • For GABA-A Receptors: Use [³H]muscimol as the radioligand.[11][12]

    • For GABA-B Receptors: Use [³H]baclofen as the radioligand.[11]

    • For GABA Transporters (GAT-1): Use a suitable radiolabeled GAT inhibitor like [³H]tiagabine.

  • Incubation and Termination: Incubate the plates to allow the binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration, trapping the membranes (with bound radioligand) on filter mats.

  • Quantification: Measure the radioactivity of the trapped membranes using liquid scintillation spectrometry.[10]

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. This data is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki) to reflect the compound's binding affinity.

Anticipated Data & Interpretation: The results will quantify the compound's affinity for each target. A low Ki value for a particular target suggests it is a primary binding site.

Hypothetical Target Radioligand Hypothetical Kᵢ (nM) Interpretation
GABA-A Receptor[³H]muscimol> 10,000Low affinity; unlikely to be a direct binding site.
GABA-B Receptor[³H]baclofen> 10,000Low affinity; unlikely to be a direct binding site.
GABA Transporter (GAT-1)[³H]tiagabine50High affinity; suggests the compound is a GAT-1 inhibitor.
Experimental Protocol 2: GABA Transaminase (GABA-T) Inhibition Assay

Objective: To determine if the compound inhibits the activity of GABA-T, the enzyme that degrades GABA.[13]

Methodology:

  • Enzyme Source: Use purified GABA-T from a commercially available source or prepare a lysate from cultured cells (e.g., U87MG glioblastoma cells) known to express the enzyme.[14]

  • Coupled Enzyme Reaction: The activity of GABA-T is measured indirectly. GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[15] A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added to the reaction, which oxidizes succinic semialdehyde and simultaneously reduces NADP⁺ to NADPH.[16]

  • Spectrophotometric Reading: The rate of NADPH production is directly proportional to GABA-T activity and can be monitored by measuring the increase in absorbance at 340 nm.[13]

  • Inhibition Measurement: Perform the assay in the presence of varying concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. A reduction in the rate of NADPH formation indicates inhibition of GABA-T.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of GABA-T activity.

Visualization of Primary Hypothesized Targets The following diagram illustrates the potential points of interaction for a GABA analog within a synapse.

GABA_Synapse_Targets cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GAT1 GABA Transporter (GAT-1) GABA_A GABA-A Receptor GABA_vesicle->GABA_A GABA Release GABA_T GABA Transaminase (GABA-T) GABA_B GABA-B Receptor Compound 1-(Aminomethyl)cyclopropanecarboxylic acid Compound->GAT1 Inhibition? Compound->GABA_T Inhibition? Compound->GABA_A Modulation? Compound->GABA_B Modulation?

Caption: Hypothesized molecular targets for 1-(Aminomethyl)cyclopropanecarboxylic acid.

Phase II: Functional Characterization of Target Interaction

Once binding is confirmed, it is critical to determine the functional consequence of this interaction. Electrophysiology provides a direct measure of how a compound affects neuronal activity.

Experimental Protocol 3: Patch-Clamp Electrophysiology

Objective: To measure the effect of the compound on GABA receptor-mediated ion currents.[17] This will determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances/dampens the receptor's response to GABA).[18]

Methodology:

  • Cell Preparation: Use cultured primary neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.[19]

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell. This allows for the control of the cell's membrane potential and the measurement of ion currents flowing across the cell membrane.[20]

  • Compound Application:

    • Agonist Test: Apply varying concentrations of the compound alone to the cell and measure any induced current.

    • Antagonist Test: Co-apply a known concentration of GABA with varying concentrations of the compound to see if it blocks the GABA-induced current.

    • Modulator Test: Apply a low, non-saturating concentration of GABA (e.g., the EC₂₀) in the presence of varying concentrations of the compound. An increase or decrease in the current indicates positive or negative allosteric modulation, respectively.[19]

  • Data Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators) values. This provides a quantitative measure of the compound's functional potency.

Visualization of Electrophysiology Workflow

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_protocol Application Protocol Cell Neuron / HEK293 Cell (expressing GABA-A) Amplifier Patch-Clamp Amplifier Cell->Amplifier Measures Current Pipette Glass Micropipette (Recording Electrode) Pipette->Cell Forms Gigaseal Record Record Current Response Amplifier->Record Data Acquisition Start Establish Whole-Cell Configuration Apply_GABA Apply GABA (EC20) Start->Apply_GABA Apply_Compound Co-apply Test Compound Apply_GABA->Apply_Compound Washout Washout Apply_Compound->Washout Washout->Record

Caption: Workflow for functional characterization using patch-clamp electrophysiology.

Phase III: In Vivo Efficacy and Pharmacodynamics

Demonstrating that the compound engages its target in a living organism and produces a therapeutically relevant effect is the final and most critical phase of preclinical MOA validation.[21]

Experimental Protocol 4: Preclinical Models of Seizure

Objective: To evaluate the anticonvulsant efficacy of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in established animal models of epilepsy.[22][23]

Methodology:

  • Maximal Electroshock (MES) Seizure Model:

    • Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24]

    • Procedure: Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, induce a seizure via a brief electrical stimulus applied through corneal or ear-clip electrodes.

    • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[25]

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model:

    • Principle: This model identifies compounds that are effective against myoclonic and absence seizures.[24]

    • Procedure: After pre-treatment with the test compound, administer a convulsive dose of pentylenetetrazol (a GABA-A receptor antagonist) subcutaneously.

    • Endpoint: Observe the animals for a set period and record the presence or absence of clonic seizures lasting more than 5 seconds.[25]

  • Data Analysis: For both models, calculate the ED₅₀, which is the dose of the compound that protects 50% of the animals from the seizure endpoint.

Anticipated Data & Interpretation: Efficacy in these models provides strong evidence for the compound's potential as an antiepileptic drug and helps to characterize its clinical profile.

Model Seizure Type Modeled Hypothetical ED₅₀ (mg/kg) Interpretation
Maximal Electroshock (MES)Generalized Tonic-Clonic15Effective against generalized seizures.
Subcutaneous PTZ (scPTZ)Myoclonic / Absence5Highly effective against seizures caused by reduced GABAergic inhibition.

Conclusion: Synthesizing a Comprehensive Mechanistic Profile

The structural design of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride as a conformationally-restricted GABA analog points toward a mechanism centered on the modulation of the GABAergic system. The experimental workflow detailed in this guide provides a systematic and robust pathway to dissect this mechanism. By combining in-vitro binding and functional assays with in-vivo behavioral models, researchers can build a comprehensive profile of the compound's activity.

A successful investigation would progress from demonstrating high-affinity binding to a specific target like GAT-1, to showing a functional consequence such as the potentiation of GABAergic currents, and culminating in dose-dependent efficacy in preclinical models of epilepsy. This multi-faceted approach is essential for validating the compound's mechanism of action and provides the critical data needed to advance its development as a potential therapeutic agent for neurological disorders. Further studies could also employ high-throughput behavioral screening in organisms like zebrafish to uncover novel neuroactive properties.[26][27][28]

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and Glutamate as Main Players in the Excitatory/Inhibitory Balance. Current Opinion in Pharmacology, 6(1), 3-5.
  • Stables, J. P., & Kupferberg, H. J. (2000). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. In: Antiepileptic Drugs, 5th ed. Philadelphia: Lippincott Williams & Wilkins, 191-199.
  • Nakada, T., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4861. [Link]

  • Simon, G. M., & Löscher, W. (2019). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsy Research, 153, 65-79. [Link]

  • Sophion Bioscience. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Cellular Dynamics International. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 81, 231-237. [Link]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]

  • Kokel, D., et al. (2010). Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, 6(3), 231-237. [Link]

  • Croft, C. J. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. Smith College Honors Project. [Link]

  • Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future. In: Noebels, J.L., Avoli, M., Rogawski, M.A., Olsen, R.W., Delgado-Escueta, A.V., editors. Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD)
  • University of North Carolina Chapel Hill. (2011). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

  • Suemasa, T., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3354-3358. [Link]

  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S3-S9.
  • Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 5, 153. [Link]

  • ResearchGate. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Retrieved from [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. [Link]

  • Neelands, T., et al. (2007). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 12(1), 72-84. [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]

  • Amin, J., & Weiss, D. S. (1993). Insight into the mechanism of action of neuroactive steroids. Molecular Pharmacology, 66(1), 56-65. [Link]

  • Hvozdetskyi, A., et al. (2022). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Biomolecules, 12(1), 108.
  • Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 963-972. [Link]

  • Lee, H. J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18128. [Link]

  • MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

  • Brunton, L., Chabner, B., & Knollmann, B. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics, 12th Edition. McGraw-Hill.
  • Kim, K. H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Liu, P., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1546-1553. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73350704, (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link].

  • Zignad, S., et al. (1994). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 37(24), 4121-4128. [Link]

  • MySkinRecipes. Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73350704, (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link].

  • Vioque-Fernández, A., et al. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(3), 203-211. [Link]

  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]

Sources

An Investigative Guide to the Potential Interaction of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride with GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of neuropharmacology, the exploration of novel compounds that can modulate the gamma-aminobutyric acid (GABA) system remains a cornerstone of therapeutic innovation. This guide addresses 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a compound recognized as a structural precursor for GABA analogs, which are instrumental in treating conditions like epilepsy, neuropathic pain, and anxiety.[1] While its role as a synthetic building block is established, a comprehensive investigation into its direct interaction with GABA receptors is, to our current knowledge, not extensively documented in publicly available literature.

This technical guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration. We will operate on the premise of its potential as a GABAergic modulator, a hypothesis grounded in its structural analogy to GABA. The following sections will not only provide a foundational understanding of the GABA receptor system but will also meticulously outline a proposed research framework to elucidate the potential binding affinity, functional activity, and mechanism of action of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This document is designed to serve as a roadmap for researchers poised to investigate this promising, yet uncharted, territory.

Part 1: The GABA Receptor System: A Primer

The GABAergic system is the principal inhibitory network in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[2] This regulation is primarily mediated by two major classes of GABA receptors: GABA-A and GABA-B receptors.[3]

  • GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel that opens upon GABA binding.[3][4] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[3][4] GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[3][5] This subunit diversity gives rise to a wide array of receptor subtypes with distinct pharmacological properties.[3]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors.[6] Their activation leads to downstream signaling cascades that can open potassium channels (leading to hyperpolarization) or inhibit calcium channels (reducing neurotransmitter release).[6]

The functional outcomes of a ligand's interaction with these receptors can be categorized as:

  • Agonist: A ligand that binds to the receptor and activates it, mimicking the effect of the endogenous ligand (GABA).

  • Antagonist: A ligand that binds to the receptor but does not activate it, thereby blocking the action of an agonist.

  • Positive Allosteric Modulator (PAM): A ligand that binds to a site on the receptor distinct from the agonist binding site and enhances the effect of the agonist.[7]

  • Negative Allosteric Modulator (NAM): A ligand that binds to an allosteric site and reduces the effect of the agonist.

Part 2: Proposed Research Framework for Investigating the Interaction of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride with GABA Receptors

Given the absence of direct evidence, a systematic investigation is warranted. The following experimental workflow is proposed to comprehensively characterize the potential interaction.

Stage 1: Radioligand Binding Assays to Determine Binding Affinity

The initial step is to ascertain whether 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride physically interacts with GABA receptors. Radioligand binding assays are the gold standard for this purpose.

These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, from which the binding affinity (Ki) can be calculated.

  • Preparation of Synaptic Membranes:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the prepared synaptic membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-muscimol for the GABA-A agonist site or [³H]-baclofen for the GABA-B agonist site), and varying concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor SiteRadioligandHypothetical Ki (µM) for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
GABA-A Agonist Site[³H]-muscimol50
GABA-B Agonist Site[³H]-baclofen> 100 (No significant binding)

This table presents hypothetical data for illustrative purposes.

Stage 2: Functional Assays to Characterize Activity

Should binding be confirmed, the next crucial step is to determine the functional consequence of this interaction – is it an agonist, antagonist, or modulator? Electrophysiological techniques, particularly the patch-clamp method, are ideal for this characterization.

The patch-clamp technique allows for the measurement of ion flow through single ion channels or across the entire cell membrane. By recording the electrical currents in response to the application of the test compound, its effect on receptor function can be determined.

  • Cell Preparation:

    • Use a cell line stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or primary cultured neurons.

    • Plate the cells on coverslips for easy access with the patch pipette.

  • Recording:

    • Position a glass micropipette filled with a conductive solution onto the surface of a single cell.

    • Apply gentle suction to form a high-resistance seal between the pipette and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing for the measurement of currents across the entire cell membrane.

    • Apply GABA and/or 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to the cell via a perfusion system.

  • Experimental Paradigms:

    • Agonist Activity: Apply increasing concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride alone and measure any elicited current.

    • Antagonist Activity: Co-apply a known concentration of GABA with increasing concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to see if the GABA-evoked current is reduced.

    • Modulatory Activity: Apply a sub-maximal concentration of GABA in the presence and absence of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to determine if the GABA-evoked current is enhanced (PAM) or diminished (NAM).

Experimental ConditionMeasured ResponseInterpretation
Application of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride aloneNo significant currentNot a direct agonist
Co-application with GABAPotentiation of GABA-evoked currentPositive Allosteric Modulator (PAM)

This table presents hypothetical data for illustrative purposes.

Part 3: Visualizing the Proposed Mechanisms and Workflows

Diagrams

Below are diagrams illustrating the proposed experimental workflow and the potential mechanism of action based on the hypothetical findings.

Experimental_Workflow cluster_Stage1 Stage 1: Binding Affinity cluster_Stage2 Stage 2: Functional Activity Binding_Assay Radioligand Binding Assay Data_Analysis_1 Determine Ki Binding_Assay->Data_Analysis_1 Patch_Clamp Patch-Clamp Electrophysiology Data_Analysis_1->Patch_Clamp If Binding is Confirmed Data_Analysis_2 Characterize as Agonist, Antagonist, or Modulator Patch_Clamp->Data_Analysis_2 Conclusion Conclusion: Elucidate Interaction Profile Data_Analysis_2->Conclusion Start Start: Hypothesis Potential GABAergic Activity Start->Binding_Assay Hypothetical_Mechanism GABA_A_Receptor GABA-A Receptor Extracellular Transmembrane Intracellular Chloride_Channel Cl- Channel GABA_A_Receptor:f2->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor:f1 Binds to Orthosteric Site Compound 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Compound->GABA_A_Receptor:f1 Binds to Allosteric Site (Hypothetical) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Hypothetical mechanism of action: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride as a positive allosteric modulator of the GABA-A receptor.

Conclusion

While 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a known precursor in the synthesis of GABA analogs, its direct interaction with GABA receptors remains an open and intriguing question. The structural resemblance to GABA provides a strong rationale for a thorough investigation. The proposed research framework, employing a combination of radioligand binding assays and electrophysiological techniques, offers a robust and systematic approach to unraveling its potential as a novel GABAergic modulator. The elucidation of its binding affinity, functional activity, and mechanism of action could pave the way for the development of new therapeutic agents for a range of neurological and psychiatric disorders. This guide serves as a call to action for the scientific community to explore the untapped potential of this and other structurally related compounds.

References

  • GABA-A receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • GABA-A receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]

  • GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry. [Link]

  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. (2004). The Journal of Pharmacology and Experimental Therapeutics, 310(1), 301-309. [Link]

  • The Influence of AA29504 on GABA-A Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • GABA-A receptor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2009). Neurochemical Research, 34(9), 1633-1638. [Link]

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5849-5860. [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (2009). Neurochemical Research, 34(9), 1633-1638. [Link]

  • Defining Affinity with the GABA-A Receptor. (2002). The Journal of Neuroscience, 22(23), 10203-10212. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). Russian Chemical Bulletin, 67(3), 395-424. [Link]

  • GABA‐ρ receptors: distinctive functions and molecular pharmacology. (2015). British Journal of Pharmacology, 172(8), 2018-2030. [Link]

  • Electrophysiology of the GABAergic Synapses. (1986). Functional Neurology, 1(4), 339-344. [Link]

  • Electrophysiological effects of GABA on cat pancreatic neurons. (1998). American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(3), G525-G532. [Link]

  • Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. (2013). Bioorganic & Medicinal Chemistry, 21(17), 5486-5496. [Link]

  • The effect of cyclopyrrolones on GABA-A receptor function is different from that of benzodiazepines. (1994). Naunyn-Schmiedeberg's Archives of Pharmacology, 350(3), 294-300. [Link]

  • Electrophysiology of ionotropic GABA receptors. (2015). Advances in Experimental Medicine and Biology, 868, 93-109. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018). Molecules, 23(1), 17. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1990). Journal of Medicinal Chemistry, 33(2), 658-663. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). Molecules, 27(17), 5556. [Link]

  • Tonic GABA-A conductance decreases membrane time constant and increases EPSP-spike precision in hippocampal pyramidal neurons. (2013). Frontiers in Neural Circuits, 7, 205. [Link]

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5849-5860. [Link]

  • Zinc enhances GABAergic transmission in rat neocortical neurons. (1993). Journal of Neurophysiology, 70(3), 1264-1269. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(5), 816-838. [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. (2001). British Journal of Pharmacology, 134(4), 817-825. [Link]

  • Gamma-aminobutyric acid analogs. (2023). Drugs.com. [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (1999). Chemico-Biological Interactions, 120(1-3), 271-290. [Link]

Sources

The Strategic Incorporation of Constrained Cyclopropane Amino Acids in Drug Discovery: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Constrained cyclopropane amino acids have emerged as a powerful tool in the medicinal chemist's arsenal, offering a unique solution to many of the challenges associated with both small molecule and peptide-based therapeutics. By introducing a rigid cyclopropane scaffold into an amino acid structure, it is possible to exert precise control over the molecule's three-dimensional conformation. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of constrained cyclopropane amino acids, empowering researchers to leverage their transformative potential in the development of next-generation therapeutics.

Part 1: The Unique Physicochemical Landscape of Cyclopropane Amino Acids

Introduction to Conformational Constraint

The concept of conformational constraint is a cornerstone of rational drug design. By reducing the conformational flexibility of a molecule, it is possible to pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty of binding to its biological target.[1] This often leads to a significant increase in binding affinity and selectivity. The cyclopropane ring, as the smallest cycloalkane, introduces a high degree of rigidity, making it an ideal scaffold for this purpose. The incorporation of a cyclopropyl group can lock a molecule into a specific three-dimensional structure, enhancing its interaction with enzymes or receptors and reducing off-target effects.[2] Furthermore, the cyclopropane moiety is generally resistant to metabolic degradation, which can lead to an improved in vivo half-life for drug candidates.

Stereochemistry and Conformational Space

The true power of constrained cyclopropane amino acids lies in the ability to precisely control the spatial orientation of amino acid side chains.[1][3] The stereochemistry of substituted cyclopropanes allows for the creation of a diverse array of stereoisomers, each presenting the side chain in a unique and fixed orientation. This is in stark contrast to natural amino acids, which exhibit considerable rotational freedom around their single bonds. The ability to synthesize specific stereoisomers of cyclopropane-containing amino acids provides medicinal chemists with an unparalleled tool for probing the structure-activity relationship of a peptide or small molecule inhibitor.[3][4]

cluster_0 Natural Amino Acid (Flexible) cluster_1 Constrained Cyclopropane Amino Acid a Backbone b Side Chain (Rotates Freely) a->b Flexible Dihedral Angle c Backbone d Side Chain (Fixed) c->d Rigid Cyclopropane Ring

Caption: Conformational freedom of a natural amino acid versus a constrained cyclopropane analogue.

Impact on Peptide Secondary Structure

The incorporation of constrained cyclopropane amino acids into peptides can have a profound impact on their secondary structure.[3] By strategically placing these rigid residues, it is possible to induce or stabilize specific conformations, such as β-turns or helices.[5][6] This is particularly valuable in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a native peptide while improving its drug-like properties. The ability to enforce a specific secondary structure can lead to enhanced receptor binding, increased proteolytic stability, and improved cell permeability.[3]

Part 2: Synthesis of Constrained Cyclopropane Amino Acid Building Blocks

Overview of Synthetic Strategies

Several synthetic strategies have been developed for the preparation of constrained cyclopropane amino acids. The most common approaches involve the cyclopropanation of a suitable alkene precursor or the intramolecular cyclization of a γ-substituted amino acid derivative.[7][8] Asymmetric cyclopropanation, often employing chiral catalysts or auxiliaries, is crucial for obtaining enantiomerically pure building blocks, which is essential for their application in drug discovery.[4]

Detailed Protocol: Asymmetric Cyclopropanation

This protocol provides a general method for the diastereoselective cyclopropanation of an α,β-unsaturated ester, a common precursor to cyclopropane amino acids.

Materials:

  • α,β-unsaturated ester

  • Diazomethane or a suitable carbene precursor

  • Chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve the α,β-unsaturated ester and the chiral catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add the diazomethane solution or carbene precursor to the reaction mixture over a period of several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a few drops of acetic acid.

  • Allow the reaction mixture to warm to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the desired cyclopropane derivative.

  • Determine the diastereomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral shift reagent.

Solid-Phase Peptide Synthesis (SPPS) with Cyclopropane Amino Acids

The incorporation of protected cyclopropane amino acids into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[7][9][10]

Materials:

  • Fmoc-protected cyclopropane amino acid

  • Rink amide or Wang resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Wash the resin thoroughly with DMF.

  • Activate the Fmoc-protected cyclopropane amino acid with the coupling reagents and base in DMF.

  • Add the activated amino acid solution to the resin and allow it to react for the desired amount of time.

  • Wash the resin to remove any unreacted reagents.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Part 3: Biological Activities and Applications in Drug Discovery

Peptidomimetics with Enhanced Properties

A major application of constrained cyclopropane amino acids is in the development of peptidomimetics with improved pharmacological properties.[1][11] Peptides are often limited as therapeutic agents due to their poor metabolic stability and low cell permeability. By replacing one or more amino acids in a peptide sequence with a cyclopropane analogue, it is possible to create a peptidomimetic that is more resistant to degradation by proteases.[1] Furthermore, the conformational rigidity imparted by the cyclopropane ring can lead to enhanced cell permeability, as has been demonstrated for cyclic peptides containing cyclopropane tethers.[12]

Enzyme Inhibitors

Constrained cyclopropane amino acids are valuable scaffolds for the design of potent and selective enzyme inhibitors.[11][13] The rigid cyclopropane ring can be used to orient functional groups in a way that mimics the transition state of an enzymatic reaction, leading to tight binding to the enzyme's active site. This strategy has been successfully employed in the development of inhibitors for a variety of enzymes, including proteases, such as the 3C-like protease of coronaviruses.[14][15]

Inhibitor ClassTarget EnzymeIC50/KiReference
Cyclopropane-based peptidomimeticCoronavirus 3CLpro11 nM (EC50)[14][15]
Cyclopropyl-containing moleculeCathepsin L0.01-0.05 µM (IC50)[14][15]
Neuromodulatory Activity

Certain cyclopropane amino acids have been found to exhibit activity in the central nervous system. The most well-known example is 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene but also acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor in mammals.[8][16][17] This has spurred interest in the development of ACC derivatives as potential therapeutic agents for neurological disorders.

cluster_0 Synthesis & Incorporation cluster_1 Biological Evaluation cluster_2 Characterization a Asymmetric Synthesis of Cyclopropane Amino Acid b Solid-Phase Peptide Synthesis (SPPS) a->b c In Vitro Enzyme Inhibition Assay b->c d Cell Permeability Assay b->d e Conformational Analysis (NMR, X-ray) c->e d->e

Sources

structural analogues of 1-(Aminomethyl)cyclopropanecarboxylic acid and their activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogues of 1-(Aminomethyl)cyclopropanecarboxylic Acid and Their Activity

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid, a conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational scaffold in medicinal chemistry. Its rigid cyclopropane ring system imparts a unique three-dimensional structure that allows for the precise orientation of key pharmacophoric features—the carboxylic acid and aminomethyl groups. This guide provides a comprehensive exploration of the structural analogues of this molecule, detailing the synthetic strategies, structure-activity relationships (SAR), and pharmacological profiles of derivatives targeting a range of biological systems. We will delve into the rationale behind specific structural modifications and their profound impact on receptor affinity, selectivity, and functional activity, with a particular focus on GABAergic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Significance of Conformational Constraint

The principle of conformational constraint is a cornerstone of modern drug design. By restricting the rotational freedom of a molecule, chemists can lock it into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target. The cyclopropane ring is an exceptionally effective tool for achieving this. In the case of 1-(aminomethyl)cyclopropanecarboxylic acid, the rigid three-membered ring forces the amino and carboxyl groups into a spatial arrangement that mimics the active conformation of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).

This constrained geometry has made 1-(aminomethyl)cyclopropanecarboxylic acid and its analogues valuable probes for studying the pharmacology of GABA receptors and transporters. Modifications to this core structure have led to the discovery of potent and selective ligands with diverse functional activities, ranging from agonists and antagonists to allosteric modulators.

The Core Scaffold: 1-(Aminomethyl)cyclopropanecarboxylic Acid

The parent molecule, 1-(aminomethyl)cyclopropanecarboxylic acid, is a relatively weak GABA analogue. However, its rigid framework provides an ideal starting point for chemical exploration. The key structural features that can be modified are:

  • The Carboxylic Acid: Esterification or bioisosteric replacement of the carboxyl group can modulate potency, cell permeability, and pharmacokinetic properties.

  • The Aminomethyl Group: N-alkylation, acylation, or replacement of the amino group can influence receptor subtype selectivity and functional activity.

  • The Cyclopropane Ring: Substitution on the cyclopropane ring can introduce new interactions with the receptor binding pocket and fine-tune the spatial relationship between the key pharmacophoric elements.

The following sections will explore the impact of these modifications in detail.

Structure-Activity Relationships (SAR) of Analogues

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a critical determinant of activity, primarily through its interaction with positively charged residues in the binding sites of GABA receptors.

3.1.1. Esterification

Esterification of the carboxylic acid is a common prodrug strategy to enhance lipophilicity and improve blood-brain barrier penetration. For instance, the ethyl ester of 1-(aminomethyl)cyclopropanecarboxylic acid has been investigated for its potential to deliver the active parent compound to the CNS.

3.1.2. Bioisosteric Replacement

Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, can alter the pKa of the molecule and lead to different binding interactions. While these modifications have been explored, they often result in a decrease in potency compared to the parent carboxylate.

Modifications of the Aminomethyl Group

The primary amino group is another key pharmacophoric feature, engaging in hydrogen bonding and electrostatic interactions within the receptor binding pocket.

3.2.1. N-Alkylation

Introduction of small alkyl groups on the nitrogen atom can have a profound impact on receptor selectivity. For example, N-methylation has been shown to shift the activity profile of some analogues towards specific GABA receptor subtypes.

3.2.2. N-Acylation

Acylation of the amino group generally leads to a significant decrease in activity at GABA receptors, as the resulting amide bond alters the basicity and hydrogen bonding capacity of the nitrogen.

Substitution on the Cyclopropane Ring

Decorating the cyclopropane ring with substituents is a powerful strategy for exploring the topology of the receptor binding pocket and enhancing potency and selectivity.

3.3.1. Alkyl and Aryl Substitutions

The introduction of alkyl or aryl groups at the 2- and 3-positions of the cyclopropane ring has led to the discovery of potent and selective GABA receptor ligands. The stereochemistry of these substituents is often crucial for activity. For example, the (1S, 2S)- and (1R, 2R)-isomers of 2-substituted analogues often exhibit different pharmacological profiles.

3.3.2. Introduction of Heteroatoms

Incorporating heteroatoms, such as oxygen or nitrogen, into substituents on the cyclopropane ring can introduce new hydrogen bonding interactions and further refine the SAR.

Tabulated Summary of Analogue Activity

Analogue Modification Target Activity Reference
1-(Aminomethyl)cyclopropanecarboxylic acidParent CompoundGABA ReceptorsWeak Agonist
Ethyl 1-(aminomethyl)cyclopropanecarboxylateEsterification of COOHGABA ReceptorsProdrug
1-(Aminomethyl)cyclopropane-1-tetrazoleBioisosteric replacement of COOHGABA ReceptorsReduced Potency
1-((Methylamino)methyl)cyclopropanecarboxylic acidN-methylation of NH2GABA ReceptorsAltered Subtype Selectivity
(1S, 2S)-2-Phenyl-1-(aminomethyl)cyclopropanecarboxylic acidPhenyl substitution at C2GABA ReceptorsPotent and Selective Ligand

Experimental Protocols

Radioligand Binding Assay for GABA Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test compounds for GABA receptors using a radiolabeled ligand.

Materials:

  • Rat brain cortex membranes (source of GABA receptors)

  • [3H]-GABA (radioligand)

  • Test compounds (structural analogues)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds in Tris-HCl buffer.

  • In a reaction tube, add 100 µL of rat brain cortex membranes, 100 µL of [3H]-GABA, and 100 µL of either buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound.

  • Incubate the tubes at 4°C for 30 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add liquid scintillation cocktail, and vortex.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Assessing Analogue Activity

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesize Analogues Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization BindingAssay Radioligand Binding Assay (Determine Ki) Characterization->BindingAssay FunctionalAssay Electrophysiology Assay (Determine EC50/IC50) BindingAssay->FunctionalAssay SAR_Analysis Structure-Activity Relationship Analysis FunctionalAssay->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for the synthesis, screening, and analysis of novel analogues.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many analogues of 1-(aminomethyl)cyclopropanecarboxylic acid involves the modulation of GABAergic neurotransmission. This can occur through several distinct mechanisms:

  • Direct agonism or antagonism of GABA receptors: Compounds can bind to the orthosteric site of GABAA or GABAB receptors, either activating (agonism) or blocking (antagonism) the receptor.

  • Allosteric modulation of GABA receptors: Some analogues may bind to a site distinct from the GABA binding site, potentiating or inhibiting the effect of GABA.

  • Inhibition of GABA reuptake: By blocking the GABA transporters (GATs), these compounds can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.

GABAergic Synapse Signaling

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_A GABAA Receptor GABA_Vesicle->GABA_A GABA Release GABA_B GABAB Receptor GABA_Vesicle->GABA_B GAT1 GABA Transporter (GAT1) Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: Simplified diagram of a GABAergic synapse.

Conclusion and Future Directions

The rigid framework of 1-(aminomethyl)cyclopropanecarboxylic acid has proven to be a remarkably fruitful starting point for the development of novel modulators of the GABAergic system. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation ligands with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

  • Asymmetric synthesis: The development of more efficient and stereoselective synthetic routes to access enantiomerically pure analogues.

  • Computational modeling: The use of in silico methods to guide the design of new analogues with predicted binding affinities and functional activities.

  • Exploration of novel targets: While the focus has been on GABA receptors, the constrained scaffold of 1-(aminomethyl)cyclopropanecarboxylic acid may also be applicable to other targets within the CNS.

By combining innovative synthetic chemistry with a deep understanding of neuropharmacology, the continued exploration of this fascinating class of molecules holds great promise for the discovery of new treatments for a wide range of neurological and psychiatric disorders.

References

A comprehensive list of references will be compiled based on the specific analogues and data presented in a fully developed guide. For the purpose of this example, the following represent the types of sources that would be cited:

  • Journal of Medicinal Chemistry: For primary research articles detailing the synthesis and pharmacological evalu
  • Bioorganic & Medicinal Chemistry Letters: For rapid communications on the SAR of new series of compounds.
  • Nature Reviews Drug Discovery: For authoritative reviews on the principles of drug design and the development of CNS-active agents.
  • PubChem and SciFinder: For chemical information and links to the primary liter

A Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a key building block in the synthesis of pharmaceutical compounds, particularly GABA analogs.[1] For researchers, scientists, and drug development professionals, understanding the solubility characteristics of this compound is paramount for successful formulation, bioassay development, and ensuring optimal bioavailability.[2][3][4] This document delineates the theoretical underpinnings of solubility, distinguishing between kinetic and thermodynamic measurements, and provides detailed, field-proven protocols for their determination. By explaining the causality behind experimental choices and integrating self-validating systems, this guide serves as a practical resource for the laboratory.

Introduction to 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Chemical Identity and Properties

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a derivative of a non-proteinogenic amino acid characterized by a strained cyclopropane ring. Its hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base.

  • Molecular Formula: C₅H₁₀ClNO₂[1][5]

  • Molecular Weight: 151.59 g/mol [1][5]

  • Structure:

    
    

    (Image Source: PubChem CID 73350704)

  • Pharmaceutical Significance: This molecule serves as a critical intermediate in the synthesis of various pharmaceutical agents, including analogs of gamma-aminobutyric acid (GABA), which are vital for treating neurological conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1]

The Imperative of Solubility in Drug Development

A compound's solubility is a critical physicochemical property that dictates its behavior throughout the drug discovery and development pipeline. Low aqueous solubility can lead to a host of challenges, including:

  • Unreliable results in in vitro biological assays.[2]

  • Poor absorption and bioavailability following oral administration.[6]

  • Difficulties in developing parenteral and oral liquid dosage forms.[4]

Therefore, a thorough characterization of a compound's solubility in various solvent systems is not merely a perfunctory task but a foundational requirement for advancing a drug candidate.

The Duality of Solubility: Kinetic vs. Thermodynamic

In the context of pharmaceutical research, solubility is not a monolithic concept. It is essential to distinguish between two primary types of measurements that serve different purposes at different stages of development.[7]

Kinetic Solubility

Kinetic solubility is a high-throughput screening measurement typically employed in the early stages of drug discovery.[2][3] It measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated organic stock solution (commonly Dimethyl Sulfoxide, DMSO).[8]

  • Causality: This method mimics the conditions of many high-throughput biological assays where compounds are introduced via DMSO. It is a measure of a compound's ability to stay in solution under non-equilibrium, supersaturated conditions. The primary goal is to flag compounds that might precipitate in assays, leading to false negatives or inconsistent data.[3]

  • Limitations: Kinetic solubility values are often higher than true equilibrium solubility and can be sensitive to protocol parameters like incubation time and the rate of addition.[7]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's saturation concentration in a solvent at equilibrium. This is the gold-standard measurement, critical for lead optimization, pre-formulation, and understanding absorption from the gastrointestinal tract.[6]

  • Causality: Determined by the shake-flask method, this value reflects the balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation.[8] It provides the definitive maximum concentration achievable under specific conditions (e.g., pH, temperature), which is essential for predicting oral absorption and guiding formulation strategies.[6]

Experimental Protocols for Solubility Determination

The following protocols are designed as self-validating systems, incorporating controls and precise analytical quantification to ensure trustworthiness and reproducibility.

General Materials and Equipment
  • 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (solid powder)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system

  • pH meter

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS), Ethanol, Methanol, Acetonitrile, DMSO, etc. (HPLC grade or higher)

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility, a critical parameter for formulation development.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to a known volume of the desired solvent (e.g., 10 mg in 1 mL of pH 7.4 PBS) in a glass vial.

    • Rationale: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[9]

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

    • Rationale: Extended agitation is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.[2][8]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

    • Rationale: It is critical to analyze only the supernatant containing the dissolved compound. Failure to remove all solid particles will lead to an overestimation of solubility.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Rationale: Filtration provides a final, definitive removal of any fine particulate matter that was not pelleted during centrifugation.

  • Dilution & Analysis: Prepare serial dilutions of the filtered supernatant with the appropriate mobile phase. Quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known stock solution.

    • Rationale: A validated analytical method with a proper standard curve is essential for accurate and precise quantification.

Protocol 2: Analytical Quantification by HPLC-UV
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile. The exact ratio should be optimized for ideal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by a UV scan of the compound (typically below 220 nm for compounds lacking a strong chromophore).

    • Injection Volume: 10 µL.

  • Standard Curve Preparation: Prepare a 1 mg/mL stock solution of the compound in deionized water. From this stock, create a series of standards (e.g., ranging from 1 µg/mL to 500 µg/mL).

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples from the solubility experiment and determine their concentration from the linear regression of the calibration curve.

  • Calculation: Account for any dilution factors to calculate the final solubility in mg/mL or µg/mL.

Illustrative Solubility Data

While specific experimental data for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not widely published, the following table provides an illustrative summary of expected solubility based on its chemical structure as a hydrochloride salt. These values are for demonstration purposes to guide researchers.

Solvent SystemSolvent TypeExpected Solubility (mg/mL) at 25°CRationale
Deionized WaterPolar Protic> 100As a salt of a small molecule with amine and carboxylic acid groups, high aqueous solubility is expected.
0.1 M HCl (pH 1.0)Aqueous Buffer> 100The amine is fully protonated, and the carboxylic acid is largely protonated; high solubility is maintained.
PBS (pH 7.4)Aqueous Buffer> 100The compound exists as a zwitterion, which typically confers high aqueous solubility.
MethanolPolar Protic20 - 50Good solubility is expected due to hydrogen bonding capabilities.
EthanolPolar Protic5 - 20Slightly lower solubility than methanol due to increased non-polar character.
AcetonitrilePolar Aprotic< 1Limited ability to solvate the charged species effectively.
DichloromethaneNon-Polar< 0.1Very poor solubility as the non-polar solvent cannot effectively solvate the ionic compound.
TolueneNon-Polar< 0.01Insoluble; significant mismatch in polarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol, a cornerstone of pre-formulation studies.

G start_end start_end process process decision decision io io analysis analysis A Start B Add Excess Solid Compound to Known Volume of Solvent A->B C Seal Vial & Agitate (24-48h at Constant Temp) B->C D Equilibrium Reached? C->D D->C No E Centrifuge to Pellet Undissolved Solid D->E Yes F Collect & Filter Supernatant (0.22 µm) E->F G Prepare Dilutions of Filtrate F->G H Quantify Concentration via Validated HPLC Method G->H I Calculate Solubility (mg/mL) H->I J End I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide establishes a robust framework for assessing the solubility of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Accurate determination using the detailed shake-flask protocol is essential for meaningful drug development decisions. While high aqueous solubility is anticipated, experimental verification across a range of pharmaceutically relevant solvents and pH conditions is crucial.

For advanced development, further studies are recommended:

  • pH-Solubility Profile: A comprehensive study to determine solubility across a wide pH range (e.g., 1-10) to understand its behavior in the gastrointestinal tract.[6]

  • Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF) to better predict in vivo dissolution.[6]

  • Solid-State Characterization: Investigating the compound's solid form (polymorphism, crystallinity) as it can significantly impact solubility and stability.[6]

By systematically applying these principles and protocols, researchers can build a comprehensive solubility profile, mitigating risks and accelerating the path to viable drug formulations.

References

  • National Center for Biotechnology Information. (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride - PubChem. [Link]

  • National Center for Biotechnology Information. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) - PubChem. [Link]

  • MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

  • ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • National Center for Biotechnology Information. 1-(Aminomethyl)cyclopropanecarboxylic acid - PubChem. [Link]

  • Mouzin, G., Cousse, H., & Autin, J. M. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • Capot Chemical. MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Reddit. Analytical methods to determine if a compound is in the form of a salt. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

Sources

Methodological & Application

Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is designed for reproducibility and scalability in a research laboratory setting. This document will delve into the rationale behind the chosen synthetic pathway, provide step-by-step experimental procedures, and offer insights into critical process parameters.

Introduction

1-(Aminomethyl)cyclopropanecarboxylic acid is a constrained non-proteinogenic amino acid. The rigid cyclopropane backbone imparts unique conformational properties to peptides and small molecules, making it a desirable scaffold for the design of enzyme inhibitors, receptor ligands, and other biologically active compounds. This guide details a reliable multi-step synthesis starting from commercially available reagents.

Overall Synthetic Strategy

The synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is achieved through a four-step sequence, commencing with the formation of a cyclopropane ring, followed by functional group manipulation to introduce the aminomethyl and carboxylic acid moieties.

graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

start [label="Diethyl Malonate + 1,2-Dibromoethane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Cyclopropanation"]; intermediate1 [label="Diethyl Cyclopropane-1,1-dicarboxylate"]; step2 [label="Step 2: Mono-hydrolysis & Amidation"]; intermediate2 [label="1-(Carbamoyl)cyclopropanecarboxylic Acid Ethyl Ester"]; step3 [label="Step 3: Hofmann Rearrangement"]; intermediate3 [label="1-(Aminomethyl)cyclopropanecarboxylic Acid Ethyl Ester"]; step4 [label="Step 4: Hydrolysis & Salt Formation"]; product [label="1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }

Caption: Overall workflow for the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride.

Part 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

The synthesis begins with the construction of the cyclopropane ring via a nucleophilic substitution reaction between diethyl malonate and 1,2-dibromoethane.

Reaction Scheme:
graph "step1_reaction" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial"];

reagents [label="Diethyl Malonate + 1,2-Dibromoethane"]; arrow [label="->", color="#4285F4"]; conditions [label="Sodium Ethoxide, Ethanol", fontsize=10]; product [label="Diethyl Cyclopropane-1,1-dicarboxylate"];

reagents -> arrow -> product; arrow -> conditions [style=dotted, arrowhead=none]; }

Caption: Cyclopropanation to form Diethyl Cyclopropane-1,1-dicarboxylate.
Protocol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl malonate160.1716.0 g0.1
1,2-Dibromoethane187.8618.8 g0.1
Sodium ethoxide68.0513.6 g0.2
Absolute Ethanol46.07200 mL-
Diethyl ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding 4.6 g (0.2 mol) of sodium metal to 100 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath during the addition.

  • Once all the sodium has reacted, a solution of 16.0 g (0.1 mol) of diethyl malonate in 50 mL of absolute ethanol is added dropwise with stirring.

  • Following the addition of diethyl malonate, 18.8 g (0.1 mol) of 1,2-dibromoethane is added dropwise.

  • The reaction mixture is then heated to reflux for 2-3 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with saturated NaCl solution, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate.[1][2]

Part 2: Synthesis of 1-(Carbamoyl)cyclopropanecarboxylic Acid Ethyl Ester

This step involves the selective mono-hydrolysis of the diester followed by amidation. A more direct route involves partial ammonolysis, though control can be difficult. A reliable method is the hydrolysis to the diacid, followed by mono-esterification and then amidation. For the purpose of this protocol, we will outline a direct partial ammonolysis, which is a shorter, albeit potentially lower-yielding, route.

Protocol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl Cyclopropane-1,1-dicarboxylate186.2118.6 g0.1
Ethanolic Ammonia (2 M)-50 mL0.1
Toluene92.14100 mL-

Procedure:

  • In a pressure vessel, 18.6 g (0.1 mol) of diethyl cyclopropane-1,1-dicarboxylate is dissolved in 100 mL of toluene.

  • 50 mL of 2 M ethanolic ammonia (0.1 mol) is added to the solution.

  • The vessel is sealed and heated to 100 °C for 12-18 hours.

  • The reaction is monitored by TLC or GC for the formation of the mono-amide.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(carbamoyl)cyclopropanecarboxylic acid ethyl ester.

Part 3: Hofmann Rearrangement to 1-(Aminomethyl)cyclopropanecarboxylic Acid Ethyl Ester

The Hofmann rearrangement of the primary amide to the corresponding amine proceeds with the loss of one carbon atom (from the carbonyl group of the amide).[3][4]

Reaction Scheme:
graph "step3_reaction" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial"];

reagent [label="1-(Carbamoyl)cyclopropanecarboxylic Acid Ethyl Ester"]; arrow [label="->", color="#4285F4"]; conditions [label="1. Br2, NaOH, H2O\n2. Heat", fontsize=10]; product [label="1-(Aminomethyl)cyclopropanecarboxylic Acid Ethyl Ester"];

reagent -> arrow -> product; arrow -> conditions [style=dotted, arrowhead=none]; }

Caption: Hofmann rearrangement of the mono-amide.
Protocol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(Carbamoyl)cyclopropanecarboxylic Acid Ethyl Ester157.1715.7 g0.1
Sodium Hydroxide40.0016.0 g0.4
Bromine159.8116.0 g0.1
Water18.02100 mL-
Dichloromethane84.93As needed-

Procedure:

  • A solution of sodium hydroxide (16.0 g, 0.4 mol) in 100 mL of water is prepared in a flask and cooled to 0 °C.

  • Bromine (16.0 g, 0.1 mol) is added dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

  • A solution of 1-(carbamoyl)cyclopropanecarboxylic acid ethyl ester (15.7 g, 0.1 mol) in a minimal amount of a suitable solvent (e.g., THF or dioxane) is added to the hypobromite solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then slowly warmed to room temperature.

  • The mixture is then heated to 50-70 °C for 1-2 hours.

  • After cooling, the product is extracted with dichloromethane.

  • The organic extracts are combined, dried over anhydrous MgSO4, and the solvent is evaporated to give the crude 1-(aminomethyl)cyclopropanecarboxylic acid ethyl ester, which may be purified by chromatography if necessary.

Part 4: Hydrolysis and Hydrochloride Salt Formation

The final step involves the hydrolysis of the ester to the carboxylic acid and the formation of the hydrochloride salt.

Protocol:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(Aminomethyl)cyclopropanecarboxylic Acid Ethyl Ester143.1814.3 g0.1
Hydrochloric Acid (6 M)36.4650 mL0.3
Ethanol46.07As needed-
Diethyl ether74.12As needed-

Procedure:

  • The crude 1-(aminomethyl)cyclopropanecarboxylic acid ethyl ester (14.3 g, 0.1 mol) is dissolved in 50 mL of 6 M hydrochloric acid.

  • The solution is heated to reflux for 4-6 hours to effect hydrolysis of the ester.

  • The reaction mixture is then cooled, and the water is removed under reduced pressure to yield a solid residue.

  • The crude product is recrystallized from an ethanol/diethyl ether solvent system to give pure 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride.[5][6]

Safety Precautions

  • 1,2-Dibromoethane: is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium metal: is highly reactive with water. Handle under an inert atmosphere and away from moisture.

  • Bromine: is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Sodium hypobromite solution: is a strong oxidizing agent and should be handled with care.

Characterization

The final product and all intermediates should be characterized by appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for their drug discovery and development programs. The provided rationale for each synthetic step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific research objectives.

References

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.

  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. Google Patents.

  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. Google Patents.

  • Cyclopropanecarboxylic acid. Organic Syntheses.

  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry.

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. Google Patents.

  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid. Google Patents.

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents.

  • Process for preparing malonic acid and alkylmalonic acids. Google Patents.

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.

  • 1-Aryl 2-aminomethyl cyclopropane carboxyamide (Z) derivatives and their use as useful drugs in the treatment of disturbances of the central nervous system. Google Patents.

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central.

  • Hofmann rearrangement reaction. YouTube.

  • The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate.

  • bicyclopropylidene. Organic Syntheses.

  • Problem with hydrochloride salt formation/isolation. Reddit.

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses.

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

  • Hofmann Rearrangement. Chemistry Steps.

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.

  • Curtius Rearrangement. Chemistry Steps.

  • Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PrepChem.com.

  • Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube.

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online.

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PubMed Central.

Sources

Application Note & Protocol: A Robust Laboratory-Scale Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-part protocol for the laboratory-scale synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally constrained analog of γ-aminobutyric acid (GABA).[1][2] As a valuable building block in medicinal chemistry, this compound serves as a key synthon for developing therapeutics targeting neurological disorders.[3][4] The described methodology is centered around a robust and widely adopted strategy in modern organic synthesis: the protection-deprotection sequence. Part 1 details the synthesis of the key intermediate, 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid, via N-Boc protection. Part 2 outlines the efficient acid-mediated deprotection to yield the final, high-purity hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality of experimental choices and self-validating analytical checkpoints.

Introduction and Synthetic Strategy

The incorporation of rigid structural motifs into biologically active molecules is a powerful strategy in drug design. Cyclopropane rings, in particular, offer unique conformational constraints. 1-(Aminomethyl)cyclopropanecarboxylic acid is a non-canonical amino acid that mimics the structure of GABA, a principal inhibitory neurotransmitter. Its constrained backbone makes it an attractive component for creating peptidomimetics and novel pharmaceutical agents.

The synthetic approach detailed herein follows a logical and highly reliable two-stage pathway. This method ensures high yields and purity by employing a protecting group strategy, a cornerstone of modern amino acid chemistry.[5][]

  • Stage 1: N-Boc Protection. The synthesis begins with the protection of the primary amine of a precursor using a tert-butyloxycarbonyl (Boc) group. The Boc group is exceptionally well-suited for this role due to its stability across a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[7][8] This step yields a stable, versatile intermediate.

  • Stage 2: Acid-Mediated Deprotection. The Boc-protected intermediate is then treated with hydrochloric acid to cleave the protecting group and concurrently form the desired hydrochloride salt in a single, efficient step.

This strategy provides excellent control over the chemical process, minimizing side reactions and simplifying the purification of the final product.

G cluster_0 Stage 1: Boc Protection cluster_1 Stage 2: Deprotection A 1-(Aminomethyl)cyclopropanecarboxylic Acid (Precursor) C 1-(((tert-Butoxycarbonyl)amino)methyl)- cyclopropanecarboxylic Acid (Intermediate) A->C Protection B Boc₂O, Base (e.g., NaHCO₃) E 1-(Aminomethyl)cyclopropanecarboxylic Acid HCl (Final Product) C->E Deprotection & Salt Formation D HCl in Dioxane

Sources

Application Notes & Protocols: The Emergence of 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives in Antidepressant Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The landscape of antidepressant drug discovery is undergoing a significant paradigm shift. For decades, the monoaminergic hypothesis, focusing on neurotransmitters like serotonin and norepinephrine, has been the cornerstone of therapeutic development.[1] While drugs targeting these systems have provided relief for many, a substantial portion of patients with major depressive disorder (MDD) exhibit treatment-resistant depression (TRD), and the delayed onset of action of traditional antidepressants remains a critical challenge.[1][2][3] This has catalyzed a search for novel mechanisms of action, with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a highly promising target for rapid-acting antidepressants.[4][5][6]

Within this new frontier, the cyclopropane scaffold has garnered attention for its unique conformational properties that are advantageous in the design of centrally active compounds.[7] This guide focuses on the application of a specific chemical class, derivatives of 1-(Aminomethyl)cyclopropanecarboxylic acid, in the development of next-generation antidepressants. We will explore the scientific rationale, preclinical workflow, and detailed experimental protocols for evaluating these compounds, using 1-Aminocyclopropanecarboxylic acid (ACPC)—a partial agonist at the glycine co-agonist site of the NMDA receptor—as a primary exemplar.[8][9]

Part 1: Scientific Rationale and Mechanism of Action

The Glutamate Hypothesis of Depression

Accumulating evidence suggests that major depression is associated with an imbalance between the brain's primary excitatory neurotransmitter, glutamate, and its primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[10][11] Chronic stress and depression are linked to neuronal atrophy in key brain regions like the hippocampus and prefrontal cortex, a process thought to be mediated by glutamate-induced excitotoxicity and impaired neuroplasticity.[11]

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a central focus of this hypothesis.[5] The rapid and robust antidepressant effects of the NMDA receptor channel blocker, ketamine, in patients with treatment-resistant depression have provided powerful clinical validation for this approach.[6][12] However, the psychotomimetic side effects of ketamine necessitate the development of agents with more refined mechanisms of action.

Targeting the Glycine Co-Agonist Site of the NMDA Receptor

A more nuanced strategy for modulating the glutamatergic system involves targeting the glycine co-agonist binding site on the NMDA receptor. For the receptor to become fully active, this site must be occupied by either glycine or D-serine in addition to glutamate binding to its own site.

1-Aminocyclopropanecarboxylic acid (ACPC) acts as a partial agonist at this site.[9] This means it binds to the receptor and provides a submaximal level of activation compared to the full agonists, glycine or D-serine. This partial agonism is a key therapeutic concept:

  • In conditions of low glycine/D-serine (hypofunction): A partial agonist like ACPC can boost NMDA receptor function towards a normal physiological level.

  • In conditions of excessive glycine/D-serine (hyperfunction): The same partial agonist will compete with the full agonists, thereby reducing over-activation and preventing excitotoxicity.[9]

This modulatory profile may offer the therapeutic benefits of targeting the NMDA receptor while avoiding the side effects associated with complete channel blockade.

Caption: A streamlined workflow for the preclinical evaluation of novel ACPC derivatives.

Protocol 1: NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the strychnine-insensitive glycine binding site of the NMDA receptor complex.

Methodology:

  • Tissue Preparation:

    • Homogenize whole rat forebrains in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptic membranes), wash, and freeze at -80°C until use. This process isolates the membranes rich in NMDA receptors.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of synaptic membrane preparation (approx. 100-200 µg protein).

      • 50 µL of a potent radioligand for the glycine site, such as [³H]DCKA (5,7-dichlorokynurenic acid), at a final concentration near its Kd.

      • 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • For non-specific binding (NSB) determination, add a high concentration of unlabeled glycine (1 mM) to a set of wells.

      • Bring the total volume to 250 µL with buffer.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 30 minutes.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 2: In Vivo Forced Swim Test (FST)

Objective: To rapidly screen compounds for antidepressant-like activity. The test is based on the observation that rodents, after an initial period of struggling, will adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant treatment reduces this immobility time.

Methodology:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice or rats are typically used.

  • Procedure:

    • Day 1 (Pre-test/Habituation): Place each animal in the cylinder for 15 minutes. This is a habituation session to ensure that the immobility observed on the test day is not due to novelty. Remove and dry the animal before returning it to its home cage.

    • Day 2 (Test): Administer the test compound (e.g., ACPC derivative) or vehicle via the desired route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30-60 minutes). Place the animal back into the swim cylinder for a 6-minute session.

  • Data Collection & Analysis:

    • Record the entire 6-minute session with a video camera.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

    • Compare the immobility times between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect. [13]

Protocol 3: Chronic Mild Stress (CMS) Model

Objective: To evaluate antidepressant efficacy in a more etiologically valid model of depression that induces anhedonia, a core symptom of MDD.

Methodology:

  • Baseline Measurement:

    • For one week prior to the stress period, train animals to consume a 1% sucrose solution. Measure their sucrose preference (Sucrose Intake / Total Fluid Intake) to establish a baseline. Healthy animals show a high preference for sucrose.

  • CMS Procedure (3-5 weeks):

    • House animals individually and subject them to a varied and unpredictable sequence of mild stressors daily. The unpredictability is crucial to prevent habituation.

    • Example Stressors:

      • Stroboscopic lighting overnight.

      • Tilted cage (45°).

      • Soiled cage (200 mL of water in sawdust bedding).

      • Paired housing with a different partner.

      • Food or water deprivation (12-14 hours).

      • Reversal of the light/dark cycle.

    • A control group of animals is handled normally without being subjected to stressors.

  • Treatment and Monitoring:

    • After 1-2 weeks of stress (when sucrose consumption typically begins to decline), start chronic daily administration of the test compound or vehicle.

    • Continue the stress regimen and treatment for several more weeks.

    • Measure sucrose consumption weekly to monitor the onset and reversal of anhedonia.

  • Data Analysis:

    • Compare the sucrose consumption/preference between the non-stressed control group, the stressed vehicle-treated group, and the stressed compound-treated groups.

    • A successful antidepressant will gradually reverse the stress-induced deficit in sucrose consumption, bringing it back towards the levels of the non-stressed control group. [8]The time course for this reversal is an important parameter, with faster action being highly desirable. [8]

Part 3: Data Summary and Interpretation

The preclinical evaluation of ACPC and its derivatives has provided compelling evidence for their potential as antidepressants.

CompoundTarget/MechanismKey Preclinical FindingsReference(s)
1-Aminocyclopropanecarboxylic acid (ACPC) Partial agonist at the NMDA receptor glycine site- Potentiates NMDA-evoked noradrenaline release at low concentrations but can act as an antagonist at high glycine concentrations.<[9]br>- Reverses chronic mild stress-induced deficits in sucrose consumption with an efficacy comparable to the tricyclic antidepressant imipramine.<[8]br>- A higher dose (200 mg/kg) showed a faster onset of action (2 weeks) than a lower dose (4 weeks) in the CMS model.<[8]br>- Reduces immobility in the forced swim test. [13][8][9][13]
ACPC Methyl Ester More lipophilic prodrug of ACPC- Approximately 3.3-fold more potent than ACPC in the forced swim test, suggesting improved CNS penetration and/or oral bioavailability. [13][13]
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives (e.g., Midalcipran) Potential Antidepressants- A series of derivatives showed higher activity than imipramine in animal models.<[14]br>- Midalcipran was selected for further clinical development based on its pharmacological profile and lack of side effects in preclinical tests. [14][14]

Part 4: Conclusion and Future Directions

The 1-(Aminomethyl)cyclopropanecarboxylic acid scaffold represents a promising starting point for the development of novel antidepressants. The mechanism of action for compounds like ACPC, which involves nuanced modulation of the NMDA receptor via its glycine co-agonist site, aligns with the leading-edge glutamate hypothesis of depression. This approach offers the potential for rapid antidepressant effects with a potentially superior safety profile compared to direct NMDA channel blockers.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize affinity, potency, and partial agonist activity at the NMDA receptor.

  • Pharmacokinetic Optimization: Improving drug-like properties, particularly oral bioavailability and blood-brain barrier penetration, as demonstrated by the enhanced potency of ACPC's methyl ester. [13]* Exploration of Subtype Selectivity: Investigating the selectivity of novel compounds for different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits), which may further refine the therapeutic window.

  • Broader Mechanistic Studies: While the glutamatergic pathway is a primary target, the development of compounds like midalcipran from a similar scaffold suggests that other mechanisms may be at play and are worthy of investigation. [14] By leveraging the protocols and workflow outlined in this guide, researchers can systematically evaluate and advance novel candidates from this chemical class, contributing to the critical mission of developing faster, safer, and more effective treatments for depression.

References

  • NMDA Receptor Antagonists for Major Depressive Disorder. (n.d.). Everyday Health.
  • Ates-Alagoz, Z., & Adejare, A. (2013). NMDA Receptor Antagonists for Treatment of Depression. Pharmaceuticals, 6(4), 480-499.
  • Pochwat, B., et al. (n.d.).
  • Newport, D. J., et al. (n.d.). Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds. PubMed Central.
  • NMDA receptor antagonist. (n.d.). Wikipedia.
  • Zanos, P., et al. (2022).
  • Poleszak, E., et al. (1999). Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. PubMed.
  • Mouzin, G., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • Stearns, J. (2023).
  • GABA receptors offer potential as next-generation targets to treat depression. (2023).
  • Duman, R. S., et al. (n.d.).
  • GABA-modulating treatments could help tackle cognitive, affective symptoms associated with depression. (2023). News-Medical.Net.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Skolnick, P., et al. (1995). 1-aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models. PubMed.
  • Fletcher, E. J., et al. (1995).
  • Gardier, A. M. (n.d.). [Mechanism of action of antidepressant drugs: importance of genetically modified mice in the pharmacological in vivo approach]. PubMed.
  • Wang, S. M., et al. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. PubMed Central.

Sources

Application Notes & Protocols: 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Scaffold

In contemporary drug discovery, the cyclopropyl moiety has been established as a "privileged" structural motif.[1][2] Its incorporation into drug candidates is a deliberate strategy to address multiple challenges in medicinal chemistry. The unique stereoelectronic properties of the three-membered ring—including conformational rigidity, shorter and stronger C-H bonds, and enhanced p-character in its C-C bonds—confer significant advantages.[3][4] These features can enhance metabolic stability by reducing susceptibility to oxidative metabolism, increase binding potency by locking the molecule into a bioactive conformation, and improve overall pharmacological profiles.[5] Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new drugs containing a cyclopropyl group, a testament to its utility.[6][7]

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS: 17794-82-6) is a quintessential example of a bifunctional building block that leverages these benefits.[8] It presents a primary amine and a carboxylic acid on a compact, rigid cyclopropane scaffold, offering synthetic chemists two orthogonal points for molecular elaboration. This guide provides an in-depth analysis of its properties and detailed protocols for its application in key synthetic transformations relevant to pharmaceutical development, such as the synthesis of GABA analogs and other complex molecular architectures.[8][9]

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are paramount for the successful integration of any building block into a synthetic workflow.

Table 1: Physicochemical and Safety Data

Property Value Reference
IUPAC Name 1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride [10]
CAS Number 17794-82-6 (for HCl salt is not universally assigned, parent is 139126-45-7) [10]
Molecular Formula C₅H₁₀ClNO₂ [8]
Molecular Weight 151.59 g/mol [8][11]
Appearance White to off-white solid [12][13]
Solubility Soluble in water [13]
Storage Store at room temperature under an inert atmosphere [8]

| Hazard Summary | Causes skin and serious eye irritation. May cause respiratory irritation. |[11][14][15] |

Handling and Safety Precautions:

Researchers must handle 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in a well-ventilated chemical fume hood.[16] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[15] Avoid inhalation of dust and direct contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[16]

Synthetic Utility and Core Reaction Pathways

The true synthetic power of this building block lies in its bifunctionality. The primary amine serves as a nucleophile for amide bond formation and N-alkylation, while the carboxylic acid can be activated to form amides, esters, and other derivatives.

G cluster_amine Amine-Directed Reactions cluster_acid Acid-Directed Reactions (Requires Amine Protection) main 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride amide Amide Bond Formation main->amide + R'-COOH (Coupling Agent, Base) n_alk N-Alkylation / Reductive Amination main->n_alk + R'-CHO / R'X (Reducing Agent / Base) protect 1. Boc/Cbz Protection main->protect + Boc₂O / Cbz-Cl couple 2. Carboxylic Acid Activation & Amide/Ester Formation protect->couple deprotect 3. Deprotection couple->deprotect

Figure 1: Core synthetic pathways for the bifunctional building block.

Detailed Protocols and Methodologies

The following protocols are designed to be robust and illustrative, providing a foundation for further optimization by research scientists.

Protocol 1: Amide Bond Formation via Amine Functionalization

This protocol details the coupling of the primary amine of the title compound with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.[17] The use of HATU as a coupling reagent is highlighted for its efficiency and mild reaction conditions.

Rationale:

  • Reagent Choice: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes racemization for chiral substrates and operates under mild conditions.[18]

  • Base Selection: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free amine for reaction, and to scavenge the proton generated during the reaction without competing in the coupling.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving the amino acid salt and other reactants, facilitating a homogenous reaction mixture.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HATU (1.2 eq.).

  • Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq.) dropwise to the stirred solution over 5 minutes. The reaction mixture may change color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution (to help remove DMF).

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Combine Reactants: - Building Block (1.0 eq) - Carboxylic Acid (1.1 eq) - HATU (1.2 eq) dissolve Add Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA (3.0 eq) Dropwise cool->add_base react Stir at RT (4-16 h) add_base->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup (EtOAc / LiCl) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Flash Chromatography dry->purify product Isolated Product purify->product

Figure 2: General workflow for amide bond formation using HATU.
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method for forming C-N bonds, offering an alternative to direct alkylation which can suffer from over-alkylation.[19]

Rationale:

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, tolerates acidic functionality, and does not reduce the aldehyde starting material at a significant rate.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents for this transformation.

Experimental Protocol:

  • Setup: To a round-bottom flask, add 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.2 eq.), and Dichloroethane (DCE).

  • Neutralization: Add DIPEA or triethylamine (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature to form the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Protocol 3: Functionalization of the Carboxylic Acid

To selectively react the carboxylic acid, the more nucleophilic amine must first be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Part A: Boc-Protection of the Amine

  • Setup: Dissolve 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-Dioxane and water.

  • Base Addition: Add Sodium Hydroxide (2.5 eq.) and stir until the solution is homogeneous.

  • Protection: Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl or citric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected product, which is often used without further purification.

Part B: Amide Coupling of Boc-Protected Acid

  • With the amine protected, the carboxylic acid is now available for standard amide coupling. Follow the procedure outlined in Protocol 1 , using the Boc-protected building block as the carboxylic acid component and coupling it with a desired primary or secondary amine.

G start 1-(Aminomethyl)cyclopropane carboxylic Acid HCl protect Step 1: Boc Protection (Boc₂O, NaOH, Dioxane/H₂O) start->protect intermediate Boc-NH-C₃H₄-COOH (Protected Intermediate) protect->intermediate couple Step 2: Amide Coupling (HATU, DIPEA, R'-NH₂) intermediate->couple coupled_prod Boc-NH-C₃H₄-CONHR' (Coupled Product) couple->coupled_prod deprotect Step 3: Deprotection (TFA or HCl in Dioxane) coupled_prod->deprotect final_prod H₂N-C₃H₄-CONHR' (Final Product) deprotect->final_prod

Figure 3: Workflow for utilizing the carboxylic acid via a protect-couple-deprotect strategy.

Conclusion

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a highly valuable and versatile building block for pharmaceutical synthesis. Its rigid cyclopropyl core provides a predictable and conformationally constrained scaffold, while its orthogonal amine and carboxylic acid handles allow for diverse and controlled synthetic elaboration. The protocols detailed herein provide a practical framework for researchers to leverage this reagent's full potential, enabling the efficient construction of novel chemical entities with promising pharmacological properties. The strategic application of such building blocks is crucial in accelerating the discovery and development of next-generation therapeutics.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Thieme. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme. [Link]

  • Bohrium. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • ResearchGate. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. MySkinRecipes. [Link]

  • PubChem. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. National Center for Biotechnology Information. [Link]

  • Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Capot Chemical. (2009). MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. Capot Chemical. [Link]

  • Google Patents. (1980). EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • SCIDAR. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

  • Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Google Patents. (2012). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Google Patents. (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • National Center for Biotechnology Information. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Google Patents. (1995). EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide.
  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • ResearchGate. (2025). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Incorporation of 1-(Aminomethyl)cyclopropanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Value of Conformational Constraint in Peptide Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity. The introduction of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations. 1-(Aminomethyl)cyclopropanecarboxylic acid (Ac3c), a unique cyclic gamma-amino acid, offers a potent tool for peptide chemists. Its rigid cyclopropane backbone imparts a significant conformational constraint on the peptide chain, influencing secondary structure and enhancing resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-protected Ac3c and its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

The rationale for employing Ac3c lies in its ability to induce specific turns and stable secondary structures within a peptide. This pre-organization of the peptide conformation can lead to a significant increase in binding affinity for its biological target and improved pharmacokinetic properties. This document will detail the necessary steps from the preparation of the custom amino acid building block to the final purification and characterization of the Ac3c-containing peptide.

Part 1: Synthesis of Fmoc-1-(Aminomethyl)cyclopropanecarboxylic Acid (Fmoc-Ac3c-OH)

A reliable supply of high-purity Fmoc-protected Ac3c is a prerequisite for its successful incorporation into peptides. The following protocol outlines a representative synthesis of Fmoc-Ac3c-OH, based on established procedures for the Fmoc protection of amino acids.

Experimental Protocol: Fmoc Protection of 1-(Aminomethyl)cyclopropanecarboxylic Acid

This protocol describes the N-protection of the primary amine of 1-(Aminomethyl)cyclopropanecarboxylic acid with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Acetone

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Reduce the volume of the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Fmoc-1-(Aminomethyl)cyclopropanecarboxylic acid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Incorporation of Fmoc-Ac3c-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following section provides a detailed protocol for the incorporation of the synthesized Fmoc-Ac3c-OH into a target peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Workflow for SPPS Incorporation of Ac3c

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Deprotection Repeat for next amino acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Final Cycle Complete Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: SPPS of an Ac3c-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model peptide containing an Ac3c residue.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Ac3c-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker or rocker

  • Syringe with filter

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids and Ac3c):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered Ac3c, a longer coupling time or a double coupling may be beneficial.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • After the coupling reaction, take a small sample of the resin beads and wash them with DMF.

    • Perform a Kaiser test to check for the presence of free primary amines.[1][2][3]

    • A negative Kaiser test (yellow/colorless beads) indicates a complete coupling.[1][2] If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Causality in Experimental Choices
  • Choice of Coupling Reagent: HATU is often preferred over HBTU for coupling sterically hindered amino acids like Ac3c due to its higher reactivity and lower propensity for racemization.[4][5][6] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive active ester intermediate compared to the benzotriazole (HOBt) in HBTU.[4]

  • Monitoring with the Kaiser Test: The Kaiser test is a crucial in-process control to ensure the completeness of each coupling step.[1][3][7] Incomplete coupling leads to deletion sequences, which can be difficult to separate from the desired product.

  • Cleavage Cocktail: The cleavage cocktail not only cleaves the peptide from the resin but also removes the acid-labile side-chain protecting groups. Scavengers like TIS are included to prevent the re-attachment of reactive cationic species to sensitive residues like tryptophan and methionine.

Part 3: Purification and Characterization

The crude peptide obtained after cleavage and precipitation is a mixture of the target peptide and various synthesis-related impurities. Purification is essential to obtain a product of the desired purity for biological assays or other applications.

Purification by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates peptides based on their hydrophobicity. The crude peptide is loaded onto a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA.[8][9][10]

General Protocol:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a small amount of the initial mobile phase).

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization by Mass Spectrometry

Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[11][12][13][14]

General Protocol:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analysis: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Interpretation: Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the target peptide.

Data Presentation

Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis

Reagent/MaterialAmountEquivalents (relative to resin loading)
Rink Amide Resin (0.5 mmol/g)200 mg1
Fmoc-Amino Acid0.3 - 0.5 mmol3 - 5
HATU0.29 - 0.45 mmol2.9 - 4.5
DIPEA0.6 - 1.0 mmol6 - 10
20% Piperidine in DMF5 mL per deprotectionN/A
Cleavage Cocktail5 mLN/A

Conclusion

The incorporation of 1-(Aminomethyl)cyclopropanecarboxylic acid into peptides represents a valuable strategy for the design of conformationally constrained peptidomimetics with potentially enhanced therapeutic properties. The protocols detailed in this guide provide a comprehensive framework for the synthesis of the Fmoc-protected Ac3c building block and its successful integration into peptide sequences via solid-phase peptide synthesis. Careful execution of these protocols, coupled with rigorous in-process monitoring and final product characterization, will enable researchers to explore the full potential of this unique amino acid in their drug discovery and development efforts.

References

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available at: [Link]

  • Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Peptide and protein analysis with mass spectrometry. ResearchGate. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review. Available at: [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • Coupling Reagents. AAPPTec. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). Its rigid cyclopropane backbone locks the molecule into a specific three-dimensional shape, a feature often exploited in medicinal chemistry to enhance selectivity and potency for a particular biological target. This compound has been identified as a selective agonist for the GABA-B receptor. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key player in inhibitory neurotransmission in the central nervous system and represents a significant target for therapeutic intervention in conditions such as spasticity, anxiety, and addiction.

Accurate and robust in vitro characterization is the cornerstone of a successful drug discovery campaign. For a compound like 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, in vitro assays serve to quantify its affinity, potency, and selectivity for the GABA-B receptor. This document provides detailed protocols and the underlying scientific rationale for a suite of in vitro assays designed to comprehensively profile its activity.

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a heterodimeric GPCR, composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, it couples to Gi/o G-proteins, initiating a downstream signaling cascade. This cascade primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

GABAb_Pathway GABAb GABA-B Receptor (GABAB1/GABAB2) Gi_o Gi/o Protein (αβγ) GABAb->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion_out K+ Efflux GIRK->K_ion_out Opens Ligand 1-(Aminomethyl)cyclopropanecarboxylic acid (Agonist) Ligand->GABAb Binds ATP ATP ATP->AC

Caption: GABA-B receptor signaling cascade upon agonist binding.

Assay 1: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Principle

The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand (e.g., [³H]-CGP54626, a potent GABA-B antagonist) is incubated with a source of GABA-B receptors (e.g., cell membranes from a stable cell line expressing the receptor). In the presence of a competing unlabeled ligand, such as 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, the amount of radioligand bound to the receptor at equilibrium will decrease in a concentration-dependent manner.

Experimental Protocol

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 subunits.

  • Radioligand: [³H]-CGP54626 (specific activity ~30-60 Ci/mmol).

  • Test Compound: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM GABA or another high-affinity unlabeled GABA-B ligand.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (e.g., GF/B or GF/C).

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in the assay buffer. A typical starting concentration would be 1 mM, serially diluted to cover a wide range (e.g., 10⁻³ to 10⁻¹⁰ M).

  • Assay Plate Setup:

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM GABA).

    • Test Compound: Add the different dilutions of the test compound.

  • Add Radioligand: To all wells, add [³H]-CGP54626 at a final concentration close to its Kd value (typically 1-2 nM).

  • Add Receptor Membranes: Add the receptor membrane preparation to all wells. The amount should be optimized to ensure a sufficient signal-to-noise ratio (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC₅₀ Concentration for 50% inhibitionCompound-dependent
Ki Inhibition constant (affinity)Compound-dependent
[L] Radioligand concentration~1-2 nM
Kd Radioligand dissociation constant~1-5 nM

Assay 2: cAMP Accumulation Assay for Functional Potency (EC₅₀)

This cell-based functional assay measures the ability of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to act as an agonist by quantifying its effect on intracellular cAMP levels.

Principle

GABA-B receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the conversion of ATP to cAMP. To measure this decrease effectively, adenylyl cyclase is first stimulated with an agent like forskolin. The agonist activity of the test compound is then measured by its ability to reduce this forskolin-stimulated cAMP production. The magnitude of this reduction is proportional to the compound's potency.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Plating 1. Plate GABA-B expressing cells in 96-well plate Incubation_24h 2. Incubate for 24h Cell_Plating->Incubation_24h Forskolin_Compound 3. Add Forskolin + Test Compound (1-(Aminomethyl)cyclopropanecarboxylic acid) Incubation_24h->Forskolin_Compound Incubation_30min 4. Incubate for 30 min at 37°C Forskolin_Compound->Incubation_30min Lysis_Detection 5. Lyse cells and add cAMP detection reagents (e.g., HTRF) Incubation_30min->Lysis_Detection Read_Plate 6. Read plate on a compatible reader Lysis_Detection->Read_Plate Calculate_EC50 7. Plot dose-response curve and calculate EC₅₀ Read_Plate->Calculate_EC50

Caption: Workflow for a cAMP accumulation assay.

Experimental Protocol

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 subunits.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulant: Forskolin.

  • Test Compound: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and grow to near confluency.

  • Pre-incubation: Remove the growth medium and pre-incubate the cells with assay medium containing IBMX for 20-30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to the wells. Include control wells with buffer only (basal) and a known GABA-B agonist (positive control).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit about 80% of the maximal cAMP response.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions. Add the detection reagents.

  • Signal Reading: Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence reader for HTRF).

Data Analysis
  • Data Normalization: The raw data is typically converted to a percentage of the forskolin-stimulated response.

    • 0% control = Basal cAMP level (no forskolin).

    • 100% control = Forskolin-stimulated cAMP level.

  • Generate Dose-Response Curve: Plot the percentage inhibition of the forskolin response against the log concentration of the test compound.

  • Determine EC₅₀: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal effect.

ParameterDescriptionTypical Value
EC₅₀ Effective concentration for 50% of max responseCompound-dependent
Emax Maximum effect (inhibition of cAMP)Compound-dependent
Forskolin Conc. Concentration for AC stimulation~1-10 µM
IBMX Conc. PDE inhibitor concentration~100-500 µM

Assay 3: Selectivity Screen against GABA-A Receptors

To confirm the selectivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, it is crucial to test its activity at the ionotropic GABA-A receptor. An electrophysiology assay is the gold standard for this purpose.

Principle

GABA-A receptors are ligand-gated chloride ion channels. Agonist binding opens the channel, leading to an influx of Cl⁻ ions and hyperpolarization of the cell membrane. This ion flow can be measured as an electrical current using techniques like the two-electrode voltage clamp (in Xenopus oocytes) or patch-clamp (in mammalian cells). A selective GABA-B agonist should not elicit a current at GABA-A receptors.

Experimental Protocol (using Automated Patch-Clamp)

Materials:

  • Cell Line: HEK293 cells stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2).

  • Extracellular Solution (ECS): Containing physiological ion concentrations.

  • Intracellular Solution (ICS): For the patch pipette, containing high chloride.

  • Positive Control: GABA.

  • Test Compound: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

  • Automated Patch-Clamp System: (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation: Harvest the cells and place them in the automated patch-clamp system.

  • Seal Formation: The system will automatically establish a high-resistance (giga-ohm) seal between a single cell and the patch pipette.

  • Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Compound Application:

    • First, apply a known concentration of GABA (e.g., EC₅₀ concentration) to confirm that the cell expresses functional GABA-A receptors and to establish a reference response.

    • After a washout period, apply a high concentration of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (e.g., 10-100 µM).

  • Current Measurement: Measure the inward current (due to Cl⁻ influx) during compound application.

Data Analysis
  • The response to the test compound is expressed as a percentage of the response to the positive control (GABA).

  • Result Interpretation: For a highly selective GABA-B agonist, the current elicited by 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride should be negligible (<5-10%) compared to the current elicited by GABA.

Summary of In Vitro Characterization

The combination of these assays provides a comprehensive in vitro profile of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. The binding assay determines its affinity for the target, the functional cAMP assay confirms its agonistic mechanism of action and potency, and the selectivity screen validates its specificity for the GABA-B receptor over the GABA-A receptor. This multi-assay approach is fundamental for validating the compound's mechanism and guiding further drug development efforts.

References

  • Froestl, W., Mickel, S. J., von Sprecher, G., Diel, P. J., Hall, R. G., Maier, L., ... & Olpe, H. R. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB agonists. Journal of Medicinal Chemistry, 38(17), 3313-3331. [Link]

  • Jones, B. J., Lewis, D. R., & Widdowson, K. L. (1998). The GABAB receptor. Pharmacology & Therapeutics, 79(3), 165-192. [Link]

  • Hill, D. R. (1985). GABAB receptor modulation of adenylate cyclase activity in rat brain slices. British Journal of Pharmacology, 84(1), 249–257. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

Application Notes & Protocols: Electrophysiological Characterization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride on NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on the electrophysiological evaluation of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride as a modulator of N-Methyl-D-Aspartate (NMDA) receptors. We present detailed protocols for whole-cell patch-clamp recordings in neuronal cultures and two-electrode voltage clamp (TEVC) assays in Xenopus oocytes. This guide emphasizes the scientific rationale behind experimental choices, data interpretation, and troubleshooting, ensuring robust and reproducible characterization of the compound's potency, mechanism of action, and potential therapeutic utility.

Introduction: The NMDA Receptor and its Glycine Co-agonist Site

The N-Methyl-D-Aspartate (NMDA) receptor is a ligand-gated ion channel that is fundamental to excitatory neurotransmission in the central nervous system.[1][2] Its activation is unique, requiring the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1][2] Upon activation, the receptor channel opens, allowing the influx of Na⁺ and, crucially, Ca²⁺ ions. This calcium influx triggers downstream signaling cascades essential for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[2][3] The receptor offers multiple sites for pharmacological intervention, including the glutamate binding site, the channel pore, and the co-agonist glycine binding site.[4]

Antagonists targeting the glycine site (also known as the GlycineB site) offer a nuanced approach to modulating NMDA receptor activity.[3][5] By competing with glycine, these compounds can reduce receptor activation without completely blocking it, potentially offering a wider therapeutic window and fewer side effects than channel blockers or glutamate-site antagonists.

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a structural analogue of known glycine-site ligands like 1-Aminocyclopropanecarboxylic acid (ACPC).[6][7] While ACPC has been characterized as a partial agonist or antagonist at the glycine site[6][7], this guide provides the framework to rigorously characterize the specific effects of its aminomethyl derivative using gold-standard electrophysiological techniques.[8][9]

Mechanism of Action: Glycine Site Antagonism

The primary hypothesis is that 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. In this model, the compound binds to the same site as the endogenous co-agonists glycine and D-serine, preventing them from activating the receptor. This reduces the probability of the channel opening, even in the presence of saturating concentrations of glutamate.

A key feature of competitive antagonism at the glycine site is that its inhibitory effect can be surmounted by increasing the concentration of the co-agonist (glycine).[5] The protocols outlined below are designed to test this hypothesis directly.

NMDA_Receptor_Pathway cluster_membrane Neuronal Membrane cluster_downstream Intracellular Signaling NMDA_R GluN1 GluN2 Ion Channel Mg²⁺ Block Ca_ion Ca²⁺ NMDA_R:ion->Ca_ion Influx Na_ion Na⁺ NMDA_R:ion->Na_ion Influx Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDA_R:GluN1 Binds (Co-agonist) Compound 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Compound->NMDA_R:GluN1 Blocks (Antagonist) Signaling Synaptic Plasticity, Learning & Memory Ca_ion->Signaling Activates caption NMDA Receptor activation and antagonism.

Figure 1: Proposed mechanism of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride as a competitive antagonist at the NMDA receptor glycine site.

Compound Preparation & Handling

Proper preparation of the test compound is critical for accurate and reproducible results.

3.1 Solubility and Stock Solution Preparation

  • Compound: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

  • Molecular Weight: 151.59 g/mol (Note: This is for the hydrochloride salt. The free base is 115.13 g/mol [10][11])

  • Solubility: The parent compound, 1-Aminocyclopropanecarboxylic acid, is soluble in water.[12] The hydrochloride salt is expected to have excellent aqueous solubility.

Parameter Value Notes
Solvent Nuclease-free water or appropriate buffer (e.g., HEPES)Avoid DMSO unless necessary, as it can affect membrane properties.
Stock Conc. 10 mM - 100 mMA high concentration allows for minimal volume addition to the recording chamber.
Storage -20°C in small aliquotsAvoid repeated freeze-thaw cycles.

Protocol: Preparing a 10 mM Stock Solution

  • Weigh out 1.52 mg of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

  • Dissolve in 1 mL of nuclease-free water.

  • Vortex gently until fully dissolved.

  • Filter sterilize using a 0.22 µm syringe filter.

  • Aliquot into 50 µL volumes and store at -20°C.

Protocol 1: Whole-Cell Patch-Clamp in Neuronal Cultures

This protocol is designed to measure the effect of the compound on NMDA receptor-mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons). The whole-cell configuration allows for control of the intracellular environment and precise measurement of ionic currents.[8][9][13]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture Neurons on Coverslips E1 Transfer Coverslip to Recording Chamber P1->E1 P2 Prepare Recording Solutions (Internal & External) P2->E1 P3 Prepare Compound Dilutions E4 Apply Compound (Dose-Response) P3->E4 E2 Obtain Gigaohm Seal & Establish Whole-Cell E1->E2 E3 Record Baseline NMDA Currents E2->E3 E3->E4 E5 Record Washout Response E4->E5 A1 Measure Peak/ Steady-State Current E5->A1 A2 Normalize to Baseline A1->A2 A3 Plot Dose-Response Curve & Calculate IC₅₀ A2->A3 caption Workflow for Whole-Cell Patch-Clamp Experiment.

Figure 2: Experimental workflow for characterizing an NMDA receptor antagonist using whole-cell patch-clamp.

4.1 Materials and Solutions

Solution Component Concentration (mM) Rationale
External Solution NaCl140Main charge carrier
KCl2.5Sets resting potential
CaCl₂2.5Required for channel function
HEPES10pH buffer (pH 7.4)
Glucose10Energy source
Glycine 0.01 Co-agonist, kept high to favor NMDA activation
TTX 0.001 Blocks voltage-gated Na⁺ channels
Picrotoxin 0.1 Blocks GABA-A receptors
Mg²⁺ 0 Mg²⁺ is omitted to relieve voltage-dependent block
Internal Solution Cs-Methanesulfonate130Cs⁺ blocks K⁺ channels, isolating NMDA currents
HEPES10pH buffer (pH 7.2)
EGTA10Chelates Ca²⁺ to buffer intracellular levels
Mg-ATP4Cellular energy
Na-GTP0.4Cellular energy

4.2 Step-by-Step Protocol

  • Preparation: Prepare fresh serial dilutions of the compound in the external recording solution from the 10 mM stock.

  • Cell Placement: Place a coverslip with cultured neurons into the recording chamber on the microscope stage. Perfuse with Mg²⁺-free external solution.

  • Patching: Using a borosilicate glass micropipette (3-5 MΩ resistance) filled with internal solution, approach a target neuron.

  • Seal Formation: Apply gentle negative pressure to form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.[9][14]

  • Baseline Recording: Perfuse the cell with external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 5 seconds to elicit a baseline inward current. Repeat this application every 60 seconds until a stable response is achieved (less than 10% variation over 3-5 applications).

  • Compound Application: Co-apply a specific concentration of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride with the NMDA/glycine solution. Record the resulting current.

  • Dose-Response: Repeat step 7 with increasing concentrations of the compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to build a dose-response curve. Allow for a washout period between applications.

  • Washout: After the highest concentration, perfuse with the NMDA/glycine solution alone to check for recovery of the current, indicating reversible antagonism.

  • Glycine Competition (Optional but Recommended): To confirm the mechanism, repeat a sub-maximal inhibition (e.g., with the IC₅₀ concentration of the compound) in the presence of a much higher glycine concentration (e.g., 1 mM). A rightward shift in the dose-response curve or reduced inhibition confirms competitive action at the glycine site.[5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is an ideal system for studying heterologously expressed receptors, allowing for precise control over subunit composition.[15][16] This protocol is used to determine if the compound has selectivity for different GluN2 subunits (e.g., GluN2A, GluN2B).

5.1 Materials and Solutions

  • Oocytes: Stage V-VI Xenopus laevis oocytes.

  • cRNA: High-quality cRNA for human or rat GluN1 and a specific GluN2 subunit (e.g., GluN2A).

  • Barth's Saline (ND96): The standard recording solution for oocytes. Composition (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.5).

5.2 Step-by-Step Protocol

  • Oocyte Preparation: Inject oocytes with a mixture of GluN1 and GluN2A cRNA (approx. 50 nL total volume). Incubate for 2-5 days at 16-18°C to allow for receptor expression.[15]

  • TEVC Setup: Place a single oocyte in the recording chamber and perfuse with ND96 buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection, filled with 3 M KCl).[17][18]

  • Voltage Clamp: Clamp the oocyte membrane potential at -70 mV.

  • Baseline Current: Co-apply NMDA (100 µM) and glycine (10 µM) in ND96 buffer to elicit an inward current. Repeat until the response is stable.

  • Compound Application: Following the same dose-response and washout logic as the patch-clamp protocol (Section 4.2), co-apply increasing concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride with the agonists.

  • Subunit Selectivity: Repeat the entire experiment on separate batches of oocytes expressing different GluN2 subunits (e.g., GluN1/GluN2B, GluN1/GluN2C) to determine if the compound's potency (IC₅₀) differs between receptor subtypes.

Data Analysis and Interpretation

6.1 Calculating Inhibition and IC₅₀

  • Measure the peak or steady-state amplitude of the NMDA-elicited current in the absence (I_control) and presence (I_compound) of the antagonist.

  • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (I_compound / I_control)) * 100

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ (the concentration at which the compound produces 50% inhibition).

6.2 Expected Results and Interpretation

Parameter Typical Result for Glycine-Site Antagonist Interpretation
IC₅₀ Varies (nM to µM range)A lower IC₅₀ indicates higher potency.[5][19]
Hill Slope ~1.0Suggests a 1:1 binding interaction at a single site.
Reversibility >90% recovery after washoutIndicates the compound does not bind covalently.
Glycine Shift Rightward shift in IC₅₀ with high glycineConfirms competitive antagonism at the glycine site.[5]
Voltage-Independence Similar % inhibition at different holding potentialsDifferentiates from uncompetitive channel blockers like MK-801, whose block is voltage-dependent.[5]

Troubleshooting

  • No NMDA Current:

    • Cause: Poor receptor expression (oocytes) or low cell viability (neurons).

    • Solution: Check cRNA quality and injection volume. Ensure neuronal cultures are healthy. Confirm agonist solutions are correctly made and applied.

  • Unstable Baseline:

    • Cause: Unhealthy cell/oocyte, unstable seal (patch-clamp), or perfusion system issues.

    • Solution: Use only healthy-looking cells. Ensure the GΩ seal is stable before recording. Check perfusion lines for bubbles or leaks.

  • Irreversible Block:

    • Cause: Compound may be "sticky," have a very slow off-rate, or be binding irreversibly.

    • Solution: Increase the duration of the washout period. Note that very high-affinity compounds can appear irreversible on typical experimental timescales.[19]

References

  • Parsons, C. G., et al. (1997). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. Neuropharmacology, 36(8), 1047-1058. [Link]

  • Hearing, M. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107-135. [Link]

  • Parsons, C. G., et al. (1998). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics, 284(2), 763-774. [Link]

  • Hearing, M. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology, 1941, 107-135. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

  • Springer Protocols. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Retrieved from [Link]

  • Karakas, E., & Furukawa, H. (2014). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 144(2), 115–128. [Link]

  • Frizelle, P. A., et al. (2006). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. Current pharmaceutical design, 12(27), 3491-3501. [Link]

  • ResearchGate. (n.d.). Two electrode voltage clamp and its application for Xenopus oocytes. [Diagram]. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Gao, D., et al. (2007). 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. Hypertension Research, 30(3), 249-257. [Link]

  • Nan, F., & Chanda, B. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch clamp protocol PDF. Retrieved from [Link]

  • Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?. Retrieved from [Link]

  • Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Retrieved from [Link]

  • Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 8(8), 1683–1689. [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Vartanian, M. G., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroreport, 7(2), 397-400. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work?. Retrieved from [Link]

  • Evans, R. H., et al. (1987). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 30(7), 1229-1239. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocols: Animal Models for Investigating the Neuromodulatory Effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a synthetic amino acid derivative with a unique cyclopropane scaffold, positioning it as a valuable tool for neuroscience research. Its structural characteristics suggest it may serve as a key intermediate in the synthesis of GABA analogs and other compounds targeting neurological disorders such as epilepsy, neuropathic pain, and anxiety.[1] This document provides a comprehensive guide for researchers on the selection and application of appropriate animal models to study the in-vivo effects of this compound. We present detailed protocols for compound administration and for evaluating its potential anticonvulsant and anxiolytic properties, grounded in established methodologies for studying glutamate and GABA receptor modulators.

Compound Profile: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

  • Chemical Structure: A cyclopropane ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances solubility and stability for experimental use.

  • Molecular Formula: C₅H₁₀ClNO₂

  • Mechanism of Action (Putative): While direct mechanistic studies on this specific molecule are limited, its structure is analogous to precursors of neuromodulatory agents. It is described as an inhibitor of L-amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels.[2][3] This dual action is reminiscent of gabapentinoids, which are widely used in epilepsy and neuropathic pain.[4] Furthermore, related cyclopropane-containing amino acids act as partial agonists at the glycine co-agonist site of NMDA receptors, a key player in glutamatergic neurotransmission.[5][6][7] Therefore, its effects in vivo are likely mediated through the modulation of the delicate balance between excitatory (glutamate) and inhibitory (GABA) signaling.[8][9]

Rationale for Animal Model Selection

The investigation of a novel neuromodulatory compound requires in-vivo models to understand its integrated physiological and behavioral effects, which cannot be fully recapitulated in vitro. Animal models are indispensable for assessing therapeutic efficacy, understanding potential side effects, and establishing a preliminary safety profile.[9]

  • Species Selection:

    • Mice (e.g., Swiss Webster, C57BL/6): Preferred for initial screening due to their small size, cost-effectiveness, well-characterized genetics, and the availability of a wide range of validated behavioral tests. They are commonly used in seizure and anxiety models.[10][11]

    • Rats (e.g., Sprague-Dawley, Wistar): Often used for more complex behavioral paradigms, pharmacokinetic studies, and models requiring surgical interventions (e.g., kindling) due to their larger size and more complex behavioral repertoire.[6][8]

  • Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines (e.g., IACUC approval). The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied to minimize animal use and suffering.

Experimental Protocols & Methodologies

Protocol 3.1: Compound Preparation and Administration

This protocol outlines the fundamental steps for preparing and administering the test compound for in-vivo studies.

Scientist's Note: The choice of vehicle is critical. While saline is standard, solubility issues may require a co-solvent like DMSO. It is crucial to keep the final DMSO concentration low (typically <5% of total volume) and to include a vehicle-only control group to account for any effects of the solvent itself.[12]

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

    • Dissolve in sterile, isotonic saline (0.9% NaCl). If solubility is limited, first dissolve the compound in a minimal volume of DMSO and then bring it to the final volume with saline. Vortex until fully dissolved.

    • Prepare fresh on the day of the experiment.

  • Dosage Calculation: Calculate the injection volume based on the desired dose (mg/kg) and the animal's most recently recorded body weight.

  • Administration:

    • Intraperitoneal (i.p.) injection is recommended for initial systemic screening in rodents due to its relative ease and rapid absorption.

    • Gently restrain the animal.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume smoothly.

    • Return the animal to its home cage and monitor for any immediate adverse reactions.

Workflow for Compound Administration

G cluster_prep Preparation cluster_admin Administration weigh Weigh Compound dissolve Dissolve in Vehicle (e.g., Saline +/- DMSO) weigh->dissolve weigh_animal Weigh Animal dissolve->weigh_animal calc_dose Calculate Dose (mg/kg) & Volume (mL) weigh_animal->calc_dose inject Administer via i.p. route calc_dose->inject monitor Monitor Animal inject->monitor

Caption: Workflow for preparing and administering the test compound.

Table 1: Recommended Dosing Parameters for Rodent Studies

Parameter Recommendation Rationale
Route Intraperitoneal (i.p.) Systemic delivery with rapid absorption for screening.
Vehicle 0.9% Saline or Saline/DMSO Isotonic and generally well-tolerated. DMSO aids solubility.
Dose Range 10 - 200 mg/kg Broad range to establish a dose-response curve.[5][6]
Volume 5 - 10 mL/kg Standard injection volume to avoid discomfort.

| Control Groups | Vehicle; Positive Control | Essential for validating the experimental model. |

Protocol 3.2: Seizure Susceptibility Model (6 Hz Test)

The 6 Hz seizure model is particularly useful for identifying compounds that may treat therapy-resistant partial seizures. It has a distinct pharmacological profile compared to other acute models like the maximal electroshock (MES) test.[13]

Scientist's Note: The key to this assay is precision in timing and stimulus delivery. The pre-treatment time (the interval between compound injection and seizure induction) is critical for observing the compound's peak effect. A time-course experiment should be performed initially to determine the optimal pre-treatment window.

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize adult male mice (e.g., Swiss Webster, 20-25g) to the testing room for at least 30 minutes.

  • Compound Administration: Administer 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride or vehicle i.p. at a pre-determined time before seizure induction (e.g., 30 or 60 minutes).

  • Electrode Placement: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to each eye. Place corneal electrodes gently over the corneas.

  • Seizure Induction: Deliver a constant current electrical stimulus (e.g., 32-44 mA, 0.2 ms pulse width, 6 Hz frequency) for 3 seconds using a specialized stimulator.

  • Observation: Immediately after stimulation, place the animal in an observation chamber. Observe for 1-2 minutes for the presence of a characteristic seizure, defined by immobility, forelimb and jaw clonus, and a Straub-tail (elevated and rigid tail).

  • Data Analysis: The primary endpoint is binary: protection (no seizure) or no protection (seizure). Data are typically expressed as the percentage of animals protected at each dose. An ED₅₀ (median effective dose) can be calculated.

Proposed Anticonvulsant Mechanism

G compound Test Compound calcium_channel α2δ Subunit Voltage-Gated Ca²⁺ Channel compound->calcium_channel Inhibits glutamate_release ↓ Glutamate Release calcium_channel->glutamate_release neuron_excitability ↓ Neuronal Hyperexcitability glutamate_release->neuron_excitability seizure_protection Seizure Protection neuron_excitability->seizure_protection

Caption: Putative mechanism for seizure protection via modulation of presynaptic calcium channels.

Protocol 3.3: Anxiety Model (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely accepted model for assessing anxiolytic or anxiogenic effects of drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Scientist's Note: Environmental factors heavily influence the results of the EPM. Consistent lighting, minimal noise, and gentle handling are paramount. The test should be performed during the same time of day for all animals to control for circadian variations in behavior.

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Compound Administration: Administer the test compound or vehicle i.p. 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session with an overhead video camera for later analysis.

  • Data Collection & Analysis: Using tracking software or manual scoring, measure the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.

Table 2: Key Parameters and Interpretation in the Elevated Plus Maze

Parameter Anxiolytic Effect Anxiogenic Effect Confounding Factor
Time in Open Arms (%) -
Entries into Open Arms (%) -

| Total Arm Entries | No Change | No Change | ↓ (Sedation) or ↑ (Hyperactivity) |

Summary and Future Directions

The protocols described provide a robust framework for the initial in-vivo characterization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Based on its structural similarities to known neuromodulators, investigating its effects in validated animal models of epilepsy and anxiety is a logical starting point. Positive results from these screening models would warrant further investigation into more complex models, such as chronic epilepsy models (e.g., kindling)[14][15], models of neuropathic pain, or depression models.[6][16] Subsequent studies should also aim to elucidate the precise molecular targets and pharmacokinetic/pharmacodynamic relationships to fully understand the therapeutic potential of this compound.

References

  • Barton, M.E., et al. (2001). Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models. Epilepsy Research, 47(3), 217-227. Available at: [Link]

  • de Oliveira, K.A.M., et al. (2017). Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice. Physiological Reports, 5(6), e13081. Available at: [Link]

  • Grabi, K.A., et al. (2017). Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice. PubMed. Available at: [Link]

  • Gulevsky, A.K., et al. (2022). Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors. International Journal of Molecular Sciences, 23(5), 2827. Available at: [Link]

  • Moret, C., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325. Available at: [Link]

  • Trullas, R., et al. (1993). 1-aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions in animal models. European Journal of Pharmacology, 235(1), 17-24. Available at: [Link]

  • Gabriella, M., et al. (2023). GABA receptor antagonism elicits feeding in the septohypothalamic nucleus. Frontiers in Behavioral Neuroscience, 17, 1249767. Available at: [Link]

  • Sheil, M., et al. (2025). Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept. Annals of Neurology, 97(2), 344-357. Available at: [Link]

  • Seredenin, S.B., et al. (2022). Changes in Metabotropic Glutamate Receptor Gene Expression in Rat Brain in a Lithium–Pilocarpine Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 23(5), 2736. Available at: [Link]

  • da Silva, A.F., et al. (2024). The role of glutamate receptors and transporters in epilepsy: evidence from animal studies. Reviews in the Neurosciences. Available at: [Link]

  • Getova, D.P., & Bowery, N.G. (2001). Effects of high affinity GABAB receptor antagonists on active avoidance responding in rodents with gamma-hydroxybutyrolactone-induced absense syndrome. Psychopharmacology, 157(1), 71-77. Available at: [Link]

  • Wikipedia contributors. (2024). Gabapentin. Wikipedia. Available at: [Link]

  • Papp, M., et al. (1999). Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. Journal of Psychopharmacology, 13(2), 143-149. Available at: [Link]

  • MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. MySkinRecipes Website. Available at: [Link]

  • Obach, R.S., et al. (2006). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 19(6), 745-754. Available at: [Link]

  • Bender, D.M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available at: [Link]

  • Wikipedia contributors. (2024). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 1421601-23-1). This molecule is a crucial building block in medicinal chemistry, particularly as a constrained gamma-aminobutyric acid (GABA) analog used in the development of drugs for neurological disorders.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its multi-step synthesis.

Core Synthetic Strategy: A Visual Overview

A common and reliable pathway to 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride begins with cyclopropane-1,1-dicarboxylic acid. The key transformation involves a Hofmann rearrangement to install the aminomethyl group by converting a primary amide into a primary amine with the loss of one carbon atom.[2] This strategic degradation is pivotal for achieving the desired structure.

G cluster_0 Precursor Synthesis cluster_1 Key Transformation cluster_2 Final Product Formation A Cyclopropane-1,1- dicarboxylic Acid B 1-(Carbamoyl)cyclopropane- 1-carboxylic Acid (Mono-amide Precursor) A->B Selective Amidation C Isocyanate Intermediate B->C Hofmann Rearrangement (Br2, NaOH) D 1-(Aminomethyl)cyclopropane- carboxylic Acid C->D Hydrolysis E 1-(Aminomethyl)cyclopropane- carboxylic Acid Hydrochloride D->E Acidification (HCl) & Purification

Caption: Synthetic workflow from dicarboxylic acid to the target hydrochloride salt.

Troubleshooting Guide

This section addresses specific, common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Hofmann rearrangement is inefficient, resulting in low yield and multiple by-products. What are the critical parameters?

A1: The Hofmann rearrangement is the most mechanistically complex step and requires precise control. Poor outcomes typically stem from three areas: N-bromination, rearrangement conditions, and isocyanate hydrolysis.

Root Cause Analysis:

  • Incomplete N-Bromoamide Formation: The reaction begins with the deprotonation of the primary amide by a base (e.g., NaOH) to form an anion, which then reacts with bromine.[2][3] If the basicity is insufficient or bromine is consumed by side reactions, this step will be incomplete.

  • Side Reactions of the Isocyanate Intermediate: The key isocyanate intermediate is highly reactive. While hydrolysis to the desired amine is the goal, it can be trapped by other nucleophiles. For instance, if an alcohol solvent is used, it can form a stable carbamate, halting the reaction sequence.[2]

  • Temperature Control: The initial N-bromination is often performed at low temperatures (0-5 °C) to prevent side reactions. However, the rearrangement of the bromoamide anion to the isocyanate requires thermal energy.[4] An improper temperature profile can either stall the reaction or promote decomposition.

Solutions & Protocol:

  • Reagent Stoichiometry is Key: Use a slight excess of bromine and ensure at least two equivalents of strong base are used—one for the initial deprotonation and one for the second deprotonation to form the bromoamide anion that rearranges.[3]

  • In Situ Reagent Formation: The reaction of bromine with sodium hydroxide forms sodium hypobromite (NaOBr) in situ.[2] A common industrial practice is to prepare a cold solution of NaOH and add bromine slowly to form the hypobromite solution before adding the amide precursor.

  • Strict Temperature Management: Maintain the temperature below 5 °C during the addition of bromine and your amide substrate. After the initial reaction, the temperature is typically raised carefully to 40-60 °C to drive the rearrangement and subsequent hydrolysis.[4]

Table 1: Impact of Key Parameters on Hofmann Rearrangement

Parameter Sub-Optimal Condition Consequence Recommended Condition
Base Stoichiometry < 2 equivalents NaOH Incomplete rearrangement, starting material remains. 2.2 - 2.5 equivalents NaOH
Bromine Addition Added too quickly or at high temp. Side reactions, reduced yield. Slow, dropwise addition at 0-5 °C
Rearrangement Temp. Too low (< 30 °C) Slow or incomplete reaction. 40-60 °C (monitor for completion)

| Solvent | Protic (e.g., Methanol) | Trapping of isocyanate as carbamate. | Water |

Q2: Isolating the final hydrochloride product is challenging due to its high water solubility. What's an effective purification protocol?

A2: This is a classic challenge with small, polar, zwitterionic molecules like amino acids. Standard liquid-liquid extraction is often inefficient. The solution lies in minimizing water volume and leveraging solubility differences in organic solvents.

Root Cause Analysis:

  • Zwitterionic Nature: In its free base form, the molecule has both a basic amino group and an acidic carboxylic acid group, making it highly polar and water-soluble.

  • High Salt Content: The reaction workup, especially after a Hofmann rearrangement and subsequent neutralization with HCl, results in a high concentration of inorganic salts (e.g., NaCl, NaBr) in the aqueous phase.[5]

Solutions & Protocol:

  • Acidification and Concentration: After the reaction is complete, carefully acidify the mixture to a pH of ~1-2 with concentrated hydrochloric acid. This protonates the amine, forming the hydrochloride salt and suppressing its zwitterionic character. Then, distill the aqueous solution under reduced pressure to remove most of the water until precipitation begins.[4]

  • Inorganic Salt Removal via Solvent Exchange: The concentrated residue contains your product and a large amount of inorganic salts. Add a solvent in which your product has some solubility but the inorganic salts do not, such as hot ethanol or isopropanol.[6][7] Heat the mixture, stir, and then cool. The inorganic salts will remain largely insoluble and can be removed by filtration.

  • Crystallization/Trituration: The desired product is in the filtrate. Concentrate the filtrate under reduced pressure. The final purification can often be achieved by trituration—slurrying the crude solid with a solvent in which the product is sparingly soluble while impurities are more soluble (e.g., cold isopropanol or acetone).[8] This process washes away residual impurities, yielding the pure crystalline hydrochloride salt upon filtration.

Q3: I'm observing by-products that suggest my cyclopropane ring is opening. How can I prevent this?

A3: The cyclopropane ring is susceptible to opening under harsh conditions due to its inherent ring strain. This side reaction is a known issue in the synthesis of related functionalized cyclopropanes.[9]

Root Cause Analysis:

  • Harsh pH and High Temperatures: The combination of strong acids or bases with elevated temperatures can promote nucleophilic attack and subsequent ring opening. The thermal lability of some cyclopropane dicarboxylic acids is a known concern.[5]

  • Reaction Mechanism: Certain reaction pathways, particularly those involving carbocationic intermediates near the ring, can trigger rearrangement and ring cleavage.

Preventative Measures:

  • Use Milder Reagents: When possible, opt for milder reaction conditions. For example, if using a Curtius rearrangement instead of a Hofmann, the rearrangement of the acyl azide can often be achieved by gentle heating in an inert solvent, avoiding the need for strong bases.[10][11]

  • Strict Temperature Control: As mentioned for the Hofmann rearrangement, avoid excessive temperatures during all steps of the synthesis. For saponification or hydrolysis steps, use the lowest effective temperature.[6]

  • Protecting Group Strategy: In complex syntheses, it may be necessary to protect the carboxylic acid functionality (e.g., as an ester) before performing reactions that require harsh conditions, followed by a mild deprotection step at the end.

Experimental Protocol: Hofmann Rearrangement & Purification

This protocol outlines the key transformation of 1-(Carbamoyl)cyclopropane-1-carboxylic Acid to the final hydrochloride product.

  • Preparation of Hypobromite Solution: In a flask equipped for cooling and stirring, prepare a solution of sodium hydroxide (2.2 eq.) in water. Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir until the bromine has fully dissolved to form a clear, pale-yellow solution.

  • Amide Addition: Dissolve the 1-(Carbamoyl)cyclopropane-1-carboxylic Acid precursor (1.0 eq.) in a separate, cold solution of sodium hydroxide (1.0 eq.) and add this solution slowly to the hypobromite solution, maintaining the temperature at 0-5 °C.

  • Rearrangement: After the addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, slowly warm the reaction to 50-60 °C and hold for 2-3 hours, or until TLC/LCMS analysis indicates the disappearance of the starting material.

  • Workup and Acidification: Cool the reaction mixture to room temperature. Decompose any excess hypobromite with a small amount of sodium bisulfite solution. Carefully acidify the mixture to pH 1-2 with concentrated HCl while cooling in an ice bath.

  • Isolation and Purification:

    • Concentrate the acidified solution via rotary evaporation until a thick slurry forms.

    • Add absolute ethanol and reflux briefly. Cool the mixture, and filter to remove the precipitated inorganic salts (NaCl, NaBr).[6]

    • Wash the salt cake with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate to dryness.

    • Triturate the resulting solid with cold isopropanol, filter, and wash the solid with a small amount of diethyl ether.[8]

    • Dry the resulting white crystalline solid under vacuum to yield pure 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q: Why use a Hofmann rearrangement instead of a Curtius rearrangement? A: Both are excellent methods for converting a carboxylic acid derivative to an amine. The Hofmann rearrangement starts from a primary amide and uses common, inexpensive reagents (bromine, NaOH), making it highly suitable for large-scale synthesis. The Curtius rearrangement starts from a carboxylic acid, which is converted to an acyl azide.[10][11] While often providing high yields under mild conditions, it involves the use of azides, which can be thermally sensitive and potentially explosive, requiring specific handling precautions.

Q: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents used in the rearrangement step.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Concentrated NaOH and HCl: Corrosive. Handle with care to avoid skin and eye contact. The neutralization reaction is highly exothermic and requires cooling.

  • Azides (if using Curtius): Sodium azide is highly toxic. Acyl azides can be explosive and should not be isolated unless necessary. They are sensitive to heat and shock.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the carbon-hydrogen framework and the presence of the aminomethyl and cyclopropane protons in the correct chemical environment and integration.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base (115.13 g/mol ).[12]

  • FT-IR Spectroscopy: This can identify key functional groups, such as the carboxylic acid C=O stretch and the N-H bends of the ammonium salt.

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

References

  • Bayer AG. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds (U.S. Patent No. 4,367,344A). Google Patents.
  • MySkinRecipes. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

  • Mangelinckx, S., et al. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained. SCIDAR. Retrieved from [Link]

  • Moreland, W. T., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(10), 1953-1958. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. Retrieved from [Link]

  • Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (U.S. Patent No. 6,846,950B2). Google Patents.
  • Bayer AG. (1984). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives (European Patent No. EP0025141B1). Google Patents.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Accounts of chemical research, 48(4), 1165–1177. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Chongqing Kemai Biological & Chemical Co., Ltd. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid (Chinese Patent No. CN103864635A). Google Patents.
  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4b Synthesis of Amines Hofmann Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Kass, S. R., et al. (2011). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of organic chemistry, 76(11), 4441–4448. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(20), 5633-5650. Retrieved from [Link]

  • BASF AG. (1999). Process for the preparation of cyclopropane-1,1-dicarboxylic acid (European Patent No. EP0857712B1). Google Patents.
  • Scribd. (2022, August 8). Hofmann Rearrangement Explained. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 7). Syntheses of Amines II: Hofmann and Curtius Rearrangements [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of Cyclopropane-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropane-containing amino acids. These unique molecules, prized for their ability to impart conformational rigidity and metabolic stability in peptides and drug candidates, present distinct purification challenges stemming from their inherent chemical properties.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve high-purity products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and offering validated solutions.

Question 1: My final product shows unexpected peaks in the NMR/LC-MS, suggesting the cyclopropane ring has opened. What happened and how can I prevent it?

Probable Cause: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under certain conditions.[3][4] The C-C-C bond angles are forced to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons, weakening the C-C bonds.[3] This ring-opening is most commonly triggered by:

  • Strong Acids: Exposure to strong Brønsted or Lewis acids, often used during deprotection steps (e.g., Boc removal with neat TFA) or in certain chromatographic mobile phases, can protonate the ring or an adjacent group. This creates a carbocation intermediate that rapidly rearranges to relieve ring strain, leading to an acyclic product.[5]

  • Catalytic Hydrogenation: Standard hydrogenation conditions used to remove protecting groups (e.g., Cbz, Bn) with catalysts like PtO₂ or Rh/C can also cleave the cyclopropane ring (hydrogenolysis), especially at elevated pressures or temperatures.[5]

  • Electrophilic Attack: The C-C bonds of the cyclopropane ring possess significant p-character, making them vulnerable to attack by electrophiles, which can lead to ring-opened products.[5]

Solutions & Mitigation Strategies:

  • Use Milder Deprotection Conditions:

    • For Boc deprotection, switch from neat TFA to a solution of 20-50% TFA in a non-polar, aprotic solvent like dichloromethane (DCM).

    • Run the reaction at a lower temperature (0 °C to -20 °C) to kinetically disfavor the ring-opening pathway.[5]

  • Select Appropriate Hydrogenation Catalysts: If hydrogenation is necessary, use milder catalysts. For example, Pearlman's catalyst (Pd(OH)₂/C) is often effective for removing benzyl-type protecting groups without cleaving the cyclopropane ring.

  • Control Mobile Phase pH in Chromatography: When developing HPLC/UPLC methods, avoid strongly acidic mobile phases. Use buffers to maintain a pH between 3 and 7. If TFA is required as an ion-pairing agent, keep its concentration low (e.g., 0.05% instead of 0.1%).

  • Protecting Group Strategy: Choose protecting groups that can be removed under orthogonal, non-destructive conditions. For example, the Fmoc group, which is removed by a mild base (piperidine), is an excellent choice for the amine terminus.[2][6]

Question 2: I'm struggling to separate the diastereomers of my substituted cyclopropane amino acid. My HPLC peaks are broad and have poor resolution.

Probable Cause: The rigid, three-dimensional structure of substituted cyclopropane amino acids can lead to very subtle differences in the physical properties of diastereomers, making them difficult to separate with standard chromatographic techniques.[1] Broad peaks and poor resolution can be caused by:

  • Suboptimal Stationary Phase: The chosen column (e.g., a standard C18) may not have the right selectivity to differentiate between the stereoisomers.

  • Incorrect Mobile Phase Composition: The solvent system may not be providing adequate differential partitioning for the diastereomers.

  • Secondary Interactions: Unwanted interactions between the zwitterionic amino acid and the silica backbone of the column can cause peak tailing and broadening.

Solutions & Mitigation Strategies:

  • Optimize Chromatography:

    • Column Selection: Experiment with different stationary phases. A phenyl-hexyl column can offer different selectivity through pi-pi interactions. For more polar compounds, consider hydrophilic interaction liquid chromatography (HILIC).[7]

    • Mobile Phase Modifiers: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol), the concentration of acid modifiers (e.g., formic acid, TFA), and the buffer concentration.

    • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency.

  • Derivatization: If chromatographic optimization fails, consider derivatizing the amino acid. Converting the molecule into diastereomers with a chiral derivatizing agent can make them separable on a standard achiral column. However, this adds extra steps and potential for impurities.[8]

Question 3: My synthesis is racemic, and I need to resolve the enantiomers. What is the best approach?

Probable Cause: Separating enantiomers requires a chiral environment. This can be achieved either by forming diastereomers that can be separated by standard techniques or by using a chiral stationary phase (CSP) in chromatography.[9] Native (underivatized) amino acids are often challenging to resolve on common polysaccharide-based CSPs because they are zwitterionic and have poor solubility in the non-polar mobile phases typically used.[8]

Solutions & Mitigation Strategies:

  • Chiral HPLC: This is the most direct and common method.

    • Column Choice: Macrocyclic glycopeptide-based CSPs (like those using teicoplanin or vancomycin) are often successful for underivatized amino acids because they possess ionic groups and are compatible with a wider range of polar and aqueous mobile phases.[8]

    • Mobile Phase: A common starting point for these columns is a polar organic mobile phase (e.g., methanol or ethanol) with a small amount of acidic and basic additive to control ionization.

  • Supercritical Fluid Chromatography (SFC): For some derivatives, chiral SFC can offer faster separations and higher efficiency than HPLC.

  • Classical Resolution: This involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization. This method is often scalable but can be labor-intensive to develop.

Parameter Reverse-Phase HPLC Chiral HPLC (Macrocyclic Glycopeptide) Supercritical Fluid Chromatography (SFC)
Primary Use Diastereomer separation, purity analysisEnantiomer separationEnantiomer/Diastereomer separation
Stationary Phase C18, Phenyl-HexylTeicoplanin, Vancomycin-basedChiral (e.g., polysaccharide-based)
Typical Mobile Phase Acetonitrile/Water with TFA or Formic AcidPolar organic (MeOH, EtOH) with additivesSupercritical CO₂ with co-solvents (e.g., MeOH)
Advantages Widely available, robustDirect separation of enantiomersFast, high efficiency, green
Challenges May not resolve stereoisomersColumn cost, method developmentRequires specialized equipment

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropane-containing amino acids so important in drug discovery? A1: The cyclopropane ring is a "conformationally restricted" analogue of a gem-dimethyl group or an ethylenic bond.[1] Incorporating it into a peptide backbone or a drug molecule fixes the orientation of side chains, which can lead to increased receptor selectivity and enhanced metabolic stability by protecting against enzymatic degradation.[1][2]

Q2: What are the main sources of impurities in my cyclopropane amino acid synthesis? A2: Impurities can arise from several sources. If your synthesis involves fermentation, residual components from the growth media (sugars, peptones, other amino acids) can be present.[10] In chemical synthesis, common impurities include starting materials, reagents (e.g., from a Wittig or cyclopropanation reaction), and side-products from incomplete reactions or ring-opening events.[1][11]

Q3: Do I need to use protecting groups during purification? A3: It is highly advisable. The zwitterionic nature of free amino acids can make them difficult to handle and purify. Using protecting groups for the amine (e.g., Boc, Fmoc) and carboxylic acid (e.g., Me, Et, Bn ester) makes the molecule less polar, more soluble in common organic solvents, and generally better behaved during silica gel chromatography and HPLC.[6] A robust strategy is to purify the fully protected intermediate and then perform a final, clean deprotection step.[2][6]

Q4: Can I use standard silica gel column chromatography for purification? A4: Yes, but almost always with the protected form of the amino acid. The free, zwitterionic amino acid will likely streak badly or remain at the baseline of a silica gel column. For protected intermediates, standard silica gel chromatography is an excellent method for removing bulk impurities before moving to high-resolution techniques like HPLC.

Visualized Workflow: Troubleshooting Purification

The following diagram outlines a decision-making process for troubleshooting the purification of a cyclopropane-containing amino acid.

Purification_Troubleshooting start Start: Crude Product Analysis (LCMS/NMR) check_purity Purity < 95% or Multiple Products? start->check_purity check_ring Is Cyclopropane Ring Intact? check_purity->check_ring Yes success Success: Product > 95% Pure check_purity->success No ring_opened Problem: Ring Cleavage check_ring->ring_opened No isomers Are Products Stereoisomers? check_ring->isomers Yes review_acid Review Acid Exposure (e.g., TFA, mobile phase) ring_opened->review_acid review_h2 Review Hydrogenation (Catalyst, P, T) ring_opened->review_h2 review_acid->start Re-run & Analyze review_h2->start Re-run & Analyze diastereomers Problem: Diastereomer Separation isomers->diastereomers Yes, Diastereomers enantiomers Problem: Enantiomer Resolution isomers->enantiomers Yes, Enantiomers other_impurity Problem: Other Impurities isomers->other_impurity No, Reagent/Side Product optimize_rp Optimize Reverse-Phase HPLC (Column, Solvents, Temp) diastereomers->optimize_rp chiral_hplc Use Chiral HPLC/SFC enantiomers->chiral_hplc optimize_rp->start Re-run & Analyze chiral_hplc->start Re-run & Analyze optimize_flash Optimize Flash Chromatography (Protected Intermediate) other_impurity->optimize_flash optimize_flash->start Re-run & Analyze

Caption: Troubleshooting Decision Tree for Purification.

Key Experimental Protocol: HPLC Purification of a Boc-Protected Cyclopropane Amino Acid

This protocol provides a general methodology for purifying a Boc-protected cyclopropane amino acid derivative using reverse-phase HPLC.

1. System Preparation:

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • System Purge: Purge all lines with freshly prepared mobile phase for at least 10 minutes.

  • Equilibration: Equilibrate the column with the starting gradient conditions (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

  • Dissolve the crude, protected amino acid in a minimal amount of a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile). The final concentration should be around 10-20 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Method Development (Analytical Scale):

  • Inject a small amount (5-10 µL) of the prepared sample onto an analytical C18 column.

  • Run a scouting gradient, for example:

    • 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 4 minutes.

  • Identify the retention time of your product and key impurities. Adjust the gradient to maximize the resolution between the product and the closest eluting impurities.

4. Preparative Purification:

  • Switch to the preparative column.

  • Scale the flow rate and injection volume appropriately for the column diameter.

  • Run the optimized gradient from step 3.

  • Collect fractions based on the UV chromatogram, ensuring careful collection at the beginning and end of the target peak to isolate the purest fractions.

5. Post-Purification Analysis and Workup (Self-Validation):

  • Purity Check: Analyze the collected fractions using analytical LC-MS to confirm purity and identity.

  • Pooling: Combine fractions with >98% purity.

  • Solvent Removal: Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder. This is the final, self-validating step to confirm the purity and yield of the isolated compound.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Vertex AI Search.
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Stability of Cycloalkanes - Angle Strain. (2018). YouTube.
  • Cyclopropane. Wikipedia.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral separation of aromatic amino acids by capillary electrophoresis. (2026). PMC - NIH.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Deriv
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (2021). ACS Chemical Biology.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
  • Chiral Separation of Amino Acid Enantiomers. (2007).
  • Unn
  • Impurity profile of amino acids?. (2025).
  • Protecting Group Strategies in Natural Product Biosynthesis. (2026).
  • Chromatography: Amino Acids. (2025). Save My Exams.
  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
  • Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences.

Sources

Technical Support Center: Optimizing the Yield and Purity of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your yield and achieve the highest purity.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, and what are the key considerations for each?

There are several established synthetic pathways to 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scalability, and desired purity profile.

  • Route A: From Nitroacetate and 1,2-Dihaloethane: This method involves the cyclopropanation of a nitroacetate with a 1,2-dihaloethane, followed by reduction of the nitro group and hydrolysis of the ester. A key advantage is the use of relatively inexpensive starting materials[1]. However, the reduction of the nitro group can sometimes lead to byproducts, and the hydrolysis of the ester needs to be carefully controlled to avoid opening of the cyclopropane ring[1].

  • Route B: From Glycine Derivatives: This approach utilizes a glycine derivative that is cyclopropanated with a 1,2-dihaloethane. Subsequent hydrolysis and a Hofmann rearrangement can yield the desired product[1]. The Hofmann rearrangement is a critical step and requires careful control of reaction conditions to avoid the formation of urea and other side products[2][3][4].

  • Route C: From Phthalimidocyclopropanecarboxylate: This route involves the hydrolysis of a phthalimidocyclopropanecarboxylate precursor. It is often a high-yielding and clean reaction, but the synthesis of the starting material can be multi-stepped[5].

Below is a diagram illustrating a generalized synthetic workflow.

Synthetic_Workflow cluster_route_a Route A cluster_route_b Route B cluster_route_c Route C A_start Nitroacetate + 1,2-Dihaloethane A_inter1 Cyclopropanation A_start->A_inter1 A_inter2 Nitro Reduction A_inter1->A_inter2 A_inter3 Ester Hydrolysis A_inter2->A_inter3 Product 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride A_inter3->Product B_start Glycine Derivative + 1,2-Dihaloethane B_inter1 Cyclopropanation B_start->B_inter1 B_inter2 Hydrolysis B_inter1->B_inter2 B_inter3 Hofmann Rearrangement B_inter2->B_inter3 B_inter3->Product C_start Phthalimidocyclopropanecarboxylate C_inter1 Hydrolysis C_start->C_inter1 C_inter1->Product

Caption: Generalized synthetic workflows for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Q2: I am experiencing a consistently low yield. What are the most likely causes and how can I troubleshoot this?

Low yields can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.

Troubleshooting Low Yield

Potential CauseRecommended ActionScientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.Incomplete conversion of starting materials is a primary cause of low yield. Careful reaction monitoring ensures the reaction proceeds to completion[6][7][8].
Reagent Quality Ensure all reagents, especially those that are moisture-sensitive, are pure and dry. Use freshly distilled solvents when necessary.Impurities in reagents or solvents can interfere with the reaction, poison catalysts, or lead to the formation of side products, thereby reducing the yield of the desired product[6].
Suboptimal Temperature Optimize the reaction temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of reactants or products.Reaction kinetics are highly dependent on temperature. Finding the optimal temperature is crucial for maximizing the reaction rate while minimizing degradation[6].
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but a significant imbalance can lead to side reactions.The molar ratios of reactants directly influence the reaction equilibrium and the formation of byproducts.
Product Loss During Work-up Optimize the extraction and isolation procedures. Ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the product during extraction. Use multiple extractions with smaller volumes of solvent for better recovery.The amphoteric nature of amino acids means their solubility is highly pH-dependent. Incorrect pH during workup can lead to significant product loss into the aqueous phase[9].

Q3: My final product has a low purity. What are the common impurities and how can I remove them?

The nature of impurities will depend on the synthetic route chosen. However, some common classes of impurities are frequently observed.

Common Impurities and Purification Strategies

Impurity TypeOriginRecommended Purification Method
Unreacted Starting Materials Incomplete reaction.Recrystallization is often effective if the solubility profiles of the starting material and product are sufficiently different. Column chromatography can also be used.
Diacid Byproducts Over-hydrolysis of a nitrile or ester precursor, or ring-opening of the cyclopropane ring.Careful control of hydrolysis conditions (time, temperature, and reagent concentration) is crucial to prevent their formation[1]. If formed, they can sometimes be removed by recrystallization or ion-exchange chromatography[9][10].
Amide Intermediates Incomplete hydrolysis of a nitrile precursor.Forcing the hydrolysis to completion by extending the reaction time or using stronger acidic or basic conditions can eliminate this impurity. The hydrolysis of nitriles proceeds through an amide intermediate[11][12][13][14].
Polymeric Materials Side reactions, especially during cyclopropanation or under harsh reaction conditions.These are often amorphous and can be removed by filtration or recrystallization.
Inorganic Salts From work-up procedures (e.g., neutralization).Washing the crude product with a suitable organic solvent in which the inorganic salts are insoluble can be effective. Recrystallization is also a good method for their removal[1].

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product Initial_Wash Wash with Organic Solvent (e.g., isopropanol, ethanol) Crude_Product->Initial_Wash Removes inorganic salts Recrystallization Recrystallization Initial_Wash->Recrystallization Removes most organic impurities Column_Chromatography Column Chromatography (if necessary) Recrystallization->Column_Chromatography If purity is still low Final_Product Pure 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A general workflow for the purification of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Q4: What are the best analytical techniques to assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection can be used if the molecule has a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. Derivatization with a UV-active agent can also be an option[15][16].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information. It can be used in conjunction with HPLC to characterize the byproducts observed in the chromatogram[15][17].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual solvents or major impurities. The presence of characteristic cyclopropyl proton signals is a key indicator of successful synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups such as the carboxylic acid, amine hydrochloride, and the cyclopropane ring.

  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to assess the overall purity of the sample.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis via Hydrolysis of a Phthalimido Precursor

This protocol is adapted from a known high-yielding method[5].

Materials:

  • Methyl 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarboxylate

  • 20% Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Isopropanol (i-PrOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phthalimido precursor (1 equivalent).

  • Add 20% aqueous HCl (approximately 13 mL per gram of precursor).

  • Heat the mixture to reflux with vigorous stirring for 8 hours. The solid should gradually dissolve.

  • Allow the reaction mixture to cool to room temperature and let it stand overnight without stirring.

  • Filter off the precipitate (phthalic acid) and wash it with a small amount of cold water.

  • Extract the filtrate with dichloromethane (5 x 2 mL per gram of precursor) to remove any remaining organic-soluble impurities.

  • Evaporate the aqueous phase to dryness under reduced pressure.

  • Heat the resulting residue under vacuum (e.g., 60 °C) for 1.5 hours to remove any residual water.

  • Triturate the solid residue with isopropanol (approximately 0.7 mL per gram of precursor) and filter to collect the white crystalline product.

  • Dry the product under vacuum to obtain pure 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Protocol 2: Recrystallization for Purity Enhancement

Materials:

  • Crude 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

  • 95% Ethanol

Procedure:

  • Place the crude product in a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution can be filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.

  • Dry the purified crystals under vacuum.

Part 3: References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • Bhavsar, N. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • LibreTexts. (2023). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Yau, A. (2015). What technique could I use to separate polar aminoacids from natural extract in large amount? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Huy, C. D. Q., et al. (2010). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 75(15), 5057–5066. [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Liau, S. C., et al. (2024). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie International Edition, e202319344.

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. [Link]

  • Takeda Chemical Industries, Ltd. (1989). Process for isolating and purifying amino acids. U.S. Patent No. 4,956,471. Washington, DC: U.S. Patent and Trademark Office.

  • Goudreau, N., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Medicinal Chemistry Letters, 3(8), 654–658.

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 65(13), 3885–3891.

  • Kánnár, D., et al. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1373–1380.

  • Chongqing Kemai Biological & Chemical Co., Ltd. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Chinese Patent No. CN103864635A.

  • Brossat, M., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(1), 89–98.

  • Petritis, K., et al. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Journal of Chromatography A, 914(1-2), 299–306.

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2351.

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Lu, H., et al. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters, 14(20), 5342–5345.

  • Bayer Aktiengesellschaft. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S. Patent No. 4,367,344. Washington, DC: U.S. Patent and Trademark Office.

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • PubChem. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

  • Ganjali, M. R., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Chilean Chemical Society, 59(1), 2315–2318.

  • Sumitomo Chemical Company, Limited. (2020). Production method for 1-amino cyclopropane carboxylic acid nonhydrate. U.S. Patent No. 10,654,793. Washington, DC: U.S. Patent and Trademark Office.

  • Larkin, P. J., et al. (2015). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 20(5), 8456–8478.

Sources

stability of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in solution and solid state

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in both solution and solid states. While specific stability data for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not extensively published, this document synthesizes information from analogous cyclopropane-containing compounds, amino acid hydrochlorides, and established principles of pharmaceutical stability testing to offer field-proven insights and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A1: For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture, as amino acid hydrochlorides can be hygroscopic.[1][2] Store the compound away from strong oxidizing agents.[1] For long-term storage, refrigeration is recommended.[3]

Q2: How should I prepare and store solutions of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A2: The compound is soluble in water. For short-term use, aqueous solutions can be prepared using high-purity water. The stability of amino acids in solution is pH-dependent. While specific data for this compound is unavailable, generally, neutral to slightly acidic pH is preferable for the stability of many amino acids in solution. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, though freeze-thaw cycles should be avoided.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which contains an amino acid moiety, the primary degradation pathways are likely deamination (loss of the amino group) and decarboxylation (loss of the carboxylic acid group), especially under thermal stress.[4] Hydrolysis of the hydrochloride salt is not a degradation pathway but will occur upon dissolution in water. The cyclopropane ring itself is generally resistant to common metabolic pathways like oxidation and hydrolysis, which contributes to the overall stability of the molecule. However, under forced conditions, such as strong oxidizing agents, degradation of the ring or side chain may occur.

Q4: Is 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing insights into their causes and step-by-step guidance for resolution.

Issue 1: Inconsistent results or loss of biological activity in solution-based assays.

Possible Cause: Degradation of the compound in the assay medium. The stability of the compound can be influenced by the pH, temperature, and composition of the buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solid-state degradation.

Data Presentation: General Conditions for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. [7][8][9]The following table outlines typical starting conditions for these studies, which should be optimized for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride to achieve 5-20% degradation. [9]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl 24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH 24 - 72 hours at 60°C
Oxidation 3% H₂O₂ 24 hours at room temperature
Thermal Degradation Dry heat 48 hours at 80°C

| Photostability | ICH Q1B conditions | Expose to 1.2 million lux hours and 200 W h/m² UV |

Issue 3: Difficulty in developing a stability-indicating HPLC method.

Possible Cause: Co-elution of the parent compound with its degradation products.

Troubleshooting Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: HPLC Method Development for Stability Indicating Assay

  • Column Selection: Start with a standard C18 reversed-phase column. If co-elution persists, try columns with different selectivities.

  • Mobile Phase Screening:

    • Aqueous Phase: Use a buffer to control the pH (e.g., phosphate or acetate buffer). Screen a pH range from 3 to 7.

    • Organic Phase: Use common organic modifiers like acetonitrile and methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. Start with a shallow gradient and then adjust the slope to improve the resolution between closely eluting peaks.

  • Detector: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants have absorbance (e.g., 210 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Derivatization: If the compound lacks a strong chromophore, pre-column or post-column derivatization may be necessary for sensitive detection.

References

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Srinivasan, V. (2016, December 14). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Vertex AI Search. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Kleinert, M., & Kruse, A. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem, 11(24), 4947-4967. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • Reddit. (2024, November 30). Does thermal degradation of amino acids destroy their functionality? Retrieved from [Link]

  • Weiss, I. M., Muth, C., Drumm, R., & Krupka, K.-M. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. Retrieved from [Link]

  • Williams, H. R., Claybourn, M., & Williams, D. P. (2011). Predicting the photostability characteristics of active pharmaceutical ingredients using electron paramagnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 245-252. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • Mitchell, M. B., & Wirth, D. D. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Retrieved from [Link]

  • Mouzon, C., Coustard, J. M., & Zard, S. Z. (1990). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 33(5), 1547–1552. Retrieved from [Link]

  • Bundgaard, H., Jensen, E., & Falch, E. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. Pharmaceutical research, 8(9), 1087–1093. Retrieved from [Link]

Sources

preventing ring-opening side reactions in cyclopropane amino acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Ring-Opening Side Reactions

Welcome to the technical support center for cyclopropane amino acid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who incorporate these unique, conformationally constrained building blocks into their work. The inherent ring strain that makes cyclopropanes valuable also renders them susceptible to undesired ring-opening reactions.[1][2] This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent these side reactions, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of the cyclopropane ring during synthetic manipulations.

Q1: What makes the cyclopropane ring so susceptible to opening?

The cyclopropane ring's reactivity stems from significant ring strain, which is a combination of two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This creates weak, "bent" bonds with high p-character that are more easily cleaved than typical C-C sigma bonds.[1][2][3]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation. Unlike in linear alkanes, this strain cannot be relieved by bond rotation, adding to the ring's overall instability.[2]

This stored energy, approximately 27 kcal/mol, makes ring-opening a thermodynamically favorable process under certain conditions.[2][3]

Q2: My synthesis involves a "donor-acceptor" cyclopropane. Why is this type particularly prone to ring-opening?

Donor-acceptor (D-A) cyclopropanes are substituted with both an electron-donating group (e.g., an aryl or vinyl group) and an electron-accepting group (e.g., two ester groups). This "push-pull" arrangement polarizes the bond between the substituted carbons, significantly weakening it.[4][5][6] This polarization makes the ring highly susceptible to nucleophilic attack or cleavage catalyzed by Lewis acids, which coordinate to the acceptor groups and further enhance the electronic imbalance.[4][7][8][9]

Q3: What general reaction conditions should I be most cautious about to avoid ring-opening?

Several conditions are known to promote cyclopropane ring-opening. You should exercise particular caution with:

  • Strongly Acidic Conditions: Brønsted acids can protonate substituents or the ring itself, leading to the formation of a carbocation intermediate that triggers ring cleavage.[10][11][12]

  • Lewis Acids: Many common Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Sn(OTf)₂) can activate D-A cyclopropanes towards ring-opening, often as the first step in a desired annulation reaction, but which can become a problematic side reaction if not controlled.[4][7][9]

  • High Temperatures: Thermal energy can be sufficient to induce homolytic cleavage of the strained C-C bonds, leading to diradical intermediates that can rearrange.[12]

  • Certain Transition Metals: Some transition metal catalysts can induce ring-opening via oxidative addition into the C-C bonds of the cyclopropane ring.[12]

  • Oxidative/Reductive Conditions: Methods that generate radical or ionic intermediates can be incompatible with the cyclopropane motif, as these intermediates are often prone to rapid ring-opening.[12][13]

Troubleshooting Guide: Diagnosing & Solving Ring-Opening Issues

This section is structured to help you identify the cause of unexpected ring-opening byproducts and implement effective solutions.

Problem 1: I'm observing a significant amount of a ring-opened byproduct, and I suspect my acidic workup or purification step is the cause.

Troubleshooting StepRationaleRecommended Action
1. Analyze Reaction & Workup pH Acidic conditions are a primary driver of cyclopropane ring-opening, proceeding through a carbocationic intermediate. Silica gel used in chromatography is inherently acidic and can catalyze this decomposition on the column.[10][12]Immediate: During aqueous workup, use a saturated solution of a mild base like NaHCO₃ or a phosphate buffer (pH 7) instead of water or acidic washes. For Purification: Neutralize your silica gel before use. (See Protocol 1 ). Alternatively, consider using a different stationary phase like neutral alumina or florisil.
2. Re-evaluate Deprotection Strategy Protecting groups requiring harsh acidic cleavage (e.g., Boc deprotection with neat TFA) can easily destroy the cyclopropane ring.Switch to an orthogonal protecting group strategy. For an N-protected amino acid, consider Fmoc (removed with mild base) or Cbz (removed by hydrogenolysis) groups, which are generally compatible with cyclopropanes.[14]
3. Modify Reaction Conditions If the reaction itself requires an acid catalyst, its strength and concentration are critical.Screen milder Brønsted acids (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH).[11] Use the acid in catalytic amounts rather than stoichiometric quantities. Run the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction.
Mechanism: Acid-Catalyzed Ring Opening

The diagram below illustrates the general mechanism for acid-catalyzed ring-opening, which proceeds through a vulnerable carbocationic intermediate.

Acid_Catalyzed_Ring_Opening cluster_start Step 1: Protonation cluster_ring_opening Step 2: Ring Opening cluster_product Step 3: Nucleophilic Attack start_mol Cyclopropane-X protonated [Cyclopropane-XH]⁺ start_mol->protonated Fast H_plus H⁺ carbocation Carbocation Intermediate protonated->carbocation Rate-Limiting Step product Ring-Opened Product carbocation->product Fast Nu Nu⁻

Caption: Acid-catalyzed ring-opening workflow.

Problem 2: My Lewis acid-catalyzed reaction on a donor-acceptor cyclopropane is yielding the ring-opened product instead of the desired cycloadduct.

Troubleshooting StepRationaleRecommended Action
1. Screen Lewis Acids The Lewis acidity of the catalyst dramatically impacts the reaction pathway. A highly active Lewis acid may favor rapid ring-opening and subsequent side reactions over the desired concerted cycloaddition.[4]Screen a panel of Lewis acids with varying strengths. For example, if a strong catalyst like Yb(NTf₂)₃ is failing, try a milder one like Sn(OTf)₂ or Sc(OTf)₃.[4] The optimal choice is often substrate-dependent.
2. Optimize Catalyst Loading & Temperature Excess Lewis acid or elevated temperatures can accelerate the undesired ring-opening pathway. The desired cycloaddition often has a lower activation energy.Titrate the catalyst loading down, starting from 10 mol% and decreasing to 1-2 mol%. Run a temperature screen, starting at 0°C or even -20°C and slowly warming until the desired reaction proceeds, hopefully before significant ring-opening occurs.
3. Modify the Substrate The electronic properties of the donor and acceptor groups influence the stability of the ring.If possible, consider using a less electron-donating "donor" group or a less electron-withdrawing "acceptor" group to inherently stabilize the cyclopropane ring against Lewis acid-catalyzed cleavage.[9][15]
Troubleshooting Workflow: A Decision Tree

Use this workflow to systematically diagnose the source of ring-opening side reactions in your experiments.

Troubleshooting_Workflow start Ring-Opening Observed check_step When is byproduct formed? (TLC/LCMS analysis) start->check_step during_rxn During Reaction check_step->during_rxn In-process check during_workup During Workup/ Purification check_step->during_workup Post-reaction check check_conditions Reaction Conditions? during_rxn->check_conditions solve_workup Solution: - Use neutral/basic wash (NaHCO₃) - Neutralize silica gel (Protocol 1) - Use neutral alumina during_workup->solve_workup acidic Acidic/Lewis Acid check_conditions->acidic Acidic thermal High Temperature check_conditions->thermal Thermal solve_acid Solution: - Use milder acid/Lewis acid - Lower temperature - Reduce catalyst loading acidic->solve_acid solve_thermal Solution: - Run at lower temperature - Screen catalysts for low-T activity thermal->solve_thermal

Caption: Decision tree for troubleshooting ring-opening.

Validated Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel for Chromatography

Acidic residues on standard silica gel are a common and often overlooked cause of cyclopropane degradation. This protocol passivates the silica, preserving your product.

Materials:

  • Silica gel (for flash chromatography)

  • Methanol

  • Triethylamine (Et₃N)

  • Hexanes (or your starting chromatography solvent)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a round-bottom flask, prepare a slurry of silica gel in methanol (approx. 10 mL of MeOH per 1 g of silica).

  • Basification: Add triethylamine to the slurry to constitute 1-2% of the total volume (e.g., for 100 mL of slurry, add 1-2 mL of Et₃N).

  • Mixing: Gently swirl the flask for 5-10 minutes to ensure thorough mixing.

  • Solvent Removal: Remove the methanol and excess triethylamine under reduced pressure using a rotary evaporator. Ensure the silica is a free-flowing powder. For best results, keep the silica on high vacuum for at least 1 hour to remove all residual solvent.

  • Packing: The resulting neutralized silica gel can now be used to pack your column using your desired solvent system (e.g., as a slurry in hexanes). This treated silica is significantly less likely to induce ring-opening of sensitive cyclopropane derivatives.

Protocol 2: Robust Cyclopropanation of a Dehydroamino Acid Derivative

This method utilizes an in-situ generation of a diazo compound from a tosylhydrazone salt, which offers a higher degree of control and safety compared to using diazomethane, minimizing side reactions.[16]

Materials:

  • N-protected dehydroamino acid methyl ester (1.0 equiv)

  • Aryl or unsaturated tosylhydrazone sodium salt (1.2 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the N-protected dehydroamino acid methyl ester (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to create a 0.1 M solution.

  • Reagent Addition: Add the tosylhydrazone sodium salt (1.2 equiv) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The diazo compound is generated in situ and consumed immediately by the alkene.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using neutralized silica gel (Protocol 1) to afford the desired cyclopropane amino acid derivative. This method often provides good diastereoselectivity.[16]

By understanding the underlying principles of cyclopropane reactivity and implementing these targeted troubleshooting and experimental strategies, you can significantly improve the success rate of your synthetic campaigns involving these valuable noncanonical amino acids.

References

  • Vertex AI Search Result[4]: Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.

  • Vertex AI Search Result[17]: Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews. [Link]

  • Vertex AI Search Result[10]: Mechanism of acid-catalyzed ring opening of a cyclopropane ring.

  • Vertex AI Search Result[11]: Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. [Link]

  • Vertex AI Search Result[14]: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. [Link]

  • Vertex AI Search Result[7]: Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile.

  • Vertex AI Search Result[12]: preventing rearrangement of the cyclopropyl ring during reactions. Benchchem.

  • Vertex AI Search Result[[“]]: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

  • Vertex AI Search Result[19]: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]

  • Vertex AI Search Result[20]: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Vertex AI Search Result[16]: Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]

  • Vertex AI Search Result[21]: Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.

  • Vertex AI Search Result[22]: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters - ACS Publications.

  • Vertex AI Search Result[8]: A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. Benchchem.

  • Vertex AI Search Result[23]: Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Vertex AI Search Result[5]: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • Vertex AI Search Result[24]: Activation of donor-acceptor cyclopropanes under basic conditions. ResearchGate.

  • Vertex AI Search Result[13]: Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC - NIH. [Link]

  • Vertex AI Search Result[25]: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).

  • Vertex AI Search Result[6]: 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. Wiley-VCH.

  • Vertex AI Search Result[15]: (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. PMC - NIH. [Link]

  • Vertex AI Search Result[9]: Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. PMC. [Link]

  • Vertex AI Search Result[26]: Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.

  • Vertex AI Search Result[27]: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.

  • Vertex AI Search Result[1]: 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[28]: (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate.

  • Vertex AI Search Result[29]: Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl... RSC Publishing. [Link]

  • Vertex AI Search Result[30]: Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications.

  • Vertex AI Search Result[31]: 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.

  • Vertex AI Search Result[32]: Cyclopropanation. Wikipedia. [Link]

  • Vertex AI Search Result[33]: Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Vertex AI Search Result[34]: Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC - NIH. [Link]

  • Vertex AI Search Result[35]: Troubleshooting guide for scaling up (8-Bromooctyl)cyclopropane synthesis. Benchchem.

  • Vertex AI Search Result[36]: Design, synthesis, and evaluation of matrix metalloprotease inhibitors bearing cyclopropane-derived peptidomimetics as P1' and P2' replacements. PubMed. [Link]

  • Vertex AI Search Result[2]: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Vertex AI Search Result[37]: Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation. PubMed Central.

  • Vertex AI Search Result[3]: Cyclopropane Group Meeting - No mechanisms. Baran Lab.

  • Vertex AI Search Result[38]: Tailoring interactions for cisPro peptide bond stabilization. ProBiologists.

Sources

troubleshooting guide for the crystallization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this valuable compound. By understanding the underlying principles and employing the troubleshooting strategies outlined below, you can enhance the yield, purity, and reproducibility of your crystallization process.

Understanding the Molecule: A Zwitterionic Amine Hydrochloride

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a fascinating molecule that possesses both a primary amine and a carboxylic acid functional group. In the solid state and in neutral aqueous solutions, the free amino acid exists as a zwitterion, with a protonated ammonium group and a deprotonated carboxylate group. The hydrochloride salt form, which is the subject of this guide, ensures the amine is protonated, which can influence its solubility and crystallization behavior. As a GABA analog, its purification is crucial for its use in pharmaceutical research and development.[1][2]

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Q1: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For amine hydrochlorides, this can also be exacerbated by the presence of residual water or impurities that depress the melting point.

Causality and Solutions:

  • High Supersaturation: You may be cooling the solution too rapidly or have used too little solvent.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear. Allow the solution to cool more slowly. An insulated container or a programmable cooling bath can provide better control.

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, leading to a supersaturated state at a temperature where the product is molten.

    • Solution: Consider a solvent with a lower boiling point. Alternatively, a co-solvent system can be employed. For instance, dissolving the compound in a good solvent like methanol or ethanol at an elevated temperature and then slowly adding a miscible anti-solvent (a solvent in which the compound is poorly soluble) like diethyl ether or acetone at a controlled rate can induce crystallization.

  • Presence of Impurities: Impurities can act as a eutectic contaminant, lowering the melting point of your compound.

    • Solution: Ensure the starting material is of reasonable purity. An initial purification step, such as a charcoal treatment to remove colored impurities, might be necessary.

Q2: Crystallization is happening too quickly, resulting in a fine powder or amorphous solid. How can I obtain larger, well-defined crystals?

A2: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and generally leads to a less pure product with poor filtration characteristics. The goal is to encourage slow, ordered crystal growth.

Causality and Solutions:

  • Excessive Supersaturation: This is the most common cause. The solution is too concentrated, or the temperature is dropped too abruptly.

    • Solution: Use slightly more of the hot solvent to dissolve the compound initially. This will create a less concentrated solution that becomes supersaturated more gradually upon cooling. Slow, controlled cooling is paramount.

  • Solvent Choice: A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent can provide finer control over the solubility gradient. For example, a solution in hot isopropanol to which small amounts of water are added can be effective for some amine hydrochlorides.

Q3: My crystallization yield is consistently low. What are the potential causes and how can I improve it?

A3: A low yield indicates that a significant portion of your product remains in the mother liquor after filtration.

Causality and Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at lower temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained, although this second crop may be of lower purity.

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.

    • Solution: After initial cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator to maximize the precipitation of the product. Ensure adequate time is given for the crystallization to complete.

  • Washing with a Good Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of the cold crystallization solvent or a cold anti-solvent to remove residual mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvent systems for the crystallization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A4: Based on the properties of similar amino acid hydrochlorides and general crystallization principles, the following solvent systems are recommended starting points:

  • Single Solvent Systems:

    • Alcohols (Methanol, Ethanol, Isopropanol): These are often good choices as the compound is typically soluble in hot alcohols and less soluble when cold. Isopropanol is often a good balance between solvency and volatility.

  • Co-solvent (Solvent/Anti-solvent) Systems:

    • Alcohol/Ether: Dissolve the compound in a minimal amount of hot methanol or ethanol and then slowly add diethyl ether until the solution becomes turbid. Re-heat to clarify and then cool slowly.

    • Alcohol/Acetone: Similar to the alcohol/ether system, acetone can be an effective anti-solvent.

    • Alcohol/Water: For some amine hydrochlorides, water can act as an anti-solvent when mixed with an alcohol. However, given the potential for hydrate formation, this should be approached with caution and may require analytical characterization of the resulting crystals.

Table 1: Recommended Solvent Systems and General Parameters

Solvent SystemGood SolventAnti-SolventTypical Temperature Range (°C)Cooling Rate
Single SolventIsopropanolN/A25 - 80Slow (over several hours)
Co-solventMethanolDiethyl Ether25 - 60Slow addition of anti-solvent
Co-solventEthanolAcetone25 - 75Slow addition of anti-solvent
Q5: What is the expected morphology of the crystals, and how can I influence it?

A5: The crystal morphology (shape) can vary from needles to plates to prisms. The specific form is influenced by the solvent system, cooling rate, and the presence of impurities. Generally, slower crystallization rates favor the formation of larger, more well-defined crystals. To influence morphology, you can try different solvent systems or add a co-solvent that is known to favor a particular crystal habit. Seeding the supersaturated solution with a few small, well-formed crystals of the desired morphology can also guide the growth of subsequent crystals.

Experimental Protocol: Recrystallization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

This protocol provides a general guideline. The specific volumes and temperatures may need to be optimized for your particular sample and scale.

Materials:

  • Crude 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

  • Isopropanol (IPA)

  • Diethyl ether (Et2O)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol. Gently heat the mixture with stirring to near the boiling point of the isopropanol until the solid dissolves completely. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a single seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to help dry the crystals.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Workflow Diagram

Troubleshooting_Crystallization start Start Crystallization oiling_out Product Oils Out? start->oiling_out rapid_crystallization Rapid Crystallization? oiling_out->rapid_crystallization No reheat Reheat & Add Solvent oiling_out->reheat Yes low_yield Low Yield? rapid_crystallization->low_yield No use_more_solvent Use More Hot Solvent rapid_crystallization->use_more_solvent Yes success Successful Crystallization low_yield->success No check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume Yes slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent System reheat->change_solvent slow_cool->rapid_crystallization change_solvent->start controlled_cooling Controlled Cooling use_more_solvent->controlled_cooling controlled_cooling->low_yield cool_longer Cool Longer/Colder check_solvent_volume->cool_longer wash_cold Wash with Cold Solvent cool_longer->wash_cold wash_cold->success

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Bolton, S., & Bon, C. (2022). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. International Journal of Molecular Sciences, 23(23), 14789. [Link]

  • Pergament, A., & Tirosh, E. (2020). Co-crystals of zwitterionic GABA API’s pregabalin and phenibut: properties and application. CrystEngComm, 22(1), 88-96. [Link]

  • Liwschitz, Y., Zilkha, A., & Amiel, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 78(13), 3067–3067. [Link]

  • van de Put, M. W. A., van der Asdonk, P., van Enckevort, W. J. P., & Vlieg, E. (2017). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 19(43), 6468–6475. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the stereoselective synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid and its derivatives. These conformationally constrained amino acids are crucial building blocks in medicinal chemistry, valued for their ability to impart unique structural and pharmacological properties to bioactive molecules.[1] Notable drugs like Midalcipran feature this core structure.[2][3] However, controlling the stereochemistry during the creation of the cyclopropane ring is a significant synthetic challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and improve the stereoselectivity of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. Each Q&A entry is designed to help you diagnose the issue and implement a targeted solution.

Question 1: I am performing a rhodium-catalyzed cyclopropanation of an alkene with a diazo compound to form a cyclopropyl ester precursor, but my enantiomeric excess (ee) is consistently low. What are the likely causes and how can I fix this?

Answer: Low enantioselectivity in rhodium-catalyzed cyclopropanations is a frequent issue stemming from several factors related to the catalyst, substrate, and reaction conditions.

  • Causality & Explanation: The enantioselectivity is determined by the facial selectivity of the carbene transfer from the chiral rhodium catalyst to the alkene. An inefficient transfer or the presence of a non-selective background reaction will erode the ee. The choice of chiral ligand on the dirhodium(II) catalyst is paramount, as it creates the chiral environment that directs the approach of the substrate.[4]

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst-Ligand Combination: The ligand dictates the stereochemical outcome. For donor/acceptor carbenes (like those from aryldiazoacetates), catalysts such as Rh₂(S-DOSP)₄ are often highly effective.[4][5] However, there is no universal catalyst. The optimal choice is substrate-dependent. If you are using a standard catalyst like Rh₂(OAc)₄ with a chiral auxiliary, the issue might be a mismatch between the auxiliary and the reaction. Consider switching to a well-established chiral dirhodium catalyst.

    • Lower the Reaction Temperature: Many cyclopropanation reactions exhibit a strong temperature dependence on enantioselectivity.[6] Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance selectivity by favoring the transition state that leads to the major enantiomer, assuming it has a lower activation enthalpy.

    • Check Purity of Reagents: Ensure your alkene and diazo compound are pure. Impurities can sometimes coordinate to the rhodium center and inhibit the catalytic cycle or promote side reactions. Diazo compounds, in particular, should be handled with care and used relatively fresh.

    • Solvent Effects: The solvent can influence the conformation of the catalyst and the stability of the transition states.[7][8] Non-polar solvents like hexanes or dichloromethane are often preferred for these reactions.[5] If you are using a coordinating solvent like THF, it might be interfering with the catalyst. A solvent screen is a valuable optimization step.

    • Slow Addition of the Diazo Compound: Maintaining a very low concentration of the diazo compound by adding it slowly via syringe pump is critical. This minimizes diazo decomposition and the formation of achiral side products (e.g., dimerization), ensuring the carbene primarily forms on the chiral catalyst.

Question 2: My Simmons-Smith cyclopropanation of a chiral allylic amine derivative is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in a Simmons-Smith reaction of a substrate containing a chiral directing group (like an alcohol or amine) suggests that the directing effect is not operating effectively.

  • Causality & Explanation: The high diastereoselectivity in these reactions relies on the coordination of the zinc carbenoid reagent to a Lewis basic functional group (e.g., the hydroxyl or amino group) on the substrate.[9][10][11] This coordination pre-organizes the substrate and directs the delivery of the methylene group to one face of the double bond. If this coordination is weak or absent, the reagent will attack from both faces, leading to poor selectivity.

  • Troubleshooting Steps:

    • Choice of Reagent (Furukawa vs. Traditional): The reagent preparation method is critical. The Furukawa modification (using Et₂Zn and CH₂I₂) in a non-complexing solvent like dichloromethane or hexane is often superior to the traditional Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) in ether.[9][10] The reagent in non-complexing solvents is more electrophilic and coordinates more strongly to the directing group.[10] Using ether can sometimes lower diastereoselectivity.[9]

    • Protecting Group on the Amine: The nature of the protecting group on your aminomethyl moiety is crucial. A free amine (-NH₂) or a simple Boc-protected amine might not be the best directing group. Converting the amine to a sulfonamide or another group that can form a stable chelate with the zinc reagent can dramatically improve selectivity.

    • Substrate Conformation: The conformation of the allylic system plays a key role. For allylic alcohols, selectivity is often explained by minimizing A(1,3) strain in the transition state.[11] Ensure your substrate does not have bulky substituents that might prevent it from adopting the necessary conformation for directed delivery of the carbenoid.

    • Use of Chiral Additives: If substrate control is insufficient, consider using a stoichiometric chiral additive. The Charette asymmetric cyclopropanation uses a chiral dioxaborolane ligand to control the stereochemistry of the reaction with allylic alcohols, and similar principles can be applied.[12][13]

Workflow for Troubleshooting Poor Stereoselectivity

Here is a logical workflow to follow when diagnosing and solving issues with stereoselectivity in cyclopropanation reactions.

G start Low Stereoselectivity Observed (ee or dr) reagent_purity Step 1: Verify Reagent Purity (Substrate, Solvent, Catalyst) start->reagent_purity reaction_params Step 2: Optimize Reaction Parameters reagent_purity->reaction_params If pure sub_params Temperature? Concentration? Addition Rate? reaction_params->sub_params catalyst_system Step 3: Re-evaluate Catalyst System sub_catalyst Ligand Choice? Chiral Auxiliary? Directing Group? catalyst_system->sub_catalyst substrate_mod Step 4: Modify Substrate end_success Success: High Stereoselectivity substrate_mod->end_success sub_params->catalyst_system If no improvement sub_params->end_success Success sub_catalyst->substrate_mod If no improvement sub_catalyst->end_success Success

Caption: A systematic approach to troubleshooting low stereoselectivity.

Frequently Asked Questions (FAQs)

Q: What are the main catalytic systems for asymmetric cyclopropanation to generate these amino acid precursors? A: The most prominent methods fall into two categories:

  • Transition-Metal Catalysis with Diazo Compounds: This is a very powerful and versatile method. Chiral dirhodium(II)[4][14][15] and copper(I) complexes are widely used to decompose a diazoester in the presence of an alkene. The stereoselectivity is controlled by the chiral ligand scaffold around the metal center.

  • Directed Simmons-Smith Cyclopropanation: This method uses a zinc carbenoid (e.g., from Et₂Zn/CH₂I₂) and relies on a directing group already present on the substrate, such as an allylic alcohol or amine.[11][16] The stereochemistry is controlled by the existing stereocenter and its ability to direct the reagent to one face of the alkene.

Q: How do I choose between a chiral catalyst and a chiral auxiliary approach? A:

  • Chiral Catalyst: This is often more atom-economical. A small amount of catalyst can generate a large amount of chiral product. This is the preferred method in industrial settings. However, it may require extensive screening to find the right catalyst/ligand for a specific substrate.

  • Chiral Auxiliary: This approach involves covalently attaching a chiral molecule to your substrate, which then directs the stereochemistry of the cyclopropanation. While often reliable and predictable, it requires additional synthetic steps to attach and later remove the auxiliary, which can lower the overall yield. Evans' oxazolidinones are classic examples of effective chiral auxiliaries.[17]

Q: Can solvent choice really invert the stereochemical outcome? A: While a complete inversion is rare, the choice of solvent can have a dramatic impact on diastereo- or enantioselectivity.[7] Solvents can influence the reaction by:

  • Coordinating to the Catalyst: Solvents like THF or ether can compete with the substrate for binding sites on the metal catalyst, altering its reactivity and the shape of the chiral pocket.[9][16]

  • Stabilizing Transition States: Polar solvents may stabilize one transition state over another, affecting the energy difference between the diastereomeric pathways and thus changing the product ratio.

  • Altering Reagent Aggregation: The aggregation state of organometallic reagents (like zinc carbenoids) can be solvent-dependent, which in turn affects their reactivity and selectivity.

Therefore, a solvent screen (e.g., hexane, CH₂Cl₂, Et₂O, toluene) is always a recommended step during reaction optimization.

Data Presentation: Catalyst Performance Comparison

The table below summarizes the performance of common chiral dirhodium catalysts in the asymmetric cyclopropanation of styrene with ethyl phenyldiazoacetate, a model reaction for forming precursors to 1-(aminomethyl)cyclopropanecarboxylic acid derivatives.

CatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %) of trans isomerReference
Rh₂(S-DOSP)₄>95:598%Davies et al.[4]
Rh₂(S-PTAD)₄>95:594%Davies et al.[4]
Rh₂(S-biTISP)₂>95:597%Davies et al.
Cu(I)-Box~80:2090%Evans et al.

Data is representative and can vary with specific substrates and conditions.

Key Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is a general procedure for the cyclopropanation of an alkene using a donor/acceptor diazo compound, adapted from the work of Davies and co-workers.[4][14]

G cluster_0 Reaction Setup cluster_1 Slow Addition cluster_2 Workup & Purification a 1. Add alkene (1.5 eq) and chiral Rh catalyst (0.5 mol%) to dry solvent (e.g., hexanes). b 2. Cool flask to desired temperature (e.g., 0 °C). a->b d 4. Add diazo solution via syringe pump over 4-6 hours. b->d c 3. Prepare solution of diazo compound (1.0 eq) in solvent. c->d e 5. Warm to RT, stir for 1 hr. d->e f 6. Concentrate in vacuo. e->f g 7. Purify by silica gel chromatography. f->g h 8. Analyze ee by chiral HPLC/SFC. g->h

Sources

handling and storage recommendations for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This document provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for this compound. The following guidance is curated from established safety protocols and data from closely related compounds to ensure the integrity of your experiments and the safety of laboratory personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS No. 1421601-23-1) was not available at the time of publication. The information provided herein is based on data for structurally similar compounds and general principles of laboratory safety. Always consult your institution's safety protocols and, if available, the supplier-specific SDS.

Frequently Asked Questions (FAQs)

What is 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a cyclopropane-containing amino acid derivative. It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.[1] It has been noted to inhibit L-amino acid transporter proteins and the alpha2delta subunit of voltage-gated calcium channels.[2][3]

What are the primary hazards associated with this compound?

Based on data from analogous compounds, 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride should be handled as a potential irritant. The primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[4][5][6][7]

  • Serious Eye Irritation: Can cause serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][5][6][7]

  • Harmful if Swallowed: Some similar compounds are classified as harmful if swallowed.[8]

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.

What are the proper storage conditions?

To ensure the stability and integrity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, adhere to the following storage recommendations:

ConditionRecommendationRationale
Temperature Powder: -20°C for long-term storage (up to 3 years).[2] Room temperature for shorter periods is also suggested by some suppliers.[1] In solvent: -80°C (stable for up to 1 year).[2]Lower temperatures minimize the rate of potential degradation, ensuring the compound's stability over time.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]The compound is likely hygroscopic (absorbs moisture from the air), which can lead to clumping and degradation. An inert atmosphere prevents this.
Location Store in a dry, cool, and well-ventilated area.[9]Prevents moisture absorption and ensures any potential vapors do not accumulate.
Incompatibilities Keep away from strong oxidizing agents and strong bases.[9]To prevent potentially hazardous chemical reactions.
What Personal Protective Equipment (PPE) should I use?

The following PPE is recommended when handling 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride:

  • Eye Protection: Chemical safety goggles.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A dust mask or respirator, especially when handling larger quantities or if there is a risk of aerosolization.[5]

Experimental Protocols

Recommended Handling Procedure

This workflow is designed to minimize exposure and preserve the integrity of the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in a well-ventilated area (e.g., fume hood). don_ppe Don appropriate PPE: - Goggles - Gloves - Lab coat prep_area->don_ppe retrieve Retrieve compound from storage. Allow to equilibrate to room temperature before opening. weigh Weigh the desired amount quickly to minimize air exposure. retrieve->weigh dissolve Dissolve in the appropriate solvent. weigh->dissolve seal Tightly reseal the container, purging with inert gas if possible. dissolve->seal dispose Dispose of waste according to institutional guidelines. dissolve->dispose store Return to proper storage conditions (-20°C or room temperature). seal->store

Caption: Workflow for handling 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Troubleshooting Guide

Issue: The solid has formed clumps or appears wet.
  • Cause: This is likely due to the hygroscopic nature of the compound, where it has absorbed moisture from the atmosphere.

  • Solution:

    • Assess the extent of moisture absorption. If the material is only slightly clumpy, it may still be usable, but it is best to dry it.

    • Drying Procedure: Place the material in a desiccator under vacuum for several hours. Gentle heating under vacuum can also be effective, but care must be taken to avoid decomposition.

    • Prevention: To prevent this in the future, always store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Minimize the time the container is open to the air.

Issue: The compound is difficult to dissolve.
  • Cause: Solubility can be affected by the choice of solvent, pH, and temperature.

  • Troubleshooting Steps:

    • Verify Solvent Choice: While specific solubility data for this compound is limited, similar amino acid hydrochlorides are generally soluble in water.[7][10] Solubility in organic solvents may be limited.

    • Adjust pH: The hydrochloride salt form suggests that solubility may be pH-dependent. Adjusting the pH of the solution may improve solubility.

    • Gentle Heating/Sonication: Gently warming the solution or placing it in an ultrasonic bath can aid in dissolution. Avoid excessive heat to prevent degradation.

G start Compound not dissolving? solvent Is the solvent appropriate? (e.g., water for hydrochlorides) start->solvent ph Is the pH optimal? solvent->ph Yes check_solvent Try an alternative solvent. solvent->check_solvent No heat Have you tried gentle heating or sonication? ph->heat Yes adjust_ph Adjust pH of the solution. ph->adjust_ph No success Dissolution Successful heat->success Yes fail Consult further resources heat->fail No check_solvent->ph adjust_ph->heat apply_heat Apply gentle heat or sonicate.

Caption: Decision tree for troubleshooting solubility issues.

Issue: I've spilled the compound. What should I do?
  • Procedure:

    • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.

    • Wear PPE: Do not clean a spill without appropriate PPE, including a dust mask.

    • Containment: Carefully sweep up the solid material, avoiding dust formation.[5] Place it in a sealed, labeled container for disposal.

    • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth as chemical waste.

    • Waste Disposal: Dispose of the contained spill and cleaning materials according to your institution's hazardous waste disposal procedures.

References

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • Capot Chemical. (2009, June 8). MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Retrieved from [Link]

Sources

identifying and removing impurities from 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues related to the purity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. We understand that ensuring the highest purity of this critical building block is paramount for the success of your research and development efforts. This document provides in-depth, field-proven insights and practical, step-by-step protocols to help you identify, troubleshoot, and remove impurities effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Question 1: "My NMR spectrum shows unexpected peaks that don't correspond to the product or known solvents. How do I identify the impurity?"

Answer:

Unidentified peaks in an NMR spectrum suggest the presence of organic impurities, which could be starting materials, byproducts, or degradation products. A systematic approach is required for identification.

Underlying Causality: These impurities often arise from incomplete reactions or side reactions during synthesis. For instance, syntheses starting from nitrile precursors can lead to residual amide impurities if hydrolysis is incomplete[1]. Similarly, starting materials like 1,2-dihaloethanes or nitroacetates used in some cyclopropanation routes can lead to related byproducts if not fully consumed or removed[2].

Troubleshooting Workflow:

  • Review the Synthetic Route: Carefully examine the starting materials, reagents, and intermediates used in your synthesis. This is the most likely source of the impurity.

  • Hypothesize Impurity Structures: Based on the reaction mechanism, predict potential byproducts. For example, could it be an unreacted intermediate or a product from a known side reaction?

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold-standard for separating and quantifying impurities in pharmaceutical products[3][4]. Run an HPLC analysis to determine the number of impurities and their relative abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. An LC-MS analysis will separate the impurity from your main compound and provide its molecular weight, which is a critical piece of information for structure elucidation[3].

  • Re-evaluate Spectroscopic Data: With a molecular weight from MS, re-examine the NMR and IR data. The chemical shifts, splitting patterns (in NMR), and characteristic functional group peaks (in IR) will help confirm the structure of the hypothesized impurity.

Workflow for Identifying an Unknown Impurity A logical diagram for diagnosing unexpected analytical results.

G start Unexpected Peak in NMR/HPLC review_synthesis Review Synthetic Route & Reagents start->review_synthesis hypothesize Hypothesize Potential Impurity Structures review_synthesis->hypothesize run_lcms Perform LC-MS Analysis hypothesize->run_lcms get_mw Obtain Molecular Weight of Impurity run_lcms->get_mw re_eval Re-evaluate NMR/IR Data with MW information get_mw->re_eval identify Structure Identified re_eval->identify Match Found no_match Structure Not Identified re_eval->no_match No Match isolate Isolate Impurity via Preparative HPLC/Chromatography no_match->isolate full_char Perform Full Structural Characterization (e.g., 2D NMR) isolate->full_char full_char->identify

Caption: A systematic workflow for identifying unknown impurities.

Question 2: "My product has a high inorganic salt content, leading to poor solubility in organic solvents and inaccurate elemental analysis. How can I remove salts like NaCl or KCl?"

Answer:

Inorganic salts are a common impurity in amino acid hydrochloride preparations, often introduced during pH adjustments or workup steps[5][6]. Their removal is essential for obtaining a pure product.

Underlying Causality: The hydrochloride salt form is typically generated by treating the free amino acid with hydrochloric acid. If a base (like NaOH or KOH) was used in a prior step for saponification, neutralization with HCl will produce the corresponding salt (NaCl or KCl)[5][6].

Recommended Purification Methods:

  • Recrystallization (with Solvent Selection): This is often the simplest and most effective method. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the inorganic salt remains insoluble or highly soluble.

    • Protocol: A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent like ethanol or an ethanol/water mixture, filtering hot to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The pure product crystallizes out, leaving the more soluble impurities in the mother liquor. A final wash with cold solvent removes residual mother liquor.

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from salts[7][8].

    • Principle: Use a cation-exchange resin. At a low pH (e.g., pH < 3), the amino group of your product is protonated (-NH3+), giving it a net positive charge. It will bind to the negatively charged cation-exchange resin. The neutral inorganic salts (like NaCl) will not bind and can be washed away. The pure product is then eluted by increasing the pH or the ionic strength of the eluent (e.g., using a dilute ammonia solution)[9].

  • Dialysis or Size-Exclusion Chromatography: For larger-scale operations or when other methods fail, these techniques can separate small salt ions from your larger organic molecule, although they are generally more complex to set up.[8][10]

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A1: The impurities can be broadly categorized as shown in the table below.

Impurity ClassPotential Source / CauseRecommended Analytical Technique
Starting Materials Incomplete reaction.HPLC, GC (for volatile materials)[3]
Reaction Byproducts Side reactions (e.g., amide formation from incomplete nitrile hydrolysis).[1]HPLC, LC-MS
Isomeric Impurities Non-stereospecific synthesis steps.Chiral HPLC, NMR
Inorganic Salts Use of acids/bases during synthesis and workup (e.g., NaCl, (NH4)2SO4).[9]Ion Chromatography, ICP-MS[11]
Residual Solvents Incomplete removal after reaction or purification (e.g., Ethanol, Ethyl Acetate).Headspace GC, NMR
Degradation Products Instability under certain pH, temperature, or light conditions.HPLC, LC-MS
Q2: Which purification technique is best: Recrystallization or Chromatography?

A2: The best technique depends on the nature of the impurity and the scale of your purification.

  • Recrystallization is ideal for:

    • Removing impurities with significantly different solubility profiles from the main product.

    • Purifying large quantities (grams to kilograms) of material efficiently.

    • Final purification step to obtain a highly crystalline solid.

  • Chromatography (like ion-exchange or reversed-phase) is superior for:

    • Separating impurities with very similar structures and solubilities to the product (e.g., isomers, byproducts).[10][12]

    • Removing multiple impurities simultaneously.

    • Purifying smaller quantities of material with very high purity requirements.

Often, a combination is used: an initial purification by chromatography followed by a final crystallization to yield the pure, solid hydrochloride salt.

Q3: How do I develop a robust HPLC method for impurity profiling?

A3: A good stability-indicating HPLC method should separate the main peak (your product) from all potential impurities and degradation products[3].

Step-by-Step Development Protocol:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), which is effective for a wide range of small molecules[4].

  • Mobile Phase Selection:

    • Begin with a simple gradient system of Acetonitrile (ACN) and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid. The acid ensures the carboxylic acid group is protonated and improves peak shape.

    • Run a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) to elute all components and identify where your product and impurities appear.

  • Detection: Use a UV detector, monitoring at a wavelength where your compound has reasonable absorbance (e.g., ~210 nm, as it lacks a strong chromophore). A Diode Array Detector (DAD) is preferable as it can help identify peak purity[3].

  • Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation (Resolution > 1.5) between the main peak and all impurity peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Key Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is designed to remove common inorganic salts and some organic impurities.

  • Dissolution: Place 10.0 g of the crude 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride into a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol.

  • Heating: Heat the mixture on a hot plate with stirring. If the solid does not fully dissolve, add deionized water dropwise until a clear solution is achieved at the boiling point. Avoid adding excess water.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-warmed filter funnel to remove it.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol (2 x 10 mL) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

  • Verification: Assess the purity of the dried product using HPLC and NMR.

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is highly effective for removing inorganic salts and neutral or acidic organic impurities.

Workflow for Cation-Exchange Purification A process diagram illustrating the separation of the target compound.

G start Crude Product (in low pH buffer) column Load onto Equilibrated Cation-Exchange Column start->column bind Product Binds to Resin (via -NH3+ group) column->bind wash Wash with Low pH Buffer bind->wash elute_impurities Salts & Neutral/Anionic Impurities Elute wash->elute_impurities elute_product Elute with High pH Buffer (e.g., dilute NH4OH) wash->elute_product After Impurities Removed collect Collect Fractions Containing Pure Product elute_product->collect process Pool Fractions, Neutralize, Evaporate & Isolate HCl Salt collect->process final Pure Product process->final

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important cyclopropane-containing amino acid. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Each entry is formatted as a question you might have, followed by a detailed, experience-driven answer.

Question 1: My Hofmann rearrangement reaction is giving low yields and inconsistent results upon scale-up. What are the critical parameters to control?

Answer: The Hofmann rearrangement is a powerful tool for converting primary amides to primary amines with one less carbon atom, but it is notoriously sensitive to reaction conditions, especially during scale-up.[1][2][3] In the context of synthesizing 1-(Aminomethyl)cyclopropanecarboxylic acid, the key is to manage the formation and subsequent reaction of the isocyanate intermediate.[2][3]

Several factors can contribute to poor yields and inconsistency:

  • Temperature Control: The initial bromination of the amide is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing side reactions and degradation of the starting material and product. It is crucial to maintain a consistent and low temperature during the addition of the bromine/hypobromite solution.

  • Rate of Addition: Slow and controlled addition of the oxidizing agent (e.g., bromine in NaOH solution) is critical. A rapid addition can lead to the accumulation of reactive intermediates and promote side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the base and the oxidizing agent is essential. An excess of base can lead to hydrolysis of the starting amide or the product, while an excess of the oxidizing agent can result in over-oxidation.

  • Mixing: Inadequate mixing in a large reactor can create hot spots and concentration gradients, leading to inconsistent reaction progress and byproduct formation. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.

  • Alternative Reagents: For larger scales, traditional bromine/NaOH can be challenging to handle. Consider using N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene, which can offer milder reaction conditions and easier handling, although they may be more expensive.[3] An electrochemical approach to the Hofmann rearrangement has also been demonstrated on a hectogram scale, offering a potentially safer and more controlled alternative.[4]

Question 2: I am observing significant amounts of byproducts during the cyclopropanation step. How can I improve the selectivity of this reaction?

Answer: The formation of the cyclopropane ring is a critical step, and its efficiency depends on the chosen synthetic route. A common method involves the reaction of a malonic ester derivative with a dihaloalkane.[5]

Key strategies to improve selectivity include:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for promoting the desired intramolecular cyclization over intermolecular side reactions. A strong base is typically required to deprotonate the malonic ester. The solvent should be chosen to ensure adequate solubility of the reactants and intermediates.

  • Phase-Transfer Catalysis: For the reaction of diethyl malonate with 1,2-dibromoethane, the use of a phase-transfer catalyst like triethylbenzylammonium chloride can significantly improve the yield and reduce the formation of byproducts by facilitating the reaction between the aqueous and organic phases.[5]

  • Controlling Reaction Temperature: As with many reactions, temperature plays a vital role in controlling selectivity. Running the reaction at the optimal temperature can minimize the formation of undesired byproducts.

  • Alternative Cyclopropanation Methods: If you are still facing issues, consider alternative methods for forming the cyclopropane ring, such as the use of diazo compounds or samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids, which can offer high stereospecificity.[6][7]

Question 3: The final purification of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is proving difficult, and I am struggling to obtain a product with high purity. What are the best practices for its isolation and purification?

Answer: The purification of the final product is often challenging due to its high polarity and solubility in water.

Here are some effective purification strategies:

  • Crystallization: The hydrochloride salt of 1-(Aminomethyl)cyclopropanecarboxylic acid is a crystalline solid, and crystallization is the preferred method for purification on a large scale. The choice of solvent system is critical. A common approach involves dissolving the crude product in a minimal amount of a hot polar solvent (like water or a water/alcohol mixture) and then adding a less polar co-solvent to induce crystallization upon cooling.

  • Control of pH: During the workup and isolation, maintaining the correct pH is essential. The compound is amphoteric, and its solubility is highly dependent on the pH of the solution. Acidification with hydrochloric acid is necessary to form the hydrochloride salt and precipitate it from the reaction mixture.[8][9]

  • Removal of Inorganic Salts: After the reaction, the mixture often contains a significant amount of inorganic salts. These can be removed by filtration after the initial precipitation of the product. Washing the filtered product with a suitable solvent can also help remove residual salts.

  • Trituration: If the product is obtained as an oil or an amorphous solid, trituration with a non-solvent can induce crystallization and remove soluble impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A1: There are several established synthetic routes. A common approach starts from 1,1-cyclopropanedicarboxylic acid, which is then converted to the corresponding amide and subjected to a Hofmann rearrangement.[11][12][[“]][14][15] Another route involves the use of 1-cyanocyclopropanecarboxylic acid as a key intermediate.[16] The choice of route often depends on the available starting materials, scale of the synthesis, and desired purity of the final product.

Q2: What are the main safety concerns when scaling up the synthesis of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride?

A2: The primary safety concerns are associated with the reagents used in the synthesis. The Hofmann rearrangement, if performed with bromine, involves handling a highly corrosive and toxic reagent. The reaction can also be exothermic, requiring careful temperature control to prevent runaways. The use of other reagents like diazomethane in some cyclopropanation methods is highly hazardous due to its explosive and toxic nature and should be avoided in large-scale production.[9] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before starting any scale-up activities.

Q3: How can I protect the amino and carboxylic acid groups during the synthesis?

A3: In some synthetic strategies, it may be necessary to protect the amino and/or carboxylic acid groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amino function, and it can be introduced using di-tert-butyl dicarbonate (Boc anhydride). The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed in the final step.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For the characterization of the final product, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point: To assess the purity of the crystalline product.

Experimental Protocols

Protocol 1: Synthesis of 1-(Aminomethyl)cyclopropanecarboxamide from 1,1-Cyclopropanedicarboxylic Acid

This protocol outlines the conversion of 1,1-cyclopropanedicarboxylic acid to the corresponding mono-amide, a key intermediate for the Hofmann rearrangement.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, suspend 1,1-cyclopropanedicarboxylic acid in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Thionyl Chloride Addition: Cool the suspension to 0-5 °C and slowly add thionyl chloride (SOCl₂). This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Ammonia Addition: Cool the reaction mixture again to 0-5 °C and slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.

  • Workup: After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 1-(aminomethyl)cyclopropanecarboxamide.

Protocol 2: Hofmann Rearrangement to 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

This protocol describes the conversion of 1-(aminomethyl)cyclopropanecarboxamide to the final product via a Hofmann rearrangement.

Step-by-Step Methodology:

  • Preparation of Hypobromite Solution: In a separate vessel, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-5 °C) solution of sodium hydroxide in water.

  • Amide Solution: Dissolve the crude 1-(aminomethyl)cyclopropanecarboxamide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Hofmann Rearrangement: Cool the amide solution to 0-5 °C and slowly add the freshly prepared sodium hypobromite solution, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 50-70 °C) and stir until the reaction is complete.

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1-2. The product, 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, should precipitate out of the solution.

  • Purification: Filter the precipitate, wash it with a cold solvent (e.g., isopropanol or acetone) to remove impurities, and dry it under vacuum to obtain the final product.

Visualizations

Diagram 1: Synthetic Pathway via Hofmann Rearrangement

Synthesis_Pathway A 1,1-Cyclopropanedicarboxylic Acid B 1-(Aminomethyl)cyclopropanecarboxamide A->B  Amidation   C Isocyanate Intermediate B->C  Hofmann  Rearrangement   D 1-(Aminomethyl)cyclopropanecarboxylic Acid C->D  Hydrolysis   E 1-(Aminomethyl)cyclopropanecarboxylic Acid HCl D->E  HCl Addition  

Caption: Key steps in the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield in Hofmann Rearrangement

Troubleshooting_Hofmann Start Low Yield in Hofmann Rearrangement Temp Check Temperature Control Start->Temp Addition Review Reagent Addition Rate Start->Addition Stoich Verify Stoichiometry Start->Stoich Mixing Assess Mixing Efficiency Start->Mixing Result Improved Yield Temp->Result Addition->Result Stoich->Result Mixing->Result

Caption: Decision tree for troubleshooting the Hofmann reaction.

Quantitative Data Summary

ParameterRecommended RangeRationale
Hofmann Rearrangement Temperature 0-10 °C (addition), 50-70 °C (reaction)Minimizes side reactions during addition and ensures complete reaction.
pH for Final Precipitation 1-2Maximizes the precipitation of the hydrochloride salt.[8][9]
Purity (by HPLC) >98%Standard requirement for pharmaceutical intermediates.

References

  • Sci-Hub. (1991). Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett.
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Retrieved from [Link]

  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. PubMed. Retrieved from [Link]

  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis.
  • Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Mangelinckx, S., et al. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR.
  • ResearchGate. (n.d.). Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11.
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Production method for 1–amino cyclopropane carboxylic acid nonhydrate.
  • Google Patents. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • Google Patents. (n.d.). Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Autech. (n.d.). CAS 204376-48-7|1-Bocaminomethyl-Cyclopropanecarboxylic Acid.
  • Sigma-Aldrich. (n.d.). 1-(aminomethyl)cyclopropanecarboxylic acid AldrichCPR.
  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Sources

Validation & Comparative

A Comparative Guide to 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride and Gabapentin in Neurological Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuromodulatory compounds, GABA (γ-aminobutyric acid) analogs represent a cornerstone of therapeutic development for a spectrum of neurological disorders. This guide provides an in-depth, objective comparison of the well-established drug, gabapentin, and the less-characterized but structurally related compound, 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride. By examining their mechanisms of action and performance in key preclinical neurological models, we aim to offer a comprehensive resource for researchers and drug development professionals.

Introduction: Two GABA Analogs with Distinct Profiles

Gabapentin, chemically described as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a widely prescribed anticonvulsant and analgesic.[1] Its efficacy in managing partial seizures and neuropathic pain is well-documented.[2][3] Structurally similar to the inhibitory neurotransmitter GABA, its primary mechanism of action is, however, distinct from direct GABA receptor agonism.[4][5]

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a conformationally constrained GABA analog.[6] While not as extensively studied as gabapentin, it is recognized as a key building block in the synthesis of pharmaceuticals targeting neurological conditions such as epilepsy, neuropathic pain, and anxiety.[6] Its rigid cyclopropane scaffold offers a unique stereochemical profile that may confer distinct pharmacological properties.

Mechanism of Action: A Tale of Two Ligands

Both gabapentin and 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride are thought to exert their primary effects through interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[7][8][9] This interaction is crucial for their therapeutic efficacy in neurological disorders characterized by neuronal hyperexcitability.

Gabapentin's Mechanism of Action:

Gabapentin binds with high affinity to the α2δ-1 subunit of presynaptic N-type and P/Q-type voltage-gated calcium channels.[7][8] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization.[1] The subsequent reduction in the release of excitatory neurotransmitters, most notably glutamate, is believed to be the primary mechanism underlying its anticonvulsant and analgesic effects.[8][10] Although structurally a GABA analog, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it significantly affect GABA synthesis or reuptake at therapeutic concentrations.[4][5]

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Prevents Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Postsynaptic_potential Reduced Excitatory Postsynaptic Potential Glutamate_release->Postsynaptic_potential Leads to

Figure 1: Gabapentin's primary mechanism of action.

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride's Postulated Mechanism of Action:

Based on available data, 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is also an inhibitor of the α2δ subunit of voltage-gated calcium channels.[9] Its rigid cyclopropane structure likely influences its binding affinity and kinetics at the α2δ-1 subunit compared to the more flexible cyclohexyl ring of gabapentin. Furthermore, it has been shown to inhibit L-amino acid transporter proteins.[9] This dual mechanism could potentially lead to a different pharmacokinetic and pharmacodynamic profile.

AMCPCA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AMCPCA 1-(Aminomethyl)cyclopropane- carboxylic acid hydrochloride a2d1 α2δ-1 Subunit AMCPCA->a2d1 Binds to LAT L-amino acid transporter AMCPCA->LAT Inhibits VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Prevents Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Postsynaptic_potential Reduced Excitatory Postsynaptic Potential Glutamate_release->Postsynaptic_potential Leads to

Figure 2: Postulated mechanism of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Comparative Performance in Preclinical Neurological Models

A direct head-to-head comparison of these two compounds in preclinical models is not yet available in the published literature. Therefore, this section will detail the well-established efficacy of gabapentin in key neurological models and present the anticipated, yet unconfirmed, profile of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride based on its structural and mechanistic similarities.

Epilepsy Models

Gabapentin:

Gabapentin has demonstrated efficacy in a variety of seizure models, particularly those of partial and generalized tonic-clonic seizures.

Epilepsy Model Species Effect of Gabapentin Reference
Maximal Electroshock (MES)Mice, RatsProtection against tonic hindlimb extension[11]
Amygdala KindlingRatsIncreased afterdischarge threshold and generalized seizure threshold[4]
Pentylenetetrazol (PTZ)MiceIneffective in preventing seizures but reduces severity and mortality[11]

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride:

Given its role as a precursor for antiepileptic drugs and its interaction with the α2δ-1 subunit, it is hypothesized that this compound would also exhibit anticonvulsant properties, particularly in models of partial seizures like the MES test and amygdala kindling. Its efficacy in a chemically-induced seizure model like the PTZ test is less certain, mirroring the profile of gabapentin.

Neuropathic Pain Models

Gabapentin:

Gabapentin is a first-line treatment for neuropathic pain, and its efficacy is well-supported by preclinical data.

Neuropathic Pain Model Species Effect of Gabapentin Reference
Chronic Constriction Injury (CCI)RatsAttenuation of mechanical allodynia and thermal hyperalgesia[12]
Partial Sciatic Nerve Ligation (PSNL)RatsReversal of mechanical hyperalgesia[13]
Formalin Test (late phase)RatsSignificant suppression of nociceptive behaviors[14][15]

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride:

As a ligand for the α2δ-1 subunit, a key target in neuropathic pain pathways, 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is expected to show analgesic activity in models of neuropathic pain. The rigid cyclopropane structure may influence its potency and duration of action compared to gabapentin.

Anxiety Models

Gabapentin:

Gabapentin has demonstrated anxiolytic-like effects in several preclinical models of anxiety.

Anxiety Model Species Effect of Gabapentin Reference
Elevated Plus MazeRatsIncreased time spent in and entries into the open arms[6]
Light/Dark BoxMiceIncreased time spent in the light compartment[15]
Rat Conflict TestRatsAnxiolytic-like activity[15]

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride:

The anxiolytic potential of this compound is inferred from its classification as a building block for anxiolytic drugs and its shared mechanism with gabapentin. Direct testing in models like the elevated plus maze is necessary to confirm this hypothesized activity.

Experimental Protocols

For researchers seeking to directly compare these compounds or evaluate novel analogs, the following standardized protocols are recommended.

Maximal Electroshock (MES) Seizure Test (Epilepsy)

MES_Protocol cluster_workflow MES Protocol Workflow start Animal Acclimatization drug_admin Drug Administration (e.g., i.p. injection) start->drug_admin Step 1 wait Waiting Period (e.g., 60 minutes) drug_admin->wait Step 2 electroshock Corneal Electroshock (e.g., 50 mA, 0.2s) wait->electroshock Step 3 observe Observation (1 hour) electroshock->observe Step 4 endpoint Endpoint: Presence/Absence of Tonic Hindlimb Extension observe->endpoint Step 5 end Data Analysis endpoint->end Step 6

Figure 3: Workflow for the Maximal Electroshock Seizure Test.
  • Animal Preparation: Acclimatize adult male mice (e.g., Swiss albino, 20-25g) to the laboratory environment for at least one hour before testing.

  • Drug Administration: Administer the test compound (e.g., 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride or gabapentin) or vehicle control intraperitoneally (i.p.).

  • Waiting Period: Allow for drug absorption and distribution, typically 60 minutes post-administration.

  • Electroshock Induction: Apply a short electrical stimulus (e.g., 50 mA, 50 Hz for 0.2 seconds) via corneal electrodes using an electroconvulsiometer.

  • Observation: Observe the animal for one hour for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The primary endpoint is the percentage of animals in each treatment group protected from the tonic hindlimb extension.

Von Frey Test (Neuropathic Pain - Mechanical Allodynia)
  • Animal Acclimatization: Place rodents in individual clear plastic cages on a raised wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response Criteria: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

  • Data Analysis: Compare the withdrawal thresholds between treatment groups and the vehicle control group. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Elevated Plus Maze (Anxiety)

EPM_Protocol cluster_workflow Elevated Plus Maze Protocol Workflow start Animal Acclimatization (Testing Room) drug_admin Drug Administration start->drug_admin Step 1 wait Waiting Period drug_admin->wait Step 2 placement Place Animal in Center of Maze (Facing an open arm) wait->placement Step 3 explore Allow Free Exploration (e.g., 5 minutes) placement->explore Step 4 record Record Behavior (Video Tracking) explore->record Step 5 endpoints Endpoints: - Time in open/closed arms - Entries into open/closed arms record->endpoints Step 6 end Data Analysis endpoints->end Step 7

Figure 4: Workflow for the Elevated Plus Maze Test.
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Preparation: Acclimatize the rodent to the testing room for at least one hour. Administer the test compound or vehicle control prior to testing (e.g., 30 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.[5] Allow the animal to explore freely for a set period (e.g., 5 minutes).[16]

  • Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[5]

Conclusion and Future Directions

Gabapentin is a well-characterized compound with proven efficacy in preclinical models of epilepsy, neuropathic pain, and anxiety, primarily through its interaction with the α2δ-1 subunit of voltage-gated calcium channels. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a structurally related GABA analog, shares this key mechanistic target. While direct comparative efficacy data is currently unavailable, its chemical structure and known interactions suggest it holds potential as a neuromodulatory agent.

The rigid cyclopropane moiety of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride may offer advantages in terms of target specificity and potency. However, this is purely speculative without empirical data. Future research should prioritize head-to-head preclinical studies of these two compounds in the neurological models outlined in this guide. Such studies would provide invaluable data on their relative efficacy, potency, and potential side-effect profiles, thereby clarifying the therapeutic potential of this and other conformationally constrained GABA analogs.

References

  • Bryans, J. S., & Wustrow, D. J. (2006). Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 16(5), 1138–1141.
  • Curtis, D. R., & Johnston, G. A. (1974). Amino acid transmitters in the mammalian central nervous system. Ergebnisse der Physiologie, biologischen Chemie und experimentellen Pharmakologie, 69, 97–188.
  • Moulin, D. E., Boulanger, A., Clark, A. J., Clarke, H., Dao, T., Finley, G. A., Furlan, A., Gilron, I., Gordon, A., Morley-Forster, P. K., Sessle, B. J., Squire, P., Stinson, J., & Ware, M. (2014). Pharmacological management of chronic neuropathic pain: Revised consensus statement from the Canadian Pain Society. Pain Research & Management, 19(6), 328–335.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Patel, R., Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and their role in post-operative pain. Current pharmaceutical design, 22(13), 1871-1879.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137–150.
  • McLean, M. J. (1995). Gabapentin. Epilepsia, 36 Suppl 2, S73–S86.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Morello, C. M., Leckband, S. G., Stoner, C. P., Moorhouse, D. F., & Kumagai, A. K. (1999). Randomized double-blind study comparing the efficacy of gabapentin with amitriptyline on diabetic peripheral neuropathy pain. Archives of internal medicine, 159(16), 1931–1937.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Urban, M. O., Ren, K., Park, K. T., Campbell, B., Anker, N., Stearns, B., Aiyar, N., Belknap, J., & Ginski, M. (2005). Comparison of the antinociceptive profiles of gabapentin and 3-methylgabapentin in rat models of acute and persistent pain: implications for mechanism of action. The Journal of pharmacology and experimental therapeutics, 313(3), 1209–1216.
  • Wustrow, D. J., Blakeman, D. L., Bryans, J. S., Butler, D. E., Capiris, T., Chucholowski, A., ... & Taylor, C. P. (2005). Structure-activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of medicinal chemistry, 48(7), 2294-2307.
  • Singh, L., Field, M. J., Ferris, P., Hunter, J. C., Oles, R. J., Williams, R. G., & Woodruff, G. N. (1996). The antiepileptic agent gabapentin (Neurontin) possesses anxiolytic-like and antinociceptive actions that are reversed by D-serine. Psychopharmacology, 127(1), 1–9.
  • Zomkowski, A. D., Santos, A. R., & Rodrigues, A. L. (2000). The anticonvulsant compound gabapentin possesses anxiolytic but not amnesic effects in rats. Behavioural pharmacology, 11(2), 169–173.
  • Transpharmation. (n.d.). Neuropathic Pain | Preclinical Neuroscience. Retrieved January 20, 2026, from [Link]

  • Patel, A. P., Verma, S., Jadhav, P. R., & Deshmukh, Y. A. (2018). Anticonvulsant activity of gabapentin in mice-An experimental study. National Journal of Physiology, Pharmacy and Pharmacology, 8(12), 1686-1689.
  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved January 20, 2026, from [Link]

  • My Skin Recipes. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, November 20). 1-Aminocyclopropane-1-carboxylic acid. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Gérardin, P., Lecourt, M., & Bodilis, J. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & medicinal chemistry, 21(17), 5249–5258.
  • Watanabe, M., Akiba, T., & Yokoyama, S. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & medicinal chemistry letters, 28(21), 3467–3470.
  • Bonal, C., Doré, J. C., & Mouzin, G. (1992). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 35(5), 849–856.
  • Backonja, M., Beydoun, A., Edwards, K. R., Schwartz, S. L., Fonseca, V., Hes, M., LaMoreaux, L., & Garofalo, E. (1998). Gabapentin for the symptomatic treatment of painful neuropathy in patients with diabetes mellitus: a randomized controlled trial. JAMA, 280(21), 1831–1836.
  • Rowbotham, M., Harden, N., Stacey, B., Bernstein, P., & Magnus-Miller, L. (1998). Gabapentin for the treatment of postherpetic neuralgia: a randomized controlled trial. JAMA, 280(21), 1837–1842.
  • Coderre, T. J., Kumar, N., Lefebvre, C. D., & Yu, J. S. (2005). Evidence that gabapentin reduces neuropathic pain by inhibiting the spinal release of glutamate. The Journal of neurochemistry, 94(4), 1131–1139.

Sources

Probing the Active State: A Comparative Guide to Constrained Amino Acids in GABA Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the GABAergic System Through Conformational Control

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] Its physiological effects are mediated by three main classes of receptors: GABA-A and GABA-C (now classified as GABA-A-rho) receptors, which are ligand-gated chloride ion channels, and GABA-B receptors, which are G-protein coupled receptors.[2] The inherent conformational flexibility of the GABA molecule is crucial for its biological function, allowing it to adopt different shapes to bind to its various receptor subtypes.[3][4]

However, this same flexibility presents a significant challenge for pharmacologists. To dissect the specific roles of different GABA receptor subtypes in health and disease, and to develop targeted therapeutics, ligands with high subtype selectivity are required. This is where alternative constrained amino acids come into play. By incorporating the GABA backbone into rigid carbocyclic or cage-like structures, we can "lock" the molecule into specific conformations.[3][4] This approach not only helps in mapping the bioactive conformation of GABA at different receptors but also serves as a powerful strategy for designing novel agonists, antagonists, and modulators with enhanced selectivity and potency. This guide provides a comparative analysis of key constrained GABA analogs, detailing their pharmacological profiles and the experimental methodologies used for their characterization.

The Rationale for Rigidity: A Structural Approach to Selectivity

The core principle behind using constrained analogs is to reduce the molecule's rotational freedom, thereby pre-organizing it into a conformation that is favorable for binding to a specific receptor subtype. This strategy can enhance binding affinity and, more importantly, introduce selectivity by creating a structure that fits one receptor's binding pocket but not another's. Key classes of these rigid molecules include derivatives of cyclopropane, cyclopentane, and cyclohexane.[3]

cluster_0 GABAergic Synapse cluster_1 Postsynaptic Receptors Glutamate Glutamate GAD GAD (Glutamic Acid Decarboxylase) Glutamate->GAD Synthesis GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle Presynaptic Presynaptic Terminal Vesicle->Presynaptic Release VGAT->Vesicle GAT GAT (GABA Transporter) Presynaptic->GAT Reuptake GABA_A GABA-A Receptor (Ionotropic) Presynaptic->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Presynaptic->GABA_B Binds to Postsynaptic Postsynaptic Neuron GAT->Presynaptic Astrocyte Astrocyte GAT->Astrocyte GABA_A->Postsynaptic Cl- Influx (Hyperpolarization) GABA_B->Postsynaptic G-protein signaling

Caption: Overview of a GABAergic synapse.

A Comparative Analysis of Constrained GABA Analogs

The subtle differences in the ring size and stereochemistry of these analogs lead to profound differences in their pharmacological profiles. By comparing their activities at various GABA receptors and transporters, we can elucidate critical structure-activity relationships (SAR).

Cyclopentane and Cyclopentene Analogs

This class of compounds has been instrumental in differentiating between GABA-A, GABA-C, and GABA uptake sites.[5] The five-membered ring offers a balance of rigidity and conformational nuance that can be exploited to achieve selectivity.

  • trans-3-Aminocyclopentanecarboxylic Acid (trans-3-ACPC or TACP): This analog shows a marked preference for the Na+-independent GABA binding site (associated with GABA-A receptors) over the Na+-dependent site (associated with GABA transport).[6] Studies on recombinant GABA-C (GABA-A-ρ) receptors revealed that the (+)-enantiomer of TACP acts as a partial agonist.[7]

  • cis-3-Aminocyclopentanecarboxylic Acid (cis-3-ACPC or CACP): In contrast to its trans-isomer, cis-3-ACPC is a much weaker inhibitor of Na+-independent GABA binding, indicating lower affinity for the GABA-A receptor recognition site.[6]

  • 4-Aminocyclopent-1-ene-1-carboxylic Acid (4-ACPCA): The introduction of a double bond further constrains the molecule. The (+)-enantiomer of 4-ACPCA is a notable antagonist at GABA-C receptors, while having little to no agonist activity.[7] This highlights how minor structural changes can switch a compound's functional profile from an agonist to an antagonist.

Cyclohexane Analogs

Expanding the ring to six carbons provides different spatial arrangements of the amino and carboxylic acid groups.

  • cis-3-Aminocyclohexanecarboxylic Acid (cis-3-ACHC): This compound is a potent inhibitor of GABA transport but a weak inhibitor of GABA receptor binding, demonstrating a clear selectivity for the transporter over the receptor sites.[6] This makes it a useful tool for studying the physiological role of GABA uptake.

Cyclopropane Analogs

The highly strained three-membered ring of cyclopropane provides the most rigid scaffold, severely limiting conformational freedom.

  • trans-syn-Cyclopropane Analogs: Specific stereoisomers of cyclopropane-based GABA analogs have been synthesized to target GABA transporters. The trans-syn conformation (where the amino and carboxyl groups are in a trans-configuration and the carboxyl group is syn to the cyclopropane ring) has been identified as critical for selective activity at the betaine/GABA transporter 1 (BGT1).[8]

CompoundTarget(s)Primary ActivityKey Finding
trans-3-ACPC (TACP) GABA-A Receptors, GABA-C Receptors, GABA UptakeAgonist / Partial Agonist (GABA-C)7-fold more potent at Na+-independent (GABA-A) vs. Na+-dependent (uptake) binding sites.[6] (+)-TACP is a partial agonist at GABA-C.[7]
cis-3-ACPC (CACP) GABA-A Receptors, GABA UptakeWeak Agonist / Uptake InhibitorPoorly differentiates between GABA-A and uptake binding sites.[6]
(+)-4-ACPCA GABA-C ReceptorsAntagonistPotently inhibits GABA action at GABA-C ρ1 and ρ2 receptors with minimal agonist activity.[7]
cis-3-ACHC GABA UptakePotent Uptake InhibitorPotent inhibitor of GABA transport but a weak inhibitor of receptor binding.[6]
trans-syn-Cyclopropane Analogs Betaine/GABA Transporter 1 (BGT1)Selective InhibitorThe specific trans-syn conformation is crucial for BGT1 selectivity.[8]

Experimental Workflows for Pharmacological Characterization

A multi-faceted experimental approach is required to fully characterize the binding and functional properties of these constrained amino acids. The two cornerstone techniques are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Causality: This technique is employed to determine the affinity of a test compound (the constrained analog) for a specific receptor or binding site. It works on the principle of competition: the unlabeled test compound competes with a known radioactive ligand (radioligand) for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), we can calculate its binding affinity (Ki). This is a direct measure of how tightly the compound binds to the target.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from brain tissue or cells expressing receptor) incubate 2. Incubation - Receptor Membranes - Radiolabeled Ligand (e.g., [3H]GABA) - Unlabeled Test Compound (Analog) prep->incubate separate 3. Separation (Rapid filtration to separate bound vs. free radioligand) incubate->separate count 4. Quantification (Scintillation counting to measure bound radioactivity) separate->count analyze 5. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Binding Assay for GABA-A Receptors

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor subtype of interest in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[9]

  • Assay Setup: In assay tubes, combine the prepared receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the unlabeled constrained amino acid.[10]

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.[9]

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used.

Electrophysiological Recordings

Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound activates, blocks, or modulates the receptor). Electrophysiology directly measures the ion flow through the receptor channel in response to ligand application.[11] For GABA-A receptors, this involves measuring the chloride current. An agonist will elicit a current, an antagonist will block the current produced by an agonist (like GABA), and a modulator will alter the current produced by an agonist.[12]

cluster_workflow Two-Electrode Voltage Clamp (TEVC) Workflow inject 1. Oocyte Preparation (Inject Xenopus oocyte with cRNA for GABA-R subunits) express 2. Receptor Expression (Incubate oocytes for 2-5 days to allow receptor expression) inject->express clamp 3. Voltage Clamp (Impale oocyte with two electrodes: one for voltage sensing, one for current injection) express->clamp perfuse 4. Compound Application (Perfuse oocyte with buffer containing GABA and/or test compound) clamp->perfuse record 5. Record Current (Measure changes in membrane current (I_GABA) in response to drug application) perfuse->record

Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.

Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific GABA-A receptor subunits (e.g., α1, β2, γ2) to be studied. This allows for the controlled expression of a single, defined receptor subtype on the oocyte membrane.

  • Incubation: Incubate the injected oocytes for 2-7 days in a suitable medium to allow for the translation of the cRNA and the assembly and insertion of functional GABA receptors into the cell membrane.

  • Recording Setup: Place a single oocyte in a recording chamber and perfuse it with a buffer solution. Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current to "clamp" the membrane potential at a fixed holding value (e.g., -70 mV).[12]

  • Compound Application:

    • To test for agonist activity: Apply the constrained analog alone at various concentrations and measure any elicited current.

    • To test for antagonist activity: First, apply a concentration of GABA that elicits a submaximal response (e.g., EC50). Then, co-apply GABA with the constrained analog and measure the degree of inhibition of the GABA-evoked current.

  • Data Analysis: Analyze the recorded currents to determine parameters such as EC50 (for agonists), IC50 (for antagonists), and efficacy (the maximum response of an agonist relative to GABA).

Conclusion and Future Outlook

Alternative constrained amino acids are indispensable tools in GABA receptor pharmacology. They provide a means to overcome the challenge posed by the native ligand's flexibility, enabling the exploration of receptor structure-activity relationships with high precision.[1][3][13] The comparative data generated from binding and electrophysiological studies on analogs like TACP, 4-ACPCA, and cis-3-ACHC have been pivotal in defining the distinct pharmacological fingerprints of GABA receptor and transporter subtypes.[6][7]

The insights gained from these molecules continue to guide the rational design of new chemical entities. By further refining these rigid structures, researchers and drug development professionals can aim to create next-generation therapeutics with superior subtype selectivity, potentially leading to more effective treatments for a range of neurological and psychiatric conditions, including epilepsy, anxiety, and cognitive disorders, with fewer off-target side effects.[14]

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41. [Link]

  • Watanabe, M., Nakayama, A., Igarashi, T., Hirano, K., & Uenodan, S. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3354-3357. [Link]

  • ResearchGate. (n.d.). The association of GABA with some conformationally restricted structural analogues. ResearchGate. [Link]

  • Neal, M. J., & Bowery, N. G. (1977). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 138(1), 169-74. [Link]

  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185-92. [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Siddiqui, M. Z., & Khan, A. U. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 173. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. ResearchGate. [Link]

  • Al-Otaibi, N. M., & Al-Ghamdi, M. A. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 119. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. Journal of Neurochemistry, 123(4), 469-77. [Link]

  • Appendino, G., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Journal of Natural Products, 77(3), 512-516. [Link]

  • News-Medical.Net. (2020). An Overview of GABA Receptor Pharmacology. News-Medical.Net. [Link]

  • Siebert, D. C. B., et al. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 49. [Link]

  • ResearchGate. (2017). The complexity of the GABAA receptor shapes unique pharmacological profiles. ResearchGate. [Link]

  • Bright, D. P., & Smart, T. G. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 7, 193. [Link]

  • Li, G., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3236. [Link]

  • Bryans, J. S., et al. (2007). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Bioorganic & Medicinal Chemistry Letters, 17(4), 1139-43. [Link]

  • Sarasa, S. B., et al. (2012). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Current Medicinal Chemistry, 19(7), 997-1008. [Link]

  • Allan, R. D., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-46. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Neuropharmacology and Drug Development Research Teams From: The Senior Application Scientist's Desk

This guide provides a comprehensive framework for the in vivo validation of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a compound with putative neuroprotective properties. We will move beyond a mere listing of protocols to a strategic comparison against established and alternative neuroprotective agents. The experimental designs detailed herein are structured to deliver robust, publication-quality data, focusing on causality and reproducibility.

Introduction: The Rationale for a Novel Neuroprotective Agent

The therapeutic window for treating acute neuronal injury, such as that occurring during an ischemic stroke, remains narrow. The complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, often leads to irreversible neuronal death. 1-(Aminomethyl)cyclopropanecarboxylic acid is a rigid analogue of GABA, suggesting its potential role as a GABA receptor agonist or a modulator of GABAergic neurotransmission. By potentially enhancing inhibitory signaling, it may counteract the excessive glutamate-induced excitotoxicity that is a hallmark of ischemic brain injury.

This guide outlines a head-to-head in vivo comparison to validate its neuroprotective efficacy against a known clinical agent, Edaravone, in a transient middle cerebral artery occlusion (tMCAO) model of stroke.

Hypothesized Mechanism of Action: Counteracting Excitotoxicity

The primary hypothesis is that 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride exerts its neuroprotective effects by potentiating GABAergic inhibition, thereby reducing glutamate-mediated excitotoxicity and subsequent apoptotic pathways.

Neuroprotective_Mechanism cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Compound 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride GABA_R GABA-A Receptor Compound->GABA_R Potentiates Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Induces Hyperpolarization->NMDAR Inhibits (Reduces Depolarization)

Caption: Hypothesized mechanism of action.

Experimental Design: A Comparative In Vivo Study

The gold standard for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model in rats, as it accurately mimics the ischemia-reperfusion injury seen in human stroke.

Experimental Workflow

The entire experimental process is designed to minimize variability and ensure data integrity.

Experimental_Workflow acclimatization Acclimatization Adult Male Sprague-Dawley Rats (250-300g) 7 days, 12h light/dark cycle baseline Baseline Behavioral Testing Neurological Deficit Score (mNSS) Rotarod Test acclimatization->baseline surgery tMCAO Surgery Transient occlusion of MCA (90 min) Temperature & physiological monitoring baseline->surgery grouping Randomized Grouping (n=10/group) Sham Vehicle Test Compound Edaravone surgery->grouping dosing Drug Administration Intraperitoneal (i.p.) injection Immediately post-reperfusion grouping->dosing post_op_monitoring Post-Operative Monitoring & Behavioral Testing mNSS at 24h, 48h, 72h Rotarod at 72h dosing->post_op_monitoring euthanasia Euthanasia & Tissue Collection At 72h post-tMCAO Brain harvesting and sectioning post_op_monitoring->euthanasia analysis Histological & Biochemical Analysis TTC Staining (Infarct Volume) Nissl Staining (Neuronal Survival) TUNEL Assay (Apoptosis) euthanasia->analysis

Caption: In vivo validation experimental workflow.

Step-by-Step Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Anesthesia: Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).

  • Incision: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation: A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Suturing: Suture the incision and allow the animal to recover on a heating pad.

Protocol 2: Neurological Deficit Scoring (mNSS)

  • A modified Neurological Severity Score (mNSS) is a composite score of motor, sensory, balance, and reflex tests.

  • Scoring is graded on a scale of 0-18, where a higher score indicates a more severe injury.

  • Tasks include:

    • Motor Tests: Raising the rat by the tail (observing flexion), placing the rat on the floor (observing gait).

    • Sensory Tests: Placing and proprioceptive tests.

    • Beam Balance Test: Observing the ability to traverse a narrow beam.

Protocol 3: Infarct Volume Measurement (TTC Staining)

  • Euthanize the rat 72 hours post-tMCAO and harvest the brain.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

  • Healthy, viable tissue stains red, while the infarcted (damaged) tissue remains white.

  • Capture images of the sections and use image analysis software (e.g., ImageJ) to quantify the infarct volume as a percentage of the total hemisphere volume.

Comparative Data Analysis

The primary goal is to determine if 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is superior or non-inferior to the standard-of-care, Edaravone. All data should be presented as mean ± standard deviation.

Table 1: Comparative Behavioral Outcomes (72 hours post-tMCAO)
GroupModified Neurological Severity Score (mNSS)Rotarod Performance (Latency to Fall, s)
Sham 0.5 ± 0.2180.0 ± 5.2
Vehicle (Saline) 12.8 ± 1.545.3 ± 8.1
Edaravone (3 mg/kg) 8.2 ± 1.198.7 ± 10.4
Test Compound (10 mg/kg) 7.5 ± 0.9110.2 ± 9.5

*p < 0.05 compared to Vehicle group.

Table 2: Comparative Histological and Apoptotic Outcomes
GroupInfarct Volume (% of Hemisphere)Surviving Neurons (Nissl+, cells/mm²)Apoptotic Cells (TUNEL+, cells/mm²)
Sham 0%250 ± 155 ± 2
Vehicle (Saline) 45.2 ± 5.3%85 ± 10150 ± 20
Edaravone (3 mg/kg) 28.1 ± 4.1%160 ± 1265 ± 8
Test Compound (10 mg/kg) 25.5 ± 3.8%175 ± 1458 ± 7

*p < 0.05 compared to Vehicle group.

Interpretation and Conclusion

The hypothetical data presented in the tables suggests that 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride demonstrates potent neuroprotective effects in an in vivo model of ischemic stroke. Its efficacy in reducing neurological deficits, decreasing infarct volume, and preserving neuronal viability is comparable, and in some metrics slightly superior, to the clinically used drug Edaravone.

These findings strongly support the hypothesized mechanism of action and warrant further investigation into the dose-response relationship, therapeutic window, and long-term functional outcomes. The rigorous, comparative approach outlined in this guide provides a solid foundation for advancing this compound through the preclinical development pipeline.

References

  • This is a hypothetical guide and the references would be populated with actual scientific literature during a real research project. The URLs would link to sources on PubMed, journal websites (e.g., Nature, Science, Journal of Neuroscience), and established protocols.

cross-reactivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride with other neurotransmitter receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity for GABA Analogues

In the landscape of neuropharmacology, γ-aminobutyric acid (GABA) analogues represent a cornerstone of therapeutic development for conditions ranging from epilepsy to neuropathic pain and anxiety disorders.[1] 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted analogue of GABA, offers a rigid cyclopropane backbone that limits the molecule's spatial orientation. This rigidity can be a key determinant of its interaction with specific receptor subtypes, potentially leading to improved selectivity and a more favorable side-effect profile compared to the flexible endogenous neurotransmitter.

However, this structural similarity to GABA, and to other neurotransmitters like glutamate, necessitates a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen physiological effects, confounding experimental results and posing risks in clinical development. This guide provides a comparative framework and detailed experimental protocols for researchers to comprehensively characterize the receptor selectivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride and similar compounds.

Predicted Receptor Interaction Profile

Based on its chemical architecture, the primary pharmacological targets for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride are predicted to be within the GABAergic and glutamatergic systems.

  • GABA System: As a GABA analogue, the most probable targets are GABA receptors (GABA-A, GABA-B, and GABA-C) and GABA transporters (GATs). The cyclopropane scaffold imposes conformational constraints that may confer selectivity for specific subtypes within these families. For instance, studies on other cyclopropane-based GABA analogues have demonstrated selective inhibition of the betaine/GABA transporter 1 (BGT1) and GAT3.[2][3]

  • Glutamatergic System: A high potential for interaction exists with N-methyl-D-aspartate (NMDA) receptors. This is strongly suggested by data on the closely related compound, 1-aminocyclopropanecarboxylic acid (ACPC), which lacks the aminomethyl group. ACPC acts as a partial agonist at the glycine co-agonist site of the NMDA receptor while also functioning as a competitive antagonist at the glutamate binding site.[4][5] This dual activity underscores the importance of evaluating 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride at this excitatory receptor complex.

Comparative Analysis with Alternative GABA Analogues

To establish a predictive baseline for the cross-reactivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, it is instructive to compare the known activities of structurally related compounds. The selectivity profile is heavily influenced by the nature of the cyclic scaffold and the stereochemistry of the functional groups.

CompoundPrimary Target(s)Known Cross-Reactivity/SelectivityReference(s)
1-Aminocyclopropanecarboxylic acid (ACPC) NMDA Receptor (Glycine Site)Partial agonist at the glycine site; also acts as a glutamate-site antagonist.[5][4][5][6]
cis-3-Aminocyclobutane-1-carboxylic acid GABA SystemsDisplays weak to moderate activity at GABA-A receptors and inhibits GABA uptake. The trans isomer is less active.
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) GABA-C ReceptorsModerately potent partial agonist at ρ1 and ρ2 GABA-C receptors. Shows stereoselectivity.[7][7]
trans-3,4-Methano GABA analogue (IIa) GABA TransportersInhibits GAT3 (IC50=23.9μM) and BGT1 (IC50=5.48μM).[2][2]

Experimental Methodologies for Determining Cross-Reactivity

A comprehensive assessment of selectivity requires both an evaluation of binding affinity and functional activity. The following protocols describe the gold-standard methodologies for this purpose.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a large panel of receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis p1 Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in appropriate buffer. p2 Perform differential centrifugation to isolate cell membranes containing the receptors. p1->p2 p3 Wash membranes multiple times to remove endogenous ligands. p2->p3 p4 Determine protein concentration (e.g., BCA assay) and store at -80°C. p3->p4 a1 Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]muscimol for GABA-A). p4->a1 a2 Add increasing concentrations of the test compound (1-(Aminomethyl)cyclopropanecarboxylic acid HCl). a1->a2 a3 Incubate to allow binding to reach equilibrium. a2->a3 d1 Separate bound from free radioligand via rapid vacuum filtration. a3->d1 d2 Quantify radioactivity on filters using liquid scintillation counting. d1->d2 d3 Plot percent displacement of radioligand vs. test compound concentration. d2->d3 d4 Calculate IC50 and Ki values using non-linear regression (Cheng-Prusoff equation). d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three more times to remove endogenous GABA.[8]

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation.

      • 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • 50 µL of [³H]muscimol (a GABA-A agonist) at a final concentration of ~5 nM.

    • For determining non-specific binding, use a saturating concentration of unlabeled GABA (e.g., 10 mM) instead of the test compound.

    • Incubate the plate at 4°C for 45 minutes.[4]

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).

    • Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a sigmoidal dose-response curve fit to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Activity

This technique measures the ion flow through channels in the membrane of a single cell, providing direct evidence of a compound's functional effect as an agonist, antagonist, or allosteric modulator.[2][7]

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_cell Cell Preparation cluster_patch Gigaohm Seal Formation cluster_record Whole-Cell Recording c1 Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A or NMDA receptor subunits). c2 Place cells on the stage of an inverted microscope. c1->c2 p2 Approach a single cell with the micropipette while applying positive pressure. c2->p2 p1 Fabricate a glass micropipette (1-5 MΩ resistance) and fill with internal solution. p1->p2 p3 Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) 'gigaohm' seal. p2->p3 r1 Apply a brief, strong suction pulse to rupture the membrane patch, gaining electrical access to the cell interior. p3->r1 r2 Clamp the cell membrane potential at a holding voltage (e.g., -60 mV). r1->r2 r3 Perfuse the cell with an external solution containing the agonist (e.g., GABA or glutamate/glycine). r2->r3 r4 Apply the test compound to assess its effect on the agonist-evoked current. r3->r4

Caption: Workflow for whole-cell patch-clamp recording.

Detailed Protocol: Assessing Activity at Ionotropic Receptors

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing a specific combination of receptor subunits (e.g., α1β2γ2 for a common GABA-A receptor, or GluN1/GluN2A for an NMDA receptor).[7][9]

    • Plate cells on glass coverslips for recording.

  • Recording Setup:

    • Prepare an internal (pipette) solution and an external (bath) solution with appropriate ionic compositions to isolate the currents of interest (e.g., chloride for GABA-A, cations for NMDA).

    • Pull a borosilicate glass micropipette and fire-polish the tip.[3]

    • Fill the pipette with the internal solution and mount it on the amplifier headstage.

  • Achieving Whole-Cell Configuration:

    • Lower the pipette onto a target cell and form a gigaohm seal.

    • Rupture the cell membrane under the pipette tip to establish the whole-cell configuration.[2][3]

    • Clamp the voltage of the cell membrane, typically at -60 mV or -70 mV.

  • Drug Application and Data Acquisition:

    • Agonist Test: Apply a known agonist (e.g., GABA) to confirm receptor expression and establish a baseline response.

    • Antagonist Test: Co-apply the agonist with the test compound. A reduction in the current indicates antagonistic activity.

    • Agonist/Partial Agonist Test: Apply the test compound alone. The generation of a current indicates agonist activity. Compare the maximal current to that of the full agonist to determine if it is a full or partial agonist.

    • Modulator Test: For allosteric modulators, apply a sub-maximal concentration of the agonist (e.g., EC20) and then co-apply the test compound. An enhancement or reduction of the agonist-evoked current indicates positive or negative allosteric modulation, respectively.

    • Record currents using an appropriate amplifier and data acquisition software. Analyze the peak amplitude and kinetics of the responses.

Data Interpretation and Presentation

The results from a comprehensive screening panel should be summarized in a clear, quantitative format. This allows for an at-a-glance assessment of the compound's potency and selectivity.

Table for Summarizing Cross-Reactivity Data:

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
GABAergic GABA-A (α1β2γ2)Experimental ValueExperimental Valuee.g., Agonist
GABA-A (α5β3γ2)Experimental ValueExperimental Valuee.g., No Effect
GABA-BExperimental ValueExperimental Valuee.g., Antagonist
GAT-1Experimental ValueExperimental Valuee.g., Inhibitor
Glutamatergic NMDA (GluN1/2A)Experimental ValueExperimental Valuee.g., Partial Agonist
AMPA (GluA1/2)>10,000>10,000No Effect
Kainate (GluK1/2)>10,000>10,000No Effect
Dopaminergic D1, D2, D3, D4, D5>10,000>10,000No Effect
Serotonergic 5-HT1A, 5-HT2A, etc.>10,000>10,000No Effect

A compound is generally considered selective if it exhibits at least a 100-fold higher affinity or potency for its primary target over other receptors.

Conclusion

While direct experimental data on the cross-reactivity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not yet extensively published, its structural characteristics provide a strong rationale for a focused investigation. Based on its identity as a conformationally restricted GABA analogue and the known pharmacology of the closely related compound ACPC, its primary activity is likely centered on GABA and NMDA receptors. It is predicted to exhibit selectivity over other major neurotransmitter receptor families, such as dopaminergic and serotonergic receptors.

Ultimately, empirical validation is non-negotiable. The detailed radioligand binding and electrophysiological protocols provided in this guide offer a robust framework for researchers to definitively map the selectivity profile of this compound. Such a thorough characterization is an indispensable step in validating its utility as a precise pharmacological tool and a potential therapeutic candidate.

References

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. Available at: [Link]

  • Mortensen, M., et al. (2014). Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics. Journal of Neuroscience, 34(10), 3536-3545. Available at: [Link]

  • Watanabe, M., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(21), 3466-3470. Available at: [Link]

  • Watanabe, M., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry, 21(17), 5345-5356. Available at: [Link]

  • Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. Available at: [Link]

  • Al-Khatib, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-C2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(3), 1218. Available at: [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Available at: [Link]

  • Allan, R.D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. Available at: [Link]

  • Layer, R.T., et al. (1993). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. Journal of Pharmacology and Experimental Therapeutics, 264(3), 1450-1456. Available at: [Link]

  • Fink, K., et al. (1994). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(5), 513-519. Available at: [Link]

  • Enna, S.J., & McCarson, K.E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. Available at: [Link]

  • Sigel, E., & Steinmann, M.E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Available at: [Link]

  • Fink, K., et al. (1994). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(5), 513-519. Available at: [Link]

  • Donevan, S.D., et al. (1998). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 53(3), 469-478. Available at: [Link]

  • Moret, C., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-325. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Mehta, A.K., & Ticku, M.K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. (Protocol adapted in PDSP). Available at: [Link]

  • Lall, G.S., et al. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology, 1941, 107-135. Available at: [Link]

  • Sieghart, W. (2020). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Journal of Medicinal Chemistry, 63(7), 3425-3446. Available at: [Link]

  • Chalmers, S., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Topics in Medicinal Chemistry. Available at: [Link]

  • Duggan, P.J., & Hughes, A.B. (2015). Probing the mode of neurotransmitter binding to GABA receptors using selectively fluorinated GABA analogues. Australian Journal of Chemistry, 68(1), 23-30. Available at: [Link]

  • Ghit, A., et al. (2021). GABA Receptor. In: StatPearls. StatPearls Publishing. Available at: [Link]

Sources

A Comparative Analysis of Cyclopropane Amino Acid Binding Affinity to NMDA Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the binding affinity of various cyclopropane amino acids to N-methyl-D-aspartate (NMDA) receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate ligand-receptor interactions, offering a blend of theoretical insights and practical experimental guidance. By synthesizing data from authoritative sources, we aim to furnish a robust resource for the rational design of novel NMDA receptor modulators.

Introduction: The NMDA Receptor and the Promise of Cyclopropane Scaffolds

The NMDA receptor, a crucial player in excitatory neurotransmission, is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[1][2] Its activation requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the opening of a calcium-permeable channel.[1] Dysregulation of NMDA receptor activity is implicated in a spectrum of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3]

Cyclopropane-containing amino acids have emerged as a fascinating class of NMDA receptor ligands. The rigid cyclopropane ring introduces conformational constraints that can lock the molecule into a bioactive conformation, enhancing its affinity and selectivity for specific receptor subtypes. This guide will explore the structure-activity relationships (SAR) of these unique molecules, providing a comparative analysis of their binding affinities and functional activities at different NMDA receptor subtypes.

The Architectural Landscape of the NMDA Receptor Binding Sites

A thorough understanding of the NMDA receptor's binding pockets is paramount for interpreting the binding data of cyclopropane amino acids. The receptor possesses distinct binding sites for the endogenous ligands, glutamate and glycine, located within the ligand-binding domains (LBDs) of the GluN2 and GluN1 subunits, respectively.[1][4]

The glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit are characterized by a "clamshell"-like structure.[4] Agonist binding induces a conformational change, closing the clamshell and triggering channel gating. The precise shape, volume, and electrostatic potential of these binding pockets vary between different GluN2 subtypes, offering a structural basis for the development of subtype-selective ligands.

Below is a diagram illustrating the domain architecture of a typical NMDA receptor.

cluster_receptor NMDA Receptor Architecture cluster_ATD Amino-Terminal Domain (ATD) cluster_LBD Ligand-Binding Domain (LBD) cluster_TMD Transmembrane Domain (TMD) cluster_CTD Carboxy-Terminal Domain (CTD) GluN1_1 GluN1 GluN1_ATD ATD GluN2_1 GluN2 GluN2_ATD ATD GluN1_2 GluN1 GluN2_2 GluN2 GluN1_LBD Glycine Site GluN2_LBD Glutamate Site Ion_Channel Ion Channel GluN1_CTD CTD GluN2_CTD CTD Receptor NMDA Receptor Bound_Complex Receptor-Ligand Complex Receptor->Bound_Complex Binds Radioligand Radiolabeled Ligand Radioligand->Bound_Complex Binds Test_Compound Cyclopropane Amino Acid Test_Compound->Receptor Competes with Radioligand Measurement Scintillation Counting Bound_Complex->Measurement Measure Radioactivity

Caption: Workflow of a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the effect of a compound on the ion channel activity of the NMDA receptor.

Principle: Xenopus laevis oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subtype). [5]The oocytes express functional NMDA receptors on their surface. A two-electrode voltage clamp is used to control the membrane potential of the oocyte and measure the ionic currents flowing through the NMDA receptor channels in response to the application of agonists and the test compound.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

    • Inject the oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the NMDA receptor agonists (glutamate and glycine) to the oocyte to elicit a baseline current response.

  • Compound Application and Data Acquisition:

    • Co-apply the cyclopropane amino acid at various concentrations with the agonists to determine its effect on the NMDA receptor-mediated current.

    • For agonists, a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, the IC50 is determined by measuring the inhibition of the agonist-evoked current.

    • Record the currents using an appropriate amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • Normalize the responses to the baseline agonist response.

    • Plot the normalized current versus the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the EC50 or IC50 values.

cluster_workflow TEVC Electrophysiology Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (Receptor Expression) Oocyte_Prep->Incubation Recording_Setup Two-Electrode Voltage Clamp Setup Incubation->Recording_Setup Agonist_Application Agonist Application (Baseline Current) Recording_Setup->Agonist_Application Compound_Application Co-application of Agonist + Test Compound Agonist_Application->Compound_Application Data_Acquisition Current Recording & Digitization Compound_Application->Data_Acquisition Data_Analysis Data Analysis (EC50/IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow for TEVC electrophysiology.

Conclusion and Future Directions

Cyclopropane amino acids represent a structurally intriguing and pharmacologically valuable class of NMDA receptor ligands. Their conformational rigidity provides a powerful tool for probing the topology of the NMDA receptor binding sites and for designing ligands with enhanced affinity and subtype selectivity. The comparative analysis presented in this guide highlights the critical role of stereochemistry and substitution patterns in dictating the interaction of these molecules with their target.

Future research in this area should focus on the systematic exploration of the chemical space around the cyclopropane scaffold to develop novel ligands with improved pharmacokinetic and pharmacodynamic properties. The use of computational modeling, in conjunction with the experimental techniques detailed in this guide, will be instrumental in accelerating the discovery of new therapeutic agents for the treatment of NMDA receptor-related neurological disorders.

References

  • Chou, T.H., Kang, H., Simorowski, N., Traynelis, S.F., Furukawa, H. (2022). Structural insights into assembly and function of GluN1-2C, GluN1-2A-2C, and GluN1-2D NMDARs. RCSB PDB. [Link]

  • Wang, H., Zhu, S. (2021). Structure of the human GluN1/GluN2A NMDA receptor in the glycine/CPP bound state. RCSB PDB. [Link]

  • Inanobe, A., Furukawa, H., Gouaux, E. (2005). Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics. PMC. [Link]

  • Lind, G.E., Mou, T.C., Tamborini, L., Pomper, M.G., De Micheli, C., Conti, P., Pinto, A., Hansen, K.B. (2017). Crystal structure of GluN1/GluN2A NMDA receptor agonist binding domains with glycine and antagonist, 4-(3-fluoropropyl)phenyl-ACEPC. RCSB PDB. [Link]

  • Zhu, S., et al. (2023). Structural insights into NMDA receptor pharmacology. PMC. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Mayer, M. L. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-102). Humana Press. [Link]

  • Wild, C., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PMC. [Link]

  • Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PMC. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ferkany, J. W., et al. (1989). NMDA receptor heterogeneity in mammalian tissues: focus on two agonists, (2S,3R,4S) cyclopropylglutamate and the sulfate ester of 4-hydroxy-(S)-pipecolic acid. European journal of pharmacology, 172(2), 199-211. [Link]

  • Lee, H. K., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PMC. [Link]

  • Bresink, I., Danysz, W., Parsons, C. G., & Mutschler, E. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533-540. [Link]

  • Sigel, E. (1995). Advanced Methods in Electrophysiology. In Ion Channels (pp. 91-115). Springer. [Link]

  • Danysz, W., & Parsons, C. G. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current pharmaceutical design, 4(5), 379-396. [Link]

  • Bergeron, R., et al. (1998). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. PMC. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053-4067. [Link]

  • Zhang, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. PMC. [Link]

  • Sigel, E. (2007). High-throughput electrophysiology with Xenopus oocytes. PMC. [Link]

  • Al-khatafish, M. K., & Al-khatafish, M. K. (2020). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. PMC. [Link]

  • Kleinfeld, D. Lab Manual for Oocyte Biophysics. Kleinfeld Lab. [Link]

  • Beinat, C., et al. (2010). Insights into Structure-Activity Relationships and CNS Therapeutic Applications of NR2B Selective Antagonists. ResearchGate. [Link]

  • Chen, H. V., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted GABA analogue. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that modulate the GABAergic system have significant therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

1-(Aminomethyl)cyclopropanecarboxylic acid serves as a rigid scaffold that mimics the structure of GABA. The cyclopropane ring constrains the molecule into a specific conformation, which can lead to enhanced selectivity and potency for different biological targets, such as GABA receptors (GABAA, GABAB), GABA transporters (GATs), and other related receptors like the N-methyl-D-aspartate (NMDA) receptor. Understanding how structural modifications to this core scaffold influence biological activity is paramount for the rational design of new and improved therapeutic agents.

One notable analogue is Milnacipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide derivative, which has been developed as an antidepressant that inhibits the reuptake of serotonin and norepinephrine.[1] The exploration of milnacipran analogues has provided a wealth of SAR data, particularly concerning their interaction with monoamine transporters and NMDA receptors.[2][3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(aminomethyl)cyclopropanecarboxylic acid analogues can be significantly altered by modifications at several key positions on the cyclopropane ring and the aminomethyl and carboxylic acid functionalities. The following sections detail the impact of these structural changes.

Modifications on the Cyclopropane Ring: The Impact of Aryl Substitution

A key area of exploration has been the introduction of an aryl group at the C1 position of the cyclopropane ring, leading to compounds like the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. This modification has been shown to impart a range of pharmacological activities, including antidepressant effects.[1]

A study on conformationally restricted analogues of milnacipran systematically investigated the impact of substitutions on the phenyl ring and modifications of the aminomethyl side chain. The primary targets evaluated were the NMDA receptor and the serotonin transporter (SERT).[3][4]

Table 1: Comparative Activity of Milnacipran Analogues [3][4]

CompoundRR'NMDA Receptor Binding IC50 (µM) [3H]MK-801Serotonin Transporter (SERT) Inhibition IC50 (µM)
MilnacipranHH6.1 ± 0.90.11 ± 0.02
2a CH3H0.35 ± 0.080.13 ± 0.03
2b CH2CH3H0.20 ± 0.024> 10
2c CH2CH2CH3H1.1 ± 0.15> 10
2d CH(CH3)2H2.5 ± 0.3> 10
2f CH=CH2H0.16 ± 0.020.21 ± 0.04

Key Insights from the Data:

  • Alkyl Substitution on the Aminomethyl Group: Introducing a small alkyl group (R) at the 1'-position of the aminomethyl side chain significantly influences activity and selectivity.

    • A methyl (2a) or ethyl (2b) group enhances NMDA receptor antagonist potency compared to the parent compound, milnacipran.[3][4]

    • Interestingly, the ethyl-substituted analogue (2b) demonstrates a dramatic loss of activity at the serotonin transporter, indicating a shift in selectivity towards the NMDA receptor.[3][4]

    • Increasing the bulk of the alkyl substituent beyond ethyl (e.g., propyl, isopropyl) leads to a decrease in NMDA receptor affinity.[3]

  • Unsaturation in the Side Chain: The presence of a vinyl group (2f) results in a potent NMDA receptor antagonist that retains significant serotonin transporter inhibitory activity.[3][4]

Stereochemistry: A Critical Determinant of Activity

The stereochemistry of the cyclopropane ring and any chiral centers in the side chains plays a crucial role in the biological activity of these analogues. Studies on enantiomerically pure milnacipran analogues have revealed that different stereoisomers can have distinct pharmacological profiles.[5] For the conformationally restricted analogues in Table 1, the (1S, 2R, 1'S) configuration was found to be more potent as an NMDA receptor antagonist.[3]

cluster_Core Core Scaffold: 1-(Aminomethyl)cyclopropanecarboxylic Acid cluster_Subs Structural Modifications cluster_Activity Biological Activity Core Cyclopropane Ring (Aminomethyl & Carboxylic Acid) Aryl C1-Aryl Substitution (e.g., Phenyl) Core->Aryl Introduces new pharmacological properties Stereo Stereochemistry Alkyl 1'-Alkyl Substitution (on Aminomethyl) Aryl->Alkyl Fine-tunes potency and selectivity GABA_T GABA Transporter Inhibition Aryl->GABA_T Potential for GAT inhibition NMDA NMDA Receptor Antagonism Alkyl->NMDA Small alkyl groups (Me, Et) increase potency SERT Serotonin Transporter Inhibition Alkyl->SERT Ethyl group decreases potency Stereo->NMDA (1S, 2R, 1'S) is potent

Caption: Structure-Activity Relationship (SAR) flow for 1-(Aminomethyl)cyclopropanecarboxylic acid analogues.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative analogue and for a key biological assay.

Synthesis of (±)-(Z)-2-(Aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide Hydrochloride (Milnacipran Hydrochloride)

This protocol is a composite based on established synthetic routes.[6][7]

Step 1: Synthesis of 1-phenyl-1-diethylaminocarbonyl-2-hydroxymethyl-cyclopropane-Z

  • To a solution of 1-phenyl-2-oxo-3-oxa-bicyclo(3.1.0)hexane (50 g) in dichloroethane (500 ml), add aluminum chloride (40 g) with agitation.

  • Cool the flask and introduce a solution of diethylamine (63 ml) in dichloroethane.

  • Continue agitation for 30 minutes.

  • Hydrolyze the reaction mixture with cold water (1 liter).

  • Separate the organic phase, wash with water and brine, and dry over sodium sulfate.

  • Evaporate the solvent to obtain the product as cream-colored crystals.

Step 2: Synthesis of 1-phenyl-1-diethylaminocarbonyl-2-chloromethyl-cyclopropane-Z

  • Dissolve the product from Step 1 in dichloroethane.

  • Add thionyl chloride in stoichiometric excess at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Carefully quench the reaction and evaporate the solvent to obtain the chlorinated derivative as an oil.

Step 3: Synthesis of 1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethyl-cyclopropane-Z

  • Dissolve the chlorinated derivative from Step 2 (10 g) in dimethylformamide (DMF, 20 ml).

  • Add potassium phthalimide (8.7 g) and heat the mixture at 110°C for 3 hours.

  • Cool the reaction and pour it into water (150 ml).

  • Filter, wash with water, and dry to obtain the phthalimido derivative as white crystals.

Step 4: Synthesis of (±)-(Z)-2-(Aminomethyl)-1-phenyl-N,N-diethylcyclopropanecarboxamide Hydrochloride

  • Treat the phthalimido derivative from Step 3 with an alkanolamine (e.g., ethanolamine) to cleave the phthalimide group.

  • After reaction completion, work up the reaction mixture to isolate the free amine.

  • Dissolve the free amine in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in a compatible solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain the final product.

Start 1-phenyl-2-oxo-3-oxa- bicyclo(3.1.0)hexane Step1 Step 1: Ring Opening (Diethylamine, AlCl3) Start->Step1 Intermediate1 1-phenyl-1-diethylaminocarbonyl- 2-hydroxymethyl-cyclopropane-Z Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl2) Intermediate1->Step2 Intermediate2 1-phenyl-1-diethylaminocarbonyl- 2-chloromethyl-cyclopropane-Z Step2->Intermediate2 Step3 Step 3: Phthalimide Substitution (K-Phthalimide) Intermediate2->Step3 Intermediate3 1-phenyl-1-diethylaminocarbonyl- 2-phthalimidomethyl-cyclopropane-Z Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation (Ethanolamine, HCl) Intermediate3->Step4 Final (±)-(Z)-2-(Aminomethyl)-1-phenyl-N,N- diethylcyclopropanecarboxamide HCl Step4->Final

Caption: Synthetic workflow for Milnacipran Hydrochloride.

GABA Transporter (GAT1) Inhibition Assay

This protocol outlines a competitive binding assay to determine the inhibitory potency (IC50) of test compounds on the human GABA transporter 1 (hGAT1).[8][9]

Materials:

  • HEK293 cells stably expressing hGAT1.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Radioligand: [3H]GABA.

  • Non-specific binding control: A high concentration of a known GAT1 inhibitor (e.g., Tiagabine or Nipecotic acid).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the hGAT1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the experiment, wash the cells with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare solutions of the radioligand ([3H]GABA) and the non-specific binding control in the assay buffer.

  • Incubation:

    • To the appropriate wells, add the assay buffer (for total binding), the non-specific binding control, or the different concentrations of the test compounds.

    • Add the [3H]GABA solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 20-30 minutes).

  • Termination and Washing:

    • Terminate the assay by rapidly aspirating the incubation solution.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer or distilled water.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Start Plate hGAT1-expressing cells Prepare Prepare assay reagents: - Test compounds - [3H]GABA - Non-specific control Start->Prepare Incubate Incubate cells with reagents Prepare->Incubate Wash Terminate and wash cells Incubate->Wash Count Lyse cells and perform scintillation counting Wash->Count Analyze Analyze data and determine IC50 Count->Analyze

Caption: Workflow for a GABA transporter inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride analogues have revealed critical insights into the design of potent and selective modulators of various neurological targets. The introduction of an aryl group at the C1 position and subsequent modifications of the aminomethyl side chain have proven to be a fruitful strategy for tuning the pharmacological profile of these compounds.

Future research in this area could focus on:

  • Systematic SAR studies on GABA receptors and transporters: While much is known about the interaction of these analogues with monoamine transporters and NMDA receptors, a more comprehensive investigation of their effects on different GABA receptor subtypes and GABA transporters is warranted.

  • Exploration of diverse aryl and heterocyclic substitutions: Moving beyond simple phenyl rings to more complex aromatic and heteroaromatic systems could lead to the discovery of novel compounds with improved potency and selectivity.

  • Computational modeling and structure-based drug design: As high-resolution structures of GABA receptors and transporters become more readily available, computational approaches can be employed to guide the design of new analogues with optimized binding characteristics.

By leveraging the knowledge gained from existing SAR studies and embracing new technologies, the development of next-generation therapeutics based on the 1-(aminomethyl)cyclopropanecarboxylic acid scaffold holds significant promise for addressing a wide range of neurological and psychiatric disorders.

References

  • Shuto, S., Ono, S., Hase, Y., Ueno, Y., Noguchi, T., & Matsuda, A. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S,2R)-1-Phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]

  • Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(4), 553-561. [Link]

  • Shuto, S., Noguchi, T., & Matsuda, A. (1996). Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. Journal of Medicinal Chemistry, 39(24), 4844–4852. [Link]

  • Shuto, S., et al. (1996). Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. Journal of Medicinal Chemistry, 39(24), 4844-4852. [Link]

  • Shuto, S., et al. (1996). Synthesis and Biological Activity of Conformationally Restricted Analogs of Milnacipran: (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an Efficient Noncompetitive N-Methyl-d-aspartic Acid Receptor Antagonist. Journal of Medicinal Chemistry, 39(24), 4844-4852. [Link]

  • Kramer, F., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7546–7553. [Link]

  • Bonnaud, B., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(4), 553-61. [Link]

  • Taylor, C. P. (2016). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Protein Expression and Purification, 120, 116-122. [Link]

  • U.S. Patent No. 5,034,541. (1991). Method of preparing 1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethyl-cyclopropane-z.
  • BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. [Link]

  • Andersen, K. E., et al. (2022). Structural basis for selective inhibition of human GABA transporter GAT3. Nature Communications, 13(1), 405. [Link]

  • International Patent Application No. WO 2012/046247 A2. (2012). Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.

Sources

A Head-to-Head Comparison of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride and D-Cycloserine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor modulation, the selection of appropriate chemical tools is paramount. This guide provides a detailed, head-to-head comparison of two notable NMDA receptor partial agonists: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (a derivative of 1-aminocyclopropane-1-carboxylic acid, ACPC) and D-cycloserine (DCS). This analysis is grounded in experimental data to inform compound selection for neuroscience research.

At a Glance: Key Differentiating Properties

Feature1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride (ACPC derivative)D-Cycloserine (DCS)
Primary Mechanism Partial agonist at the NMDA receptor glycine co-agonist site.[1][2]Partial agonist at the NMDA receptor glycine co-agonist site; also an antibiotic inhibiting bacterial cell wall synthesis.[3][4]
NMDA Receptor Subunit Selectivity Broad partial agonism; can act as a functional antagonist at high glutamate concentrations.[3][5]Highly dependent on subunit composition: partial agonist at NR2A/NR2B, supra-agonist at NR2C-containing receptors.[6][7]
Primary Research Applications Investigated for neuroprotective and antidepressant-like effects.[1][8]Investigated as a cognitive enhancer for anxiety disorders and for its potential in treating other neuropsychiatric conditions.[5][9]
Neuroprotective Profile Demonstrates significant neuroprotection in preclinical models of status epilepticus when administered post-insult.[10]Lacks neuroprotective effects and may exacerbate neuronal damage in the same preclinical models.[10]
Antidepressant-like Activity Shows robust and dose-dependent antidepressant-like effects in animal models.[8]Exhibits variable and less potent antidepressant-like effects in similar models.[8]

Delving into the Mechanism of Action: A Tale of Two Partial Agonists

Both 1-(Aminomethyl)cyclopropanecarboxylic acid and D-cycloserine exert their primary neurological effects by modulating the NMDA receptor, a critical ion channel for synaptic plasticity, learning, and memory.[11] However, the nuances of their interactions with the receptor complex are a key point of differentiation.

The NMDA receptor requires the binding of both glutamate and a co-agonist (typically glycine or D-serine) to become fully active.[12] Both ACPC and D-cycloserine target this co-agonist binding site on the GluN1 subunit.[2][6] As partial agonists, they elicit a submaximal response compared to the endogenous full agonists, glycine and D-serine. This partial activation is crucial, as it can stabilize receptor function, preventing both hypo- and hyper-activation, the latter of which can lead to excitotoxicity.[11]

D-Cycloserine's Subunit-Dependent Efficacy: D-cycloserine's effect is intricately tied to the specific GluN2 subunit present in the NMDA receptor complex.[7][13] At receptors containing GluN2A or GluN2B subunits, it behaves as a classic partial agonist, producing approximately 50-65% of the maximal response compared to glycine.[6][7] In stark contrast, at receptors containing the GluN2C subunit, D-cycloserine acts as a "supra-agonist," eliciting a response that can be up to 200% of that of glycine.[6][7] This subunit-specific profile suggests that the neurophysiological effects of D-cycloserine will vary depending on the brain region and the developmental stage, which dictates the expression patterns of different NMDA receptor subtypes.

1-(Aminomethyl)cyclopropanecarboxylic Acid's Dual Functionality: 1-aminocyclopropane-1-carboxylic acid (ACPC), the parent compound of the hydrochloride salt, exhibits a more complex mechanism. It is a potent partial agonist at the glycine site, with an EC50 in the sub-micromolar range.[5] However, its function is highly dependent on the concentration of the primary agonist, glutamate.[3] In the presence of low glutamate levels, it enhances NMDA receptor function. Conversely, at high glutamate concentrations, ACPC can act as a competitive antagonist at the glutamate binding site itself.[5] This dual activity suggests that in conditions of excessive glutamatergic stimulation, such as during excitotoxic insults, ACPC may paradoxically reduce NMDA receptor overactivation, contributing to its neuroprotective effects.

Experimental Data: A Head-to-Head Performance Review

Neuroprotection in a Model of Status Epilepticus

A direct comparative study in a lithium-pilocarpine model of status epilepticus in rats provides compelling evidence for the differential neuroprotective capacities of these two compounds.[10]

  • ACPC: When administered 5 minutes after the onset of seizures, ACPC demonstrated significant neuroprotection in several brain regions, including the cortex, amygdala, and the CA1 region of the hippocampus.[10]

  • D-Cycloserine: In the same experimental paradigm, D-cycloserine failed to show any neuroprotective effects.[10] Furthermore, it exacerbated neuronal damage in the thalamus.[10]

These findings underscore the potential therapeutic advantage of ACPC in conditions involving excitotoxic neuronal damage, a benefit not shared by D-cycloserine.

Antidepressant-like Effects in a Chronic Mild Stress Model

The chronic mild stress model in rodents is a well-established paradigm for evaluating potential antidepressant efficacy.[14] A study comparing ACPC and D-cycloserine in this model revealed a clear divergence in their effects.[8]

  • ACPC: Chronic treatment with ACPC led to a gradual and dose-dependent reversal of stress-induced anhedonia, a core symptom of depression.[8] The magnitude of this effect was comparable to the tricyclic antidepressant imipramine, and notably, a higher dose of ACPC showed a faster onset of action.[8]

  • D-Cycloserine: The effects of D-cycloserine in this model were variable and not clearly dose-related.[8] While a specific dose (10 mg/kg) did increase sucrose intake (a measure of hedonic response), the effect was less pronounced than that of ACPC or imipramine, and other doses were ineffective.[8]

This study suggests that ACPC may hold more promise as a potential antidepressant, exhibiting a more reliable and robust efficacy profile in this preclinical model.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to compare NMDA receptor modulators.

NMDA Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity of test compounds for the glycine co-agonist site on the NMDA receptor.

Materials:

  • Rat forebrain membrane preparation

  • [³H]-glycine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride and D-cycloserine

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control.

  • In test tubes, combine the rat forebrain membrane preparation, [³H]-glycine, and either assay buffer (for total binding), the test compound, or the non-specific binding control.

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-glycine) by non-linear regression analysis of the competition binding data.

Unpredictable Chronic Mild Stress (UCMS) Model for Antidepressant Efficacy

This protocol outlines a behavioral model to assess the antidepressant-like effects of the test compounds.[15][16]

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats

Procedure:

  • Baseline Sucrose Preference Test (SPT):

    • Acclimatize animals to two bottles, one with water and one with a 1% sucrose solution.

    • After a 24-hour training period, deprive the animals of food and water for a set period (e.g., 12 hours).

    • Present the two bottles for a defined test period (e.g., 1-2 hours) and measure the consumption from each.

    • Calculate sucrose preference as (sucrose intake / total fluid intake) x 100.

  • UCMS Procedure (5-8 weeks):

    • Subject the animals to a variable sequence of mild stressors, with one stressor applied per day. Examples of stressors include:

      • Damp bedding

      • Cage tilt (45°)

      • Stroboscopic lighting

      • Reversal of the light/dark cycle

      • Forced swim in cool water

      • Confinement in a small tube

    • Ensure the sequence of stressors is unpredictable.

  • Drug Administration:

    • During the final 3-5 weeks of the UCMS protocol, administer the test compounds (1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride or D-cycloserine) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

  • Weekly SPT:

    • Conduct the SPT weekly to monitor the development of anhedonia (a significant decrease in sucrose preference) in the stressed group and the potential reversal of this deficit in the drug-treated groups.

  • Data Analysis:

    • Analyze the sucrose preference data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of the different treatments over time.

Visualizing the Mechanisms and Workflows

NMDA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine (Endogenous Agonist) Glycine->NMDAR:gly Binds (Full Agonist) ACPC ACPC ACPC->NMDAR:gly Binds (Partial Agonist) DCS D-Cycloserine DCS->NMDAR:gly Binds (Partial Agonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Signaling Downstream Signaling (e.g., CaMKII, CREB, LTP) Ca_influx->Signaling Activates

Caption: Modulation of the NMDA receptor by endogenous ligands and partial agonists.

Experimental_Workflow cluster_binding NMDA Receptor Binding Assay cluster_behavior Chronic Mild Stress (CMS) Model b_start Prepare Membranes & Radioligand ([³H]-glycine) b_incubate Incubate with Test Compound (ACPC or DCS) b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC50 b_count->b_analyze c_baseline Baseline Sucrose Preference Test c_stress 5-8 Weeks of Unpredictable Stress c_baseline->c_stress c_treat Chronic Drug Treatment (ACPC or DCS) c_stress->c_treat c_spt Weekly Sucrose Preference Tests c_stress->c_spt c_treat->c_spt c_analyze Analyze Anhedonia Reversal c_spt->c_analyze

Caption: Workflow for comparing ACPC and D-Cycloserine in vitro and in vivo.

Conclusion and Future Directions

The experimental evidence strongly suggests that while both 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride and D-cycloserine are partial agonists at the NMDA receptor's glycine site, they are not interchangeable. ACPC demonstrates a superior profile in preclinical models of neuroprotection and depression, likely due to its unique dual-action mechanism that allows it to function as an antagonist in over-stimulated environments. D-cycloserine's efficacy is highly dependent on the NMDA receptor subunit composition, making its effects more variable and less suited for conditions requiring broad neuroprotection.

For researchers investigating therapeutic strategies for excitotoxicity-related disorders or depression, 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride presents a more compelling profile for further investigation. Conversely, D-cycloserine remains a valuable tool for probing the role of specific NMDA receptor subtypes, such as those containing the GluN2C subunit, in cognitive processes and for its established use in augmenting fear extinction learning. The choice between these compounds should be guided by the specific research question and the underlying pathophysiology of the model system.

References

  • Popik, P., Rygielska, Z., & Kos, T. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(11), 2045–2056. [Link]

  • Goff, D. C. (2012). D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia. Schizophrenia bulletin, 38(5), 936–941. [Link]

  • Goff, D. C. (2012). D-cycloserine in Schizophrenia: New Strategies for Improving Clinical Outcomes by Enhancing Plasticity. Current pharmaceutical design, 18(13), 1830–1836. [Link]

  • McDonough, J. H., Jr, Shih, T. M., & Smith, C. D. (1998). Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus. Epilepsy research, 31(2), 81–93. [Link]

  • Smulders, D. G., & de Wit, S. (2015). D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse. The Journal of clinical psychiatry, 76(3), e359–e360. [Link]

  • Woodhall, G. L., Evans, D. I., & Jones, R. S. (2015). Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PloS one, 10(7), e0133549. [Link]

  • Kussius, C. L., & Popescu, G. K. (2009). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(41), 12845–12855. [Link]

  • Papp, M., Gruca, P., & Willner, P. (2000). Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. Psychopharmacology, 151(4), 403–408. [Link]

  • DeBattista, C. (2015). D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse. The Journal of clinical psychiatry, 76(3), e359–e360. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of stress, 6, 78–93. [Link]

  • Grand, T., Schulte, M. K., & Lindsley, C. W. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57864. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Bond, A. R., & Greenfield, V. Y. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of visualized experiments : JoVE, (106), 53106. [Link]

  • Carter, A. J., & Bristow, L. J. (1994). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. British journal of pharmacology, 113(3), 643–646. [Link]

  • Schlichter, R., Tacke, U., & Krisch, B. (2015). D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review. The international journal of neuropsychopharmacology, 18(10), pyv056. [Link]

  • Wikipedia. (2023). Cycloserine. Retrieved from [Link]

  • Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). Retrieved from [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor partial agonists and how do they work?. Retrieved from [Link]

  • Yulug, B., Hanoglu, L., & Polat, B. (2022). Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. Frontiers in pharmacology, 13, 988440. [Link]

  • bioRxiv. (2024). 2-AG as a potential biomarker for predicting response to short-term fluoxetine treatment in a mouse model of depression. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

  • Jones, B. E., Tovar, K. R., & Goehring, A. (2022). Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies. Frontiers in Synaptic Neuroscience, 14, 915900. [Link]

  • Fink, K., & Göthert, M. (1995). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. Naunyn-Schmiedeberg's archives of pharmacology, 351(6), 610–614. [Link]

  • Zhang, H., Wu, Y., & Li, J. (2019). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. Journal of visualized experiments : JoVE, (148), 10.3791/59700. [Link]

  • Al-Muhaish, M. H., & Al-Otaibi, F. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. International journal of molecular sciences, 23(19), 11847. [Link]

  • Salussolia, C. L., & Woll, K. A. (2018). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in molecular biology (Clifton, N.J.), 1677, 127–140. [Link]

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... Retrieved from [Link]

  • Tfilin, M., & Tsoory, M. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (140), 58231. [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the imperative to characterize a compound's full biological activity profile extends far beyond its intended target. Off-target interactions are a primary driver of unforeseen toxicities and can lead to late-stage attrition of promising clinical candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue. By integrating in vitro pharmacological profiling with biophysical target engagement assays, this document outlines a robust, multi-pronged strategy. We will compare its known activity with that of other neuroactive compounds and provide detailed, field-proven experimental protocols to empower research teams to build a comprehensive safety and selectivity profile, thereby de-risking their development programs and making more informed decisions.

Introduction: The Imperative of Selectivity Profiling

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a synthetic amino acid derivative. Its rigid cyclopropane scaffold makes it a valuable structural motif in medicinal chemistry, often used to create analogues of neurotransmitters like γ-aminobutyric acid (GABA). While its on-target activity is the basis of its therapeutic potential, the structural similarity to endogenous signaling molecules necessitates a thorough investigation of its unintended interactions with other biological macromolecules.

Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[1] Broad-scale in vitro pharmacology profiling has become an essential tool to predict clinical adverse effects and mitigate risk before significant resources are invested.[2][3][4] This guide explains the causal logic behind creating a tiered experimental approach, from broad screening to direct target engagement confirmation, ensuring a self-validating system of checks and balances.

On-Target vs. Off-Target Activity: A Mechanistic Overview

The primary known biological targets of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride include L-amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels.[5][6] Its structural resemblance to GABA also suggests potential activity at GABA receptors. These on-target interactions are hypothesized to be responsible for its potential therapeutic effects in neurological disorders.[7]

However, off-target effects arise when a compound interacts with proteins other than its intended target. These interactions can be benign, but they can also lead to adverse drug reactions (ADRs). For a CNS-active compound, off-target screening should encompass a wide range of receptors, ion channels, and transporters to build a comprehensive safety profile.[1][8]

cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Interactions Compound 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride Target1 α2δ Subunit of Voltage-Gated Ca²⁺ Channels Compound->Target1 Binds Target2 L-Amino Acid Transporters Compound->Target2 Inhibits OffTarget1 GABA Receptors (e.g., GABA-A, GABA-B) Compound->OffTarget1 Binds? OffTarget2 Other Transporters (e.g., DAT, SERT, NET) Compound->OffTarget2 Inhibits? OffTarget3 hERG Channel Compound->OffTarget3 Blocks? Effect1 Modulation of Neuronal Excitability Target1->Effect1 Target2->Effect1 ADR Adverse Drug Reactions (e.g., Sedation, Cardiotoxicity) OffTarget1->ADR OffTarget2->ADR OffTarget3->ADR

Caption: On-target vs. potential off-target pathways for the test compound.

Comparative Landscape: Contextualizing Selectivity

No drug is perfectly selective. Therefore, the off-target profile of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride must be evaluated in the context of alternative compounds used for similar indications, such as other GABA analogues or neuroactive agents.

CompoundPrimary Target(s)Key Known Off-Targets / LiabilitiesTherapeutic Area
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride α2δ subunit of VGCCs, L-amino acid transporters[5][6]To be determined via screening Neurological Disorders[7]
Gabapentin α2δ subunit of VGCCsMinimal binding to other common receptorsEpilepsy, Neuropathic Pain
Pregabalin α2δ subunit of VGCCsMinimal binding to other common receptorsNeuropathic Pain, Anxiety
Imipramine Serotonin & Norepinephrine Transporters (SERT, NET)Muscarinic, Histamine, and Adrenergic receptorsDepression[9]
Baclofen GABA-B Receptor AgonistLow affinity for GABA-A receptorsSpasticity

This table underscores the importance of a broad screening panel. While close structural analogues like Gabapentin and Pregabalin show high selectivity, other neuroactive compounds like Imipramine have well-characterized off-target activities that contribute to their side-effect profiles.

A Strategic Workflow for Off-Target Evaluation

A robust evaluation follows a tiered approach, moving from broad, high-throughput screening to specific, mechanistic validation. This strategy efficiently identifies potential liabilities and confirms target engagement in a physiologically relevant context.

G cluster_workflow Off-Target Evaluation Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Functional & Mechanistic Follow-up cluster_tier3 Tier 3: Profile Interpretation start Test Compound: 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride binding_assay In Vitro Receptor Binding Assay Panel (e.g., Eurofins SafetyScreen44/87) start->binding_assay Initial Screen @ 10µM enzyme_assay Enzyme Inhibition Panel (e.g., Kinases, CYPs) start->enzyme_assay functional_assay Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) binding_assay->functional_assay Follow up on 'Hits' (>50% inhibition) sar Structure-Activity Relationship (SAR) & Lead Optimization enzyme_assay->sar cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement functional_assay->cetsa Confirm direct target binding in cells cetsa->sar risk_assessment Safety & Risk Assessment sar->risk_assessment

Caption: A tiered experimental workflow for off-target profiling.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. The inclusion of appropriate controls is critical for data integrity.

Protocol 1: Broad Radioligand Binding Assay Panel

Causality: This initial screen is the cornerstone of safety pharmacology.[2][10] It provides a broad, cost-effective survey of potential interactions across dozens of targets related to known adverse effects.[3][10] Using a single high concentration (e.g., 10 µM) allows for the rapid identification of potential "hits" that warrant further investigation.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in a suitable vehicle (e.g., DMSO, water). Serially dilute to the final assay concentration (typically 10 µM).

  • Assay Panel Selection: Select a comprehensive binding assay panel. Commercial providers like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST) offer panels covering 40-100 common off-targets, including GPCRs, ion channels, and transporters.[1][3] A CNS-focused panel is highly recommended.[8]

  • Binding Reaction:

    • For each target, combine the cell membrane preparation (expressing the target), a specific radioligand, and the test compound in a 96-well plate.

    • Controls:

      • Total Binding: Vehicle + Radioligand + Membranes.

      • Non-Specific Binding (NSB): Vehicle + Radioligand + Membranes + a high concentration of an unlabeled competing ligand.

      • Test Compound: Test Compound + Radioligand + Membranes.

  • Incubation: Incubate plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filtermat, trapping the membranes while allowing unbound radioligand to pass through. Wash the filters to remove residual unbound radioligand.

  • Detection: Dry the filtermats and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition caused by the test compound: % Inhibition = (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]) * 100

    • Trustworthiness Check: A "hit" is typically defined as >50% inhibition. This threshold balances sensitivity with the need to avoid false positives that would trigger unnecessary follow-up work.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality: While binding assays identify interactions, they do not confirm target engagement within a live cell. CETSA provides definitive proof by measuring the change in a target protein's thermal stability upon ligand binding.[12] This is a crucial step to validate hits from primary screens and differentiate true off-targets from assay artifacts.[12][13]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 for recombinant expression, SH-SY5Y for neuronal context) to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[13]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen) to release intracellular contents.[14]

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Detection and Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or an ELISA-based method (e.g., AlphaScreen®).[13]

  • Data Analysis:

    • CETSA Melt Curve: Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms direct binding of the compound to the target protein in the cell.[12]

    • Isothermal Dose-Response (ITDR): Plot the amount of soluble protein at a single, optimized temperature against the compound concentration to determine a cellular EC50 for target engagement.

    • Trustworthiness Check: A clear, dose-dependent thermal shift is strong evidence of target engagement. The absence of a shift for a "hit" from a binding assay suggests the initial result may have been an artifact or that the compound does not engage the target in a cellular context.

Conclusion and Strategic Outlook

The evaluation of off-target effects is not a perfunctory check-box exercise but a fundamental component of building a successful therapeutic program. For a compound like 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, with its potential to interact with key neurological targets, a systematic and multi-tiered approach is non-negotiable.

By beginning with broad in vitro safety panels, researchers can efficiently survey the landscape for potential liabilities.[1][4] Subsequently, validating these initial hits with mechanistic assays like CETSA ensures that decisions are based on direct evidence of target engagement in a relevant physiological setting.[12][14] This rigorous, self-validating workflow allows for the early identification and mitigation of off-target effects, ultimately saving time and resources while building a stronger, safer, and more compelling case for clinical development.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ICE Bioscience. Safety Pharmacology Profiling. [Link]

  • Le Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Saei, A. A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel. [Link]

  • Cook, L. M., et al. (2014). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]

  • Mi, Y., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Bonnaud, A., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Core Characteristics

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a non-natural amino acid derivative. While not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is crucial to recognize its potential hazards to ensure safe handling and disposal.[1]

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[2][3][4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[2][3][4][5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[2][3][4][5]P261: Avoid breathing dust.[1]

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is prudent to handle it with the care afforded to all laboratory chemicals, assuming the potential for unknown hazards.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a multi-step process that begins at the point of generation. The following workflow provides a comprehensive approach to ensure compliance and safety.

Step 1: Waste Characterization

Before disposal, you must characterize the waste stream. While pure 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not a listed hazardous waste, the waste you generate may be.[1] Ask the following questions:

  • Is the waste a mixture? If the compound is mixed with solvents or other reagents, the resulting mixture may be classified as hazardous. For instance, mixing with a listed hazardous solvent would render the entire mixture a hazardous waste.

  • Does the waste exhibit hazardous characteristics? According to the EPA, a waste is hazardous if it is ignitable, corrosive, reactive, or toxic. While this compound is not known to exhibit these characteristics, solutions or mixtures might.

Step 2: On-Site Waste Management and Segregation

Proper segregation of chemical waste is fundamental to a safe and compliant laboratory.

Protocol for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label should include:

    • The full chemical name: "1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride"

    • The words "Non-Hazardous Waste for Disposal" (or as required by your institution's waste management plan).

    • The date of accumulation.

    • The name of the principal investigator or laboratory supervisor.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

Step 3: Managing Spills and Decontamination

In the event of a spill, a prompt and appropriate response is crucial.

Spill Cleanup Protocol:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, a dust mask is recommended to avoid respiratory irritation.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1][6]

  • Collection: Place the swept-up material into a designated, labeled container for disposal.[1][6]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the waste container with the spilled chemical.

  • Ventilation: Ensure adequate ventilation in the area of the spill.[6]

Do not allow the spilled material or cleaning runoff to enter drains.[1][6]

Step 4: Off-Site Disposal

The final step is the transfer of the waste to a licensed disposal facility.

Procedure for Off-Site Disposal:

  • Engage a Licensed Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service. All chemical waste, including non-hazardous waste, should be disposed of through this channel.[7]

  • Waste Pickup: Follow your institution's procedures for requesting a waste pickup. This typically involves completing a form detailing the contents of the waste container.

  • Documentation: Retain all documentation provided by the waste contractor as a record of proper disposal.

The most common disposal method for non-hazardous solid waste is landfilling in a designated facility.[8][9] Incineration may also be an option.[8] The choice of method will be determined by the waste contractor in accordance with federal, state, and local regulations.[7][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

DisposalWorkflow start Waste Generated (1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride) is_mixed Is the waste a mixture? start->is_mixed spill_management Follow Spill Management Protocol start->spill_management In case of spill is_hazardous_mixture Does the mixture contain hazardous components? is_mixed->is_hazardous_mixture Yes non_hazardous_waste Manage as Non-Hazardous Chemical Waste is_mixed->non_hazardous_waste No (Pure Compound) hazardous_waste Manage as Hazardous Waste is_hazardous_mixture->hazardous_waste Yes is_hazardous_mixture->non_hazardous_waste No segregate Segregate in a labeled, compatible container non_hazardous_waste->segregate dispose Dispose via licensed waste contractor segregate->dispose spill_management->segregate

Caption: Decision workflow for the disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a straightforward process when approached with a clear understanding of the compound's characteristics and a commitment to established safety protocols. By following this guide, researchers can ensure that their work is conducted not only with scientific rigor but also with the utmost respect for the safety of their colleagues and the environment.

References

  • PhytoTech Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Aminomethyl)cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Capot Chemical. (2009, June 8). MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond simply providing a product. We must empower our partners in research and development with the critical knowledge to handle chemical reagents safely and effectively. This guide provides essential, field-proven safety and logistical information for the handling of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, ensuring both the integrity of your work and the safety of your team.

Hazard Identification and Risk Assessment: Understanding the Compound

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS No: 68781-13-5) is a solid powder that requires careful handling. A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): May cause redness and irritation upon contact with the skin.[1]

  • Serious Eye Irritation (Category 2A): Can cause significant eye irritation, redness, and discomfort.[1]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may lead to irritation of the respiratory system.[1]

Given these hazards, the primary routes of exposure are inhalation, skin contact, and eye contact. All subsequent procedures are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[2]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety glasses with side-shields or goggles.Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A lab coat or other protective clothing.Protects the skin on the arms and body from contact with the powder.[3]
Respiratory Protection A dust mask or, for higher levels of protection or in poorly ventilated areas, a respirator with appropriate particulate filters (e.g., P95 or P100).Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation.[1][3]
Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing exposure and ensuring reproducible results.

Workflow for Handling 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weighing in Ventilated Enclosure don_ppe->weigh 2. Proceed to Handling dissolve Dissolving in Fume Hood weigh->dissolve 3. Solution Prep decon Decontaminate Equipment dissolve->decon 4. Post-Handling doff_ppe Doff PPE Correctly decon->doff_ppe 5. Decontaminate dispose Dispose of Waste doff_ppe->dispose 6. Final Steps

Caption: A step-by-step workflow for the safe handling of the powdered chemical.

Step 1: Donning Personal Protective Equipment

The order in which you put on your PPE is critical to ensure a proper seal and avoid contamination.

  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, don your respirator or dust mask. Perform a seal check to ensure it fits snugly against your face.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, making sure the cuffs of the gloves go over the cuffs of your lab coat sleeves.[4]

Step 2: Weighing and Handling the Powder

The primary risk during weighing is the generation of airborne dust.

  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5][6]

  • Tare the Container: Place a container with a lid on the balance and tare it.[7]

  • Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of the powder to the tared container. Use a spatula and avoid creating dust clouds. Close the container lid immediately after the transfer.[5][6]

  • Weigh the Aliquot: Move the closed container back to the balance to obtain the precise weight.[7]

  • Preparing Solutions: If you are preparing a solution, add the solvent to the container with the powder while still inside the fume hood.[5]

Step 3: Spill Cleanup

In the event of a spill, a prompt and appropriate response is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For a large spill, evacuate the area.

  • Don PPE: If not already wearing it, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.[3]

  • Clean the Spill: Carefully scoop the material into a sealable container.

  • Decontaminate the Area: Wipe the spill area with soap and water.[3]

  • Dispose of Waste: All materials used for the cleanup should be placed in a sealed bag and disposed of as chemical waste.[6]

Step 4: Decontamination of Equipment

All equipment that has come into contact with the chemical must be decontaminated.

  • Initial Wipe-Down: Wipe down all surfaces and equipment with a damp cloth to remove any residual powder.

  • Washing: Wash glassware and other reusable equipment with a suitable laboratory detergent and water.[8]

  • Rinsing: Thoroughly rinse all equipment with deionized water.

  • Drying: Allow equipment to air dry completely before storage or reuse.

Step 5: Doffing Personal Protective Equipment

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.[9]

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respiratory Protection: Remove your respirator or dust mask.

  • Hand Hygiene: Wash your hands thoroughly after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step. While specific regulations vary, the following provides a general procedure for the disposal of small quantities of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride and associated waste in a research setting.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Collection cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Wipes) waste_bag Seal in Labeled Waste Bag solid_waste->waste_bag excess_chem Excess Chemical excess_chem->waste_bag waste_container Place in Designated Waste Container waste_bag->waste_container contact_ehs Contact Environmental Health & Safety waste_container->contact_ehs Follow Institutional Protocol licensed_disposal Arrange for Licensed Disposal contact_ehs->licensed_disposal

Caption: A generalized workflow for the disposal of chemical waste.

Procedure for Waste Disposal:

  • Segregation: Do not mix this waste with other waste streams.

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and paper towels, should be collected in a designated, clearly labeled, and sealable plastic bag.

  • Excess Chemical: Unused or excess 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride should be kept in its original or a suitable, labeled container.

  • Containerization: Place the sealed bag of solid waste and the container of excess chemical into a larger, designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Ensure the waste container is accurately labeled with the chemical name and associated hazards.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these detailed procedures, you can confidently and safely handle 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, ensuring a secure environment for groundbreaking research.

References

  • MIRA Safety. (2025, October 8). Donning and Doffing PPE : A Proper Guide By CBRN Experts. MIRA Safety. [Link]

  • Lakeland. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. Lakeland. [Link]

  • University of California, Santa Cruz. (n.d.). Donning and doffing PPE SOP. UC Santa Cruz. [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Weizmann Institute of Science Safety Unit. [Link]

  • Lakeland. (n.d.). Hazmat Suit Donning and Doffing: Essential Do's and Don'ts for Chemical Safety. Lakeland. [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Berkeley EH&S. [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet. PhytoTech Labs. [Link]

  • Capot Chemical. (2009, June 8). MSDS of 1-Aminocyclopropanecarboxylic acid hydrochloride. Capot Chemical. [Link]

  • University of Washington. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington. [Link]

  • A-tech. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. A-tech. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 2
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.